Influenza virus-IN-8
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H16BrN5O |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
4-[[8-(4-bromo-2,6-dimethylphenoxy)imidazo[1,2-a]pyrazin-6-yl]amino]benzonitrile |
InChI |
InChI=1S/C21H16BrN5O/c1-13-9-16(22)10-14(2)19(13)28-21-20-24-7-8-27(20)12-18(26-21)25-17-5-3-15(11-23)4-6-17/h3-10,12,25H,1-2H3 |
InChI Key |
HPRXUANHXXHFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=CN3C2=NC=C3)NC4=CC=C(C=C4)C#N)C)Br |
Origin of Product |
United States |
Foundational & Exploratory
Influenza Virus-IN-8: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza virus-IN-8, also identified as compound A4, is an imidazo[1,2-a]pyrazine derivative that has emerged as a potent and broad-spectrum inhibitor of influenza A and B viruses.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The primary target of this compound is the viral nucleoprotein (NP), a crucial component for viral replication and transcription.[1][2] By inducing the aggregation of NP and preventing its accumulation in the nucleus, IN-8 effectively halts the viral life cycle.[1][2] Notably, it demonstrates efficacy against oseltamivir-resistant strains of influenza, highlighting its potential as a next-generation antiviral therapeutic.[1][2]
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound (A4) have been quantified against various influenza virus strains. The following tables summarize the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀.
Table 1: Antiviral Activity and Cytotoxicity of this compound (A4) and Oseltamivir Carboxylate (OSC) [2]
| Compound | EC₅₀ (μM) vs. PR8-PB2-Gluc | CC₅₀ (μM) in MDCK cells | SI (CC₅₀/EC₅₀) |
| A4 | 2.75 ± 0.09 | 27.36 ± 2.40 | 9.95 |
| OSC | 0.18 ± 0.07 | >100.00 | >555.6 |
Table 2: Broad-Spectrum Antiviral Activity of this compound (A4) [1][2]
| Virus Strain | A4 EC₅₀ (μM) | OSC EC₅₀ (μM) |
| A/Puerto Rico/8/1934 (H1N1) | 3.19 ± 1.42 | 0.61 ± 0.11 |
| A/Brisbane/10/2007 (H3N2) | 5.38 ± 0.57 | 0.53 ± 0.46 |
| B/Yamagata | 2.99 ± 3.30 | 0.43 ± 0.04 |
| A/H1N1/pdm09 (oseltamivir-resistant, NA-H274Y) | 1.67 ± 2.51 | >100 |
Mechanism of Action
This compound targets the viral nucleoprotein (NP), a highly conserved protein essential for multiple stages of the viral life cycle. The proposed mechanism of action involves the following key steps:
-
Direct Binding to Nucleoprotein: this compound directly binds to the influenza virus nucleoprotein.[1] This interaction has been confirmed through surface plasmon resonance (SPR) assays.[1]
-
Induction of NP Aggregation: Upon binding, IN-8 induces the formation of higher-order NP oligomers, leading to the aggregation of the nucleoprotein within the cytoplasm.[1]
-
Inhibition of Nuclear Import: This aggregation prevents the nuclear accumulation of NP, a critical step for the replication and transcription of the viral RNA genome.[1][2] By sequestering NP in the cytoplasm, IN-8 effectively blocks the formation of new viral ribonucleoprotein complexes (vRNPs) in the nucleus.
This mechanism is distinct from currently approved anti-influenza drugs, offering a novel strategy to combat influenza virus infections, including those resistant to existing therapies.[1]
Signaling Pathway and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for IN-8 Identification.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the identification and characterization of this compound (A4).
Cell Lines and Viruses
-
Cell Lines: Madin-Darby canine kidney (MDCK) cells and human embryonic kidney (293T) cells were used. MDCK cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. 293T cells were cultured in DMEM with 10% FBS.
-
Viruses: The following influenza virus strains were used: A/Puerto Rico/8/1934 (H1N1), A/Brisbane/10/2007 (H3N2), B/Yamagata, and the oseltamivir-resistant A/H1N1/pdm09 strain (NA-H274Y). A recombinant PR8-PB2-Gluc reporter virus was used for the initial phenotypic screening.
Cytotoxicity Assay
The cytotoxicity of the compounds was determined in MDCK cells using the Cell Counting Kit-8 (CCK-8) assay.
-
MDCK cells were seeded in 96-well plates.
-
After 24 hours, the cells were treated with serial dilutions of the test compounds.
-
The plates were incubated for 48 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 solution was added to each well, and the plates were incubated for an additional 1-4 hours.
-
The absorbance at 450 nm was measured using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) was calculated using GraphPad Prism software.
Yield Reduction Assay
This assay was used to determine the antiviral activity of the compounds.
-
Confluent MDCK cell monolayers in 96-well plates were infected with the respective influenza virus strains at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed.
-
Medium containing serial dilutions of the test compounds was added to the wells.
-
The plates were incubated for 48 hours at 37°C.
-
The viral titer in the supernatant was determined by a Gaussia luciferase-based assay or a standard plaque assay.
-
The 50% effective concentration (EC₅₀) was calculated by determining the compound concentration required to reduce the virus yield by 50% compared to the untreated control.
Indirect Immunofluorescence Assay
This assay was performed to visualize the effect of the compound on the subcellular localization of the viral nucleoprotein.
-
MDCK cells were grown on coverslips in 24-well plates and infected with the influenza A/Puerto Rico/8/1934 (H1N1) virus.
-
Following viral adsorption, the cells were treated with this compound (A4) or a vehicle control.
-
At 8 hours post-infection, the cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
The cells were then incubated with a primary antibody against the influenza A virus nucleoprotein.
-
After washing, the cells were incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei were counterstained with DAPI.
-
The coverslips were mounted on slides, and the localization of the nucleoprotein was observed using a fluorescence microscope.
Surface Plasmon Resonance (SPR) Assay
SPR analysis was conducted to confirm the direct binding of this compound (A4) to the viral nucleoprotein.
-
Recombinant influenza A virus nucleoprotein was immobilized on a sensor chip.
-
Different concentrations of compound A4 were passed over the chip surface.
-
The binding events were monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.
-
The association and dissociation rates were measured to determine the binding affinity.
Conclusion
This compound (compound A4) represents a promising lead compound for the development of novel anti-influenza therapeutics. Its unique mechanism of action, targeting the viral nucleoprotein to induce aggregation and inhibit nuclear import, provides a valuable alternative to existing antiviral drugs. The broad-spectrum activity of IN-8, including its efficacy against oseltamivir-resistant strains, underscores its potential to address the ongoing challenge of influenza virus resistance. Further optimization of the imidazo[1,2-a]pyrazine scaffold could lead to the development of even more potent and drug-like candidates for the treatment of influenza infections.
References
An In-Depth Technical Guide to the Target Identification and Validation of Influenza Virus-IN-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of "Influenza virus-IN-8," a class of antiviral compounds that induce the aggregation of the influenza A virus nucleoprotein (NP). Due to the limited public availability of specific data for a single compound designated "this compound (compound A4)," this guide will focus on the general mechanism of action for this class of inhibitors and will use data from well-characterized NP aggregation inducers, such as Nucleozin and S119, as illustrative examples.
Introduction: Targeting the Influenza Virus Nucleoprotein (NP)
The influenza A virus nucleoprotein (NP) is a critical multifunctional protein essential for the viral life cycle.[1][2][3] It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which is the core of the viral transcription and replication machinery. NP's functions include:
-
RNA binding: NP coats the viral RNA, protecting it from degradation and providing a scaffold for the viral polymerase.
-
Nuclear trafficking: NP facilitates the import of the RNP into the nucleus of the infected cell, where transcription and replication occur.
-
RNP assembly: NP is crucial for the assembly of new RNPs.
-
Interaction with host factors: NP interacts with various cellular proteins to modulate the host immune response and facilitate viral replication.
The highly conserved nature of NP across different influenza A strains makes it an attractive target for the development of broad-spectrum antiviral drugs with a high barrier to resistance.[4]
Mechanism of Action: Induced Aggregation of Nucleoprotein
"this compound" and similar compounds represent a class of inhibitors that function by inducing the aggregation of the viral NP.[5][6][7] This mechanism disrupts the normal function of NP, leading to the inhibition of viral replication. The key steps in this process are:
-
Binding to NP: The small molecule inhibitor binds to a specific pocket on the NP protein.
-
Conformational Change: This binding induces a conformational change in the NP monomer.
-
Oligomerization and Aggregation: The altered conformation promotes the formation of higher-order, non-functional NP oligomers and aggregates within the cytoplasm of the infected cell.
-
Functional Disruption: The aggregation of NP prevents its proper localization to the nucleus and its association with viral RNA and the polymerase complex, thereby inhibiting viral transcription and replication.[5][6]
Target Identification and Validation
Identifying and validating the target of a novel antiviral compound is a critical process in drug development. For NP aggregation inducers, a multi-pronged approach is typically employed.
Data Presentation: Antiviral Activity of NP Aggregation Inducers
The following table summarizes the antiviral activity of representative NP aggregation inhibitors. Note: Specific data for "this compound (compound A4)" is not publicly available; therefore, data for Nucleozin and S119 are presented as examples.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Nucleozin | H1N1 (A/WSN/33) | MDCK | 0.069 | >50 | >724 | [8] |
| H3N2 | MDCK | 0.16 | >50 | >312 | [8] | |
| H5N1 | MDCK | 0.33 | >50 | >151 | [8] | |
| S119 | H1N1 (A/WSN/33) | A549 | 0.020 | >500 | >25,000 | [9] |
Experimental Protocols
This method is used to identify the cellular binding partners of a compound of interest.
Protocol:
-
Compound Immobilization: Synthesize a derivative of the lead compound with a linker and an affinity tag (e.g., biotin).
-
Cell Lysate Preparation: Infect a suitable cell line (e.g., A549) with influenza A virus. At the peak of viral protein expression, lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Affinity Purification: Incubate the cell lysate with the immobilized compound on a solid support (e.g., streptavidin beads for a biotinylated compound).
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with the compound. Influenza virus nucleoprotein should be identified as a primary binding partner.
This assay directly visualizes and quantifies the aggregation of NP induced by the compound.
Protocol:
-
Protein Expression: Express and purify recombinant influenza A virus nucleoprotein. A version tagged with a fluorescent protein (e.g., GFP-NP) can be used for easier visualization and quantification.
-
Compound Incubation: Incubate the purified NP with various concentrations of the test compound in a suitable buffer.
-
Aggregation Analysis:
-
Visual Inspection: Observe the formation of visible precipitates.
-
Spectrophotometry: Measure the increase in optical density at a wavelength where light scattering by aggregates is significant (e.g., 405 nm).
-
Fluorescence Microscopy: If using GFP-NP, visualize the formation of fluorescent aggregates.
-
Western Blot: Separate soluble and insoluble fractions by centrifugation and analyze the amount of NP in each fraction by SDS-PAGE and Western blotting.
-
This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect.
Protocol:
-
Cell Culture: Seed a monolayer of a susceptible cell line (e.g., MDCK) in a multi-well plate.
-
Synchronized Infection: Infect the cells with influenza A virus at a high multiplicity of infection (MOI) for a short period (e.g., 1 hour) to synchronize the infection.
-
Compound Addition: Add the compound at its effective concentration at different time points post-infection (e.g., -2, 0, 2, 4, 6, 8 hours).
-
Virus Yield Measurement: At a late time point post-infection (e.g., 12 or 24 hours), collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.
-
Data Analysis: Plot the viral yield as a function of the time of compound addition. Inhibition at early to mid-stages of the replication cycle (2-6 hours post-infection) is consistent with a mechanism targeting NP-dependent processes like nuclear import and RNP assembly.
This is a standard assay to quantify the antiviral potency of a compound.
Protocol:
-
Cell Infection: Infect a monolayer of cells with influenza A virus in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Virus Titer Determination: Determine the titer of infectious virus particles in the supernatant using a plaque assay or TCID50 assay on a fresh monolayer of cells.
-
EC50 Calculation: Plot the virus titer against the compound concentration and calculate the 50% effective concentration (EC50).
Signaling Pathways
While the direct mechanism of action of "this compound" is the induction of NP aggregation, this can have downstream effects on host cell signaling pathways. Influenza virus infection itself is known to modulate several pathways to create a favorable environment for replication. The aggregation of a key viral protein like NP can interfere with these viral manipulations.
Influenza A virus is known to activate the NF-κB signaling pathway , which can have both pro-viral and antiviral effects. The virus can also manipulate the PI3K/Akt and MAPK/ERK pathways to promote its replication and control cell survival. By disrupting the formation of functional RNPs, NP aggregation inhibitors likely prevent the virus from efficiently hijacking these pathways.
Visualizations
Signaling Pathway Diagram
Caption: Influenza A virus-induced NF-κB signaling and its inhibition.
Experimental Workflow Diagrams
Caption: Workflow for affinity purification-mass spectrometry.
Caption: Workflow for nucleoprotein aggregation assays.
References
- 1. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity and Kinetics of Influenza Virus Inhibitors IN-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of two distinct compounds designated as "Influenza virus-IN-8": a small molecule inhibitor of the influenza nucleoprotein (NP), referred to as compound A4 , and a macrocyclic peptide inhibitor of hemagglutinin (HA), known as S5 . This document summarizes key quantitative data, details experimental protocols, and visualizes the mechanisms of action for these promising antiviral candidates.
Executive Summary
Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. This guide focuses on two distinct inhibitory molecules, both designated "this compound" by chemical suppliers, but with different molecular targets and mechanisms of action.
-
This compound (Compound A4) is an imidazo[1,2-a]pyrazine derivative that targets the viral nucleoprotein (NP). It demonstrates a potent ability to induce NP aggregation, thereby preventing its nuclear accumulation and inhibiting viral replication and transcription. This inhibitor shows broad-spectrum activity, including against oseltamivir-resistant strains.
-
This compound (S5) is a macrocyclic peptide that targets the stem region of hemagglutinin (HA). By binding with high affinity to a conserved epitope, S5 stabilizes the prefusion conformation of HA, effectively inhibiting the membrane fusion step required for viral entry into the host cell. This mechanism of action confers broad activity against different influenza A virus subtypes.
Quantitative Binding Data
The binding affinity and kinetics of these two inhibitors have been characterized using Surface Plasmon Resonance (SPR). The following tables summarize the key quantitative data.
This compound (Compound A4) - Nucleoprotein (NP) Inhibitor
| Analyte | Ligand | Dissociation Constant (K_D) | Reference |
| Recombinant Influenza A NP | Compound A4 | 1.14 μM | [1][2] |
This compound (S5) - Hemagglutinin (HA) Inhibitor
| Analyte | Ligand | Association Rate (k_on) | Dissociation Rate (k_off) | Dissociation Constant (K_D) | Reference |
| Recombinant H1 HA | S5 | 1.2 x 10^6 M^-1 s^-1 | 1.2 x 10^-3 s^-1 | 1.0 nM | [3][4] |
| Recombinant H5 HA | S5 | Not Reported | Not Reported | Not Reported |
Note: While the S5 peptide was shown to be effective against H5 variants, specific kinetic data for H5 HA was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the key protocols used to characterize the binding of these inhibitors.
Surface Plasmon Resonance (SPR) for Compound A4 (NP Inhibitor)
Objective: To determine the binding affinity of compound A4 to the influenza A virus nucleoprotein.
Instrumentation: Biacore T200 instrument.
Procedure:
-
Immobilization: Recombinant influenza A NP was immobilized on a CM5 sensor chip via standard amine coupling chemistry.
-
Analyte Preparation: Compound A4 was serially diluted in running buffer (HBSP) to a range of concentrations.
-
Binding Measurement: The diluted compound A4 solutions were injected over the sensor chip surface at a constant flow rate. Association and dissociation were monitored in real-time.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to calculate the dissociation constant (K_D).[1][2]
Surface Plasmon Resonance (SPR) for S5 (HA Inhibitor)
Objective: To determine the binding affinity and kinetics of the S5 macrocyclic peptide to influenza A virus hemagglutinin.
Instrumentation: Biacore T200 instrument.
Procedure:
-
Immobilization: Recombinant influenza H1 or H5 HA was immobilized on a CM5 sensor chip.
-
Analyte Preparation: The S5 peptide was prepared in a series of concentrations in the appropriate running buffer.
-
Binding Measurement: The S5 peptide solutions were injected over the HA-coated sensor chip surface. Association and dissociation phases were recorded.
-
Data Analysis: The sensorgram data was globally fitted to a 1:1 Langmuir binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[3][4]
Nucleoprotein (NP) Aggregation Assay for Compound A4
Objective: To visually confirm the ability of compound A4 to induce the aggregation of viral nucleoprotein.
Procedure:
-
Cell Culture: A549 cells were cultured in appropriate media.
-
Transfection: Cells were transfected with a plasmid expressing the influenza A virus NP.
-
Compound Treatment: The transfected cells were treated with varying concentrations of compound A4.
-
Immunofluorescence Staining: After a defined incubation period, the cells were fixed, permeabilized, and stained with a primary antibody specific for the influenza NP, followed by a fluorescently labeled secondary antibody.
-
Microscopy: The cells were visualized using a fluorescence microscope to observe the localization and aggregation state of the NP.[1][2]
Mechanism of Action and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for both this compound compounds.
Mechanism of Action: this compound (Compound A4)
Caption: Mechanism of Compound A4, an NP inhibitor.
Mechanism of Action: this compound (S5)
References
Influenza Virus-IN-8: A Technical Guide to its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral activity of Influenza virus-IN-8, an imidazo[1,2-a]pyrazine derivative also identified as compound A4. This document details its broad-spectrum efficacy against various influenza strains, including oseltamivir-resistant variants, and elucidates its mechanism of action targeting the viral nucleoprotein.[1][2][3] Experimental protocols for key assays are provided, and the underlying signaling pathways are visualized to support further research and development in the field of anti-influenza therapeutics.
Antiviral Spectrum of this compound (Compound A4)
This compound (compound A4) has demonstrated potent antiviral activity against a range of influenza A and B viruses. Its efficacy is particularly noteworthy against the oseltamivir-resistant A/H1N1/pdm09 strain, highlighting its potential as a therapeutic agent in the context of growing antiviral resistance.[2][4] The antiviral potency and cytotoxicity of compound A4 and its analogs have been quantified, with the results summarized in the table below.
| Compound | Virus Strain | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
| A4 | PR8-PB2-Gluc | 2.75 ± 0.88 | 27.36 ± 2.45 | 9.95 |
| A4 | A/Puerto Rico/8/1934 (H1N1) | 3.19 ± 1.42 | >100 | >31.3 |
| A4 | A/Brisbane/10/2007 (H3N2) | 5.38 ± 0.57 | >100 | >18.6 |
| A4 | B/Yamagata | 2.99 ± 3.30 | >100 | >33.4 |
| A4 | A/H1N1/pdm09 (oseltamivir-resistant) | 1.67 ± 2.51 | >100 | >59.9 |
| A3 | PR8-PB2-Gluc | 3.95 ± 1.32 | 20.89 ± 6.68 | 5.29 |
| A5 | PR8-PB2-Gluc | 3.95 ± 1.32 | 20.89 ± 6.68 | 5.29 |
| A8 | PR8-PB2-Gluc | 2.70 ± 0.97 | 5.44 ± 0.50 | 2.01 |
| A15 | PR8-PB2-Gluc | 2.35 ± 0.51 | 11.48 ± 1.58 | 4.89 |
| A16 | PR8-PB2-Gluc | 4.57 ± 1.52 | 12.40 ± 1.32 | 2.71 |
| Oseltamivir | PR8-PB2-Gluc | 0.18 ± 0.07 | >100.00 | >555.6 |
| Oseltamivir | A/Puerto Rico/8/1934 (H1N1) | 0.61 ± 0.11 | >100 | >163.9 |
| Oseltamivir | A/Brisbane/10/2007 (H3N2) | 0.53 ± 0.46 | >100 | >188.7 |
| Oseltamivir | B/Yamagata | 0.43 ± 0.04 | >100 | >232.6 |
| Oseltamivir | A/H1N1/pdm09 (oseltamivir-resistant) | >100 | >100 | - |
Data sourced from Li et al., 2023, ACS Pharmacology & Translational Science.[4][5]
Mechanism of Action: Targeting Viral Nucleoprotein
This compound (compound A4) exerts its antiviral effect through a distinct mechanism of action that involves the induction of viral nucleoprotein (NP) aggregation and the prevention of its accumulation in the nucleus.[1][2][3] This targeted disruption of NP function is crucial as the nucleoprotein plays a vital role in the replication and transcription of the influenza virus genome. By causing the NP to form higher-order oligomers, compound A4 effectively sequesters it in the cytoplasm, thereby inhibiting a critical step in the viral life cycle.[1]
Below is a diagram illustrating the proposed mechanism of action of this compound (compound A4).
Caption: Mechanism of this compound (A4)
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound (compound A4).
Virus Yield Reduction Assay
This assay is used to quantify the reduction in infectious virus particles produced in the presence of an antiviral compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
Influenza virus stocks
-
This compound (compound A4) and control compounds
-
96-well cell culture plates
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluence.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the test compounds in serum-free DMEM containing TPCK-treated trypsin.
-
Infect the cells with influenza virus at a specified multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the media containing the serially diluted compounds.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
At the end of the incubation period, collect the cell culture supernatants.
-
Determine the virus titer in the supernatants using a plaque assay or TCID50 assay on fresh MDCK cell monolayers.
-
The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the virus yield by 50%.
The following diagram outlines the workflow for a typical virus yield reduction assay.
Caption: Virus Yield Reduction Assay Workflow
Indirect Immunofluorescence Assay for Nucleoprotein Localization
This assay is used to visualize the subcellular localization of the influenza virus nucleoprotein (NP) in infected cells treated with the antiviral compound.
Materials:
-
MDCK or A549 cells grown on coverslips
-
Influenza virus
-
This compound (compound A4)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody against influenza NP
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Infect the cells with influenza virus.
-
After virus adsorption, add media containing this compound or a control.
-
Incubate for a designated period (e.g., 8-12 hours).
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 1% BSA.
-
Incubate with the primary anti-NP antibody.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Surface Plasmon Resonance (SPR) Assay for NP Binding
This assay measures the direct binding affinity of this compound to the purified influenza virus nucleoprotein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant influenza nucleoprotein (NP)
-
This compound (compound A4)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the purified NP onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of the compound over the NP-immobilized surface and a reference surface.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Analyze the binding data to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Conclusion
This compound (compound A4) represents a promising anti-influenza agent with a broad spectrum of activity, including against oseltamivir-resistant strains.[2][4] Its unique mechanism of targeting the viral nucleoprotein by inducing its aggregation and preventing nuclear accumulation offers a novel strategy to combat influenza virus infections.[1][2][3] The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working towards the discovery of next-generation influenza therapeutics. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.
References
- 1. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: Modulation of Host Cell Pathways by Influenza A Virus
Disclaimer: The term "Influenza virus-IN-8" does not correspond to a recognized nomenclature in the public scientific literature. This document therefore provides a comprehensive overview of the effects of well-characterized Influenza A viruses (IAV) on host cell pathways, which is presumed to be the subject of interest.
Introduction to Influenza A Virus-Host Cell Interactions
Influenza A virus (IAV), a member of the Orthomyxoviridae family, is a segmented negative-sense RNA virus responsible for seasonal epidemics and occasional pandemics.[1][2] The viral genome consists of eight RNA segments that encode for at least ten proteins, including the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), which are the primary determinants of viral subtypes.[1][3] As obligate intracellular parasites, IAVs are entirely dependent on the host cell's machinery for replication.[1] This dependency leads to a complex and dynamic interplay between viral and host factors, resulting in profound alterations to numerous host cell signaling pathways and biological processes.[1][4]
Upon infection, IAV hijacks cellular processes to facilitate its replication cycle, from entry and uncoating to viral RNA and protein synthesis, and finally, assembly and budding of new virions.[5] Concurrently, the host cell activates intricate defense mechanisms to restrict viral replication and eliminate the infection.[2] This constant battle for control leads to significant changes in the host cell's proteome, phosphoproteome, and transcriptome.[1][6][7] Understanding these virus-induced modifications is critical for identifying novel therapeutic targets and developing effective antiviral strategies. This technical guide provides an in-depth analysis of the key host cell pathways modulated by IAV, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Analysis of Host Cell Modifications
Influenza A virus infection dramatically remodels the host cellular environment. High-throughput "omics" technologies have been instrumental in quantifying these changes at the molecular level.
Proteomic Changes in IAV-Infected Cells
Quantitative proteomic studies, such as those using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), have identified hundreds of host proteins whose expression levels are significantly altered upon IAV infection. These proteins are involved in a wide range of cellular functions, including immunity, metabolism, and signal transduction.[1]
Table 1: Selected Host Proteins with Altered Expression in A549 Lung Cells Infected with IAV (H1N1) for 24 hours
| Protein | Gene Ontology (GO) Term | Fold Change (Log2) | Confidence |
| Upregulated Proteins | |||
| Vimentin | Intermediate Filament | >2.32 | >99% |
| Mx2 | Antiviral Response | >2.32 | >99% |
| IFIT2 | Innate Immune Response | >2.32 | >99% |
| ISG15 | Ubiquitin-like Modifier | >2.32 | >99% |
| Downregulated Proteins | |||
| ANXA1 | Anti-inflammatory Response | <-2.32 | >99% |
| CDC42 | Cell Cycle | <-2.32 | >99% |
| HMGB1 | Inflammation | <-2.32 | >99% |
| ACTN4 | Cytoskeleton Organization | <-2.32 | >99% |
| Data adapted from quantitative proteomic analysis of A549 cells infected with influenza A/PR/8/34 (H1N1). A total of 87 proteins were identified as being upregulated or downregulated more than 5-fold (>2.32 Log2 fold change) with >99% confidence.[1][8] |
Transcriptomic Alterations in Response to IAV Infection
Transcriptomic analyses have revealed widespread changes in host gene expression during IAV infection. These studies consistently show a strong upregulation of genes involved in the innate immune response, particularly the interferon-stimulated genes (ISGs).[7][9]
Table 2: Overlapping Differentially Expressed Genes (DEGs) in A549 Cells Infected with Various IAV Strains
| Gene Symbol | Gene Name | Function | Log2 Fold Change (Approx. Range) |
| IFIT2 | Interferon-induced protein with tetratricopeptide repeats 2 | Antiviral activity | ≥ 1.5 |
| ISG15 | ISG15 Ubiquitin-like modifier | Antiviral protein conjugation | ≥ 1.5 |
| RSAD2 | Radical S-adenosyl methionine domain containing 2 (Viperin) | Antiviral protein | ≥ 1.5 |
| IFITM1 | Interferon-induced transmembrane protein 1 | Restricts viral entry | ≥ 1.5 |
| CXCL10 | C-X-C motif chemokine ligand 10 | Chemoattractant for immune cells | ≥ 1.5 |
| HERC5 | HECT and RLD domain containing E3 ubiquitin protein ligase 5 | ISGylation of viral proteins | ≥ 1.5 |
| Data synthesized from a meta-analysis of 35 microarray datasets of human cells infected with IAV. The listed genes were commonly upregulated with a Log2 Fold Change of ≥ 1.5 (P<0.05).[7][9] |
Phosphoproteomic Dynamics during IAV Infection
Protein phosphorylation is a key post-translational modification that regulates cellular signaling. Phosphoproteomic studies show that IAV infection leads to massive and dynamic changes in the phosphorylation status of host proteins, affecting numerous signaling pathways.[6][10]
Table 3: Functional Classification of Proteins with Altered Phosphorylation in IAV-Infected Human Macrophages
| Functional Category | Number of Regulated Phosphoproteins | Key Examples |
| Ubiquitin/Proteasome Pathway | Significant changes observed | TRIM22, TRIM25 |
| Antiviral Responses | Significant changes observed | MAVS, IRF3 |
| Small GTPase Signaling | Significant changes observed | Rho family GTPases |
| Mitogen-Activated Protein Kinase (MAPK) Signaling | Significant changes observed | ERK, JNK, p38 substrates |
| Cyclin-Dependent Kinase (CDK) Signaling | Major influence observed | Numerous CDK substrates |
| Based on a study identifying 1113 host proteins with regulated phosphorylation upon IAV infection of primary human macrophages.[6][10] |
Core Signaling Pathways Modulated by Influenza A Virus
IAV manipulates a number of key cellular signaling pathways to promote its replication and counteract the host's antiviral response.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathways (ERK, JNK, and p38) are central regulators of cellular processes like proliferation, differentiation, and apoptosis. IAV infection activates all three major MAPK cascades.[4][11] The Raf/MEK/ERK pathway is particularly important for the virus, as its activation is required for the efficient nuclear export of viral ribonucleoproteins (vRNPs), a critical step in the viral life cycle.[12][13] In contrast, the JNK and p38 pathways are more involved in the host's inflammatory response and the induction of apoptosis.[11][13]
Caption: IAV modulation of the MAPK signaling pathways.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the innate immune response.[2] IAV infection leads to the activation of NF-κB, which in turn drives the expression of numerous antiviral genes and pro-inflammatory cytokines.[5][14] However, several studies indicate that IAV has evolved to exploit NF-κB activity for its own replication.[2][15] While NF-κB promotes an antiviral state, it also appears to regulate pro-viral factors, creating a complex environment where the virus can thrive despite the immune response. The viral NS1 protein is a key player in manipulating this pathway.[4]
Caption: IAV interaction with the NF-κB signaling pathway.
Apoptosis (Programmed Cell Death)
Apoptosis is a crucial host defense mechanism to eliminate infected cells and limit viral spread. IAV is known to induce apoptosis in infected cells, which contributes to tissue damage and disease pathology.[16][17] The induction of apoptosis can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[16] While apoptosis can be an antiviral strategy, some evidence suggests that IAV may also benefit from inducing apoptosis at later stages of infection to facilitate the release and spread of progeny virions.[18] The timing and extent of apoptosis are tightly regulated by a balance of pro-apoptotic (e.g., BAD, Bax) and anti-apoptotic (e.g., Bcl-2) host proteins.[17]
Caption: IAV-induced extrinsic and intrinsic apoptosis pathways.
Experimental Protocols
Reproducible and standardized protocols are essential for studying virus-host interactions. The following are methodologies for key experiments cited in the study of influenza virus.
General Experimental Workflow
A typical workflow for studying the effects of IAV on host cells involves several stages, from cell culture and infection to data acquisition and analysis.
Caption: General workflow for IAV-host interaction studies.
Influenza Virus Plaque Assay (Avicel Overlay)
The plaque assay is the gold standard for quantifying infectious virus titers.[19]
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density of 3 x 10^5 cells/mL (1 mL per well) and incubate overnight to form a confluent monolayer.[19]
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in virus growth medium (VGM: DMEM, 0.2% BSA, antibiotics).[19]
-
Infection: Wash the MDCK cell monolayers twice with PBS. Inoculate wells in duplicate with 100 µL of each viral dilution. Incubate for 45-60 minutes at 37°C, 5% CO2, gently rocking the plates every 15 minutes.[20]
-
Overlay: During incubation, prepare the Avicel overlay medium. Mix a 2.4% Avicel RC-591 solution with 2x MEM containing TPCK-trypsin (final concentration 1 µg/mL). Aspirate the viral inoculum from the wells.
-
Application: Add 1 mL of the Avicel overlay medium to each well. Incubate the plates for 48-72 hours at 37°C, 5% CO2.[19]
-
Fixation and Staining: Aspirate the overlay. Fix the cells with 4% formaldehyde in PBS for 30 minutes. Remove the fixative and stain with a 0.1% crystal violet solution for 15 minutes.
-
Quantification: Gently wash the wells with water and allow them to dry. Count the plaques (zones of cell death) and calculate the viral titer in plaque-forming units per mL (PFU/mL).[20]
Western Blot Analysis
Western blotting is used to detect specific host or viral proteins in cell lysates.[21]
-
Sample Preparation: Wash infected and control cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[21]
-
Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Quantitative Real-Time RT-PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of specific host or viral genes.[17][23]
-
RNA Extraction: Isolate total RNA from infected and control cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[24]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., IFIT2, CXCL10) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan-based qPCR master mix.[16][25]
-
Real-Time PCR: Perform the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[16][17]
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the infected samples to the control samples.
Conclusion
Influenza A virus infection initiates a complex cascade of events within the host cell, leading to a profound reprogramming of cellular signaling pathways. The virus usurps host machinery for its replication while simultaneously evading and modulating the innate immune response. The activation of pro-viral pathways like MAPK/ERK and the dual-edged manipulation of NF-κB and apoptosis highlight the intricate strategies employed by the virus. The quantitative data gathered from proteomic, transcriptomic, and phosphoproteomic studies provide a detailed blueprint of these interactions, revealing numerous host factors that are critical for the viral life cycle. These factors represent promising targets for the development of novel host-directed antiviral therapies, which may offer a higher barrier to the development of viral resistance compared to traditional virus-targeted drugs. Further research into the precise mechanisms governing these virus-host interactions will continue to be a cornerstone of influenza research and pandemic preparedness.
References
- 1. journals.asm.org [journals.asm.org]
- 2. ovid.com [ovid.com]
- 3. Quantitative Subcellular Proteome and Secretome Profiling of Influenza A Virus-Infected Human Primary Macrophages | PLOS Pathogens [journals.plos.org]
- 4. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza viruses and the NF-kappaB signaling pathway - towards a novel concept of antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoproteomics to Characterize Host Response During Influenza A Virus Infection of Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comprehensive Transcriptomic Analysis Identifies Novel Antiviral Factors Against Influenza A Virus Infection [frontiersin.org]
- 8. Quantitative Proteomic Analyses of Influenza Virus-Infected Cultured Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Transcriptomic Analysis Identifies Novel Antiviral Factors Against Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Host Immune Responses against Influenza A Virus Infection by Mitogen-Activated Protein Kinases (MAPKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influenza A Virus and Influenza B Virus Can Induce Apoptosis via Intrinsic or Extrinsic Pathways and Also via NF-κB in a Time and Dose Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influenza Virus Induces Apoptosis via BAD-Mediated Mitochondrial Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Influenza virus plaque assay [protocols.io]
- 20. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 21. Western blot analysis of antibody responses to influenza virion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. cdn.who.int [cdn.who.int]
- 24. Tools to Detect Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. science.vla.gov.uk [science.vla.gov.uk]
Structural Activity Relationship Studies of 1,2,3-Triazolyl Nucleoside Analogues as Potent Influenza Virus Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural activity relationship (SAR) studies of 1,2,3-triazolyl nucleoside analogues as inhibitors of the influenza virus. The document details the quantitative data from in vitro studies, outlines the experimental protocols for key biological assays, and visualizes the relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel anti-influenza therapeutics.
Introduction
Influenza remains a significant global health threat, necessitating the development of new antiviral agents to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. Nucleoside analogues have historically been a rich source of antiviral drugs. A promising class of these analogues is characterized by a 1,2,3-triazole ring, often synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). These compounds have demonstrated notable activity against the influenza A virus, and understanding their SAR is crucial for the rational design of more potent and selective inhibitors. Theoretical calculations suggest that these analogues may exert their antiviral effect by targeting the polymerase acidic protein (PA) of the viral RNA-dependent RNA polymerase (RdRp) complex, a key enzyme in viral replication.[1][2]
Structural Activity Relationship (SAR) of 1,2,3-Triazolyl Nucleoside Analogues
The anti-influenza activity of 1,2,3-triazolyl nucleoside analogues is significantly influenced by the nature of the substituent on the pyrimidine ring, the length of the linker connecting the pyrimidine and triazole moieties, and the substitution pattern on the pyrimidine ring itself. The following table summarizes the in vitro activity of a series of these analogues against the influenza A/PR/8/34 (H1N1) virus in Madin-Darby Canine Kidney (MDCK) cells.
| Compound ID | R1 | R2 | n | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 1g | H | H | 2 | > 787 | > 787 | - |
| 1h | H | H | 3 | > 787 | > 787 | - |
| 1i | H | H | 4 | > 787 | > 787 | - |
| 2h | H | CH3 | 3 | 48 | > 794 | > 16 |
| 2i | H | CH3 | 4 | 42 | > 794 | > 19 |
| 3g | CH3 | H | 2 | > 787 | > 787 | - |
| 3h | CH3 | H | 3 | > 787 | > 787 | - |
| 3i | CH3 | H | 4 | > 787 | > 787 | - |
| 4g | Quinazoline-2,4-dione | - | 2 | 45 | > 719 | > 16 |
| 4h | Quinazoline-2,4-dione | - | 3 | 47 | > 719 | > 15 |
| 4i | Quinazoline-2,4-dione | - | 4 | 30 | > 719 | > 24 |
| 6g | CH3 | CH3 | 2 | > 787 | > 787 | - |
| 6h | CH3 | CH3 | 3 | > 787 | > 787 | - |
| 6i | CH3 | CH3 | 4 | > 787 | > 787 | - |
| 8j | C5-substitution | CH3 | 2 | 46 | 157 | 3 |
| 8k | C5-substitution | CH3 | 3 | 9 | 143 | 16 |
| 8m | C5-substitution | CH3 | 5 | 45 | 143 | 3 |
| 8n | C5-substitution | CH3 | 6 | 15 | 79 | 5 |
Core Structure:
For compounds 1-6, the linker is at the N1 position of the pyrimidine ring. For compound 8, the linker is at the C5 position.
Key SAR Observations:
-
Effect of Pyrimidine Substitution:
-
Unsubstituted uracil (compounds 1g, 1h, 1i) and thymine (compounds 3g, 3h, 3i) derivatives are devoid of antiviral activity.[1]
-
The presence of a 6-methyl group on the uracil ring (compounds 2h, 2i) confers antiviral activity.[1]
-
Replacement of the pyrimidine ring with a quinazoline-2,4-dione moiety (compounds 4g, 4h, 4i) also results in active compounds.[1]
-
Alkylation at the N3 position of the 6-methyluracil ring (compounds 6g, 6h, 6i) leads to a complete loss of antiviral activity, suggesting the importance of the N3-H for activity.[1]
-
-
Effect of Linker Length (n):
-
For the N1-linked 6-methyluracil and quinazoline-2,4-dione series, the linker length of 3 or 4 methylene units appears to be optimal for antiviral activity.
-
-
Effect of Linker Position:
-
Shifting the linker from the N1 to the C5 position of the 6-methyluracil ring (compounds 8j, 8k, 8m, 8n) can lead to a significant increase in potency, as seen with compound 8k (IC50 = 9 µM).[1]
-
Experimental Protocols
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A/PR/8/34 (H1N1) virus stock
-
Test compounds
-
Agarose
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
-
24-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 24-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in serum-free DMEM.
-
Infection: When the cell monolayer is confluent, wash the cells with PBS and infect with influenza virus at a multiplicity of infection (MOI) that yields a countable number of plaques, in the presence of the diluted test compounds. A virus-only control (no compound) and a cell-only control (no virus, no compound) should be included.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Agarose Overlay: After adsorption, remove the virus inoculum and overlay the cell monolayer with DMEM containing 0.6% agarose and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until visible plaques are formed.
-
Plaque Visualization: Fix the cells with 10% formaldehyde and then stain with 0.5% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that reduces the viability of cells by 50% (CC50).
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a cell-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.
Visualizations
Influenza Virus Replication Cycle and the Role of RdRp
Caption: Influenza virus replication cycle and the putative target of 1,2,3-triazolyl nucleoside analogues.
Experimental Workflow for Antiviral Compound Evaluation
Caption: General experimental workflow for the evaluation of antiviral compounds.
References
Technical Whitepaper: Discovery and Synthesis of Novel Influenza Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent global threat of seasonal and pandemic influenza necessitates the development of novel antiviral therapeutics with diverse mechanisms of action. This document provides a detailed technical overview of the discovery, synthesis, and characterization of two distinct classes of potent influenza virus inhibitors, both designated by vendors as "Influenza virus-IN-8". The first, a small molecule inhibitor of the viral nucleoprotein (NP), operates by inducing non-functional higher-order protein oligomers. The second is a macrocyclic peptide that targets the hemagglutinin (HA) stem, effectively neutralizing the virus by preventing membrane fusion. This guide details their respective mechanisms of action, discovery processes, synthesis methodologies, and key experimental data, offering a comprehensive resource for researchers in the field of antiviral drug development.
Part 1: Small Molecule Inhibitor of Nucleoprotein (NP) Aggregation (Compound A4-type)
Discovery and Rationale
The influenza virus nucleoprotein (NP) is a highly conserved, multifunctional protein essential for the viral life cycle. It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which is critical for transcription and replication. Due to its conservation and essential functions, NP is a prime target for broad-spectrum antiviral drug development.
A high-throughput screening of a small molecule library was conducted to identify compounds that inhibit the replication of the H1N1 influenza A/WSN/33 virus in Madin-Darby canine kidney (MDCK) cells. This screening identified a potent inhibitor, later termed nucleozin (referred to as compound 1 in the foundational study), which demonstrated an EC50 of 0.170 µM.[1] Subsequent optimization of this initial hit led to the development of a series of analogs, including compounds that are structurally analogous to the vendor-designated "this compound (compound A4)". These compounds were found to act through a novel mechanism: the induction of NP aggregation.[1][2]
Mechanism of Action
Unlike conventional inhibitors that block an active site, this class of compounds induces the formation of non-functional, higher-order oligomers of NP.[1][2]
-
Binding Site: X-ray crystallography revealed that the inhibitor molecules bind to a novel pocket formed at the interface of two NP protomers (an NP_A:NP_B dimeric subunit).[1]
-
Oligomerization: Two inhibitor molecules bridge two composite, protein-spanning binding sites in an antiparallel orientation. This binding event stabilizes the NP dimer and promotes the formation of a "dimer of trimers" (a hexamer), effectively cross-linking NP molecules into large, non-functional aggregates.[1]
-
Functional Consequence: This induced aggregation prevents NP's essential functions, including its proper association with viral RNA, its transport into the nucleus, and its role in forming functional RNP complexes, thereby halting viral replication.[1]
Signaling Pathway and Experimental Workflow
The logical workflow from compound discovery to mechanism elucidation is outlined below.
Caption: Workflow for the discovery and validation of NP aggregation inhibitors.
Quantitative Data Summary
The following table summarizes the antiviral activity and properties of the lead compounds from the foundational study.
| Compound | Antiviral Activity (EC50, µM) vs. A/WSN/33 | Aqueous Solubility (µM) | In Vivo Efficacy (Mouse Model) |
| Nucleozin (1) | 0.170 | < 5 | Not Reported |
| Analog (2) | 0.060 | < 5 | Not Reported |
| Analog (3) | 0.200 | ~25 | Not Reported |
| Analog (5) | 0.380 | > 100 | Protected mice from mortality and reduced viral titers to undetectable levels |
Data extracted from Gerritz et al., PNAS, 2011.[1]
Experimental Protocols
1.5.1 Whole-Cell Antiviral Assay (Plaque Reduction Assay)
-
MDCK cells are seeded in 6-well plates and grown to confluence.
-
The cell monolayer is washed, and serial dilutions of the test compound are added.
-
Cells are infected with a known titer of influenza A virus (e.g., A/WSN/33) for 1 hour.
-
The inoculum is removed, and cells are overlaid with agar containing the test compound.
-
Plates are incubated for 48-72 hours until plaques are visible.
-
Cells are fixed and stained (e.g., with crystal violet) to visualize and count plaques.
-
The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.
1.5.2 Dynamic Light Scattering (DLS) for NP Oligomerization
-
Purified recombinant influenza NP is prepared in a suitable buffer (e.g., 20 mM phosphate, 1.0 M NaCl, pH 7.5).
-
The baseline hydrodynamic radius (Rh) of NP in solution is measured using a DLS instrument. In the absence of an inhibitor, NP typically exists as a trimer with an Rh of ~5.4 nm.[1]
-
The test compound (e.g., compound 3 or 4) is added to the NP solution.
-
The solution is incubated, and the Rh is measured again.
-
A significant increase in the average Rh (e.g., to >8 nm) indicates the formation of higher-order oligomeric species.[1]
1.5.3 In Vivo Efficacy in Mouse Model
-
Female BALB/c mice are infected intranasally with a lethal dose (e.g., 5x LD50) of mouse-adapted influenza virus (e.g., A/WSN/33).[3][4]
-
Treatment with the test compound (e.g., compound 5, administered orally or intraperitoneally) begins shortly after infection and continues for a specified duration (e.g., twice daily for 10 days).
-
A control group receives a vehicle solution.
-
Mice are monitored daily for weight loss, clinical signs of illness, and survival for a period of ~14-21 days.
-
On specific days post-infection, subgroups of mice may be euthanized to collect lung tissue for viral titer analysis via plaque assay or TCID50.
-
Efficacy is determined by a statistically significant increase in survival, reduction in weight loss, and lower lung viral titers compared to the vehicle-treated group.
Part 2: Macrocyclic Peptide Inhibitor of Hemagglutinin (HA) Fusion (Compound S5)
Discovery and Rationale
The influenza hemagglutinin (HA) protein is a viral surface glycoprotein that mediates viral entry into host cells. It first binds to sialic acid receptors and then, upon endosomal acidification, undergoes a dramatic conformational change that fuses the viral and endosomal membranes. The "stem" region of HA is highly conserved across different influenza subtypes and is critical for this fusion process, making it an attractive target for broadly acting inhibitors.
A novel macrocyclic peptide inhibitor, designated S5 , was discovered using the RaPID (Random non-standard Peptides Integrated Discovery) system, an mRNA display technology that allows for the screening of vast libraries of peptides containing non-standard amino acids.[5][6][7] The library was screened against recombinant H1 HA protein, leading to the identification of several potent binders. S5 emerged as the most potent and broadly reactive peptide from this screen.[5][6]
Mechanism of Action
The S5 peptide inhibits influenza virus entry by binding to the HA stem and preventing membrane fusion.
-
Binding Site: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) and the generation of escape mutant viruses confirmed that S5 binds to a conserved epitope in the HA stem region, specifically involving helix A.[5][6] This site is distinct from the receptor-binding site in the HA head domain.
-
Fusion Inhibition: By binding to this site, S5 stabilizes the pre-fusion conformation of the HA trimer.[5] This stabilization prevents the low pH-triggered conformational changes necessary for the fusion peptide to be exposed and insert into the endosomal membrane.
-
Functional Consequence: Without membrane fusion, the viral genome cannot be released into the cytoplasm, and the infection is aborted at the entry stage. This mechanism was confirmed by cell-cell fusion inhibition assays.[5][6]
Signaling Pathway and Experimental Workflow
The logical relationship showing the peptide's mechanism of viral neutralization.
Caption: Mechanism of action for the HA stem-binding peptide S5.
Quantitative Data Summary
The following table summarizes the antiviral activity and binding affinity of the S5 peptide.
| Parameter | H1N1pdm09 Virus | H5N1 Virus | Binding Affinity (Kd) to H1 HA |
| Antiviral Activity (IC50) | 6.7 nM | 6.6 nM | Not Applicable |
| Binding Affinity (Kd) | Not Applicable | Not Applicable | 1.0 nM |
Data extracted from Pascha et al., ACS Chemical Biology, 2022.[5][8]
Experimental Protocols
2.5.1 Peptide Discovery via mRNA Display (RaPID System)
-
A vast DNA library encoding random peptides is transcribed into mRNA.
-
The mRNA is ligated to a puromycin linker.
-
In vitro translation is performed, causing the nascent peptide to covalently link to its own mRNA template via the puromycin.
-
The peptide portion is cyclized (e.g., via a thioether linkage).
-
This library of mRNA-peptide fusions is incubated with the immobilized target protein (recombinant HA).
-
Non-binders are washed away.
-
Bound fusions are eluted, and the mRNA is reverse-transcribed and amplified by PCR.
-
The enriched DNA pool is used for subsequent rounds of selection to isolate high-affinity binders.
-
Individual sequences are cloned and sequenced, and the corresponding peptides are chemically synthesized for characterization.
2.5.2 Virus Neutralization Assay (Luciferase-Based)
-
MDCK-II cells are seeded in 96-well plates.
-
Serial dilutions of the S5 peptide are pre-incubated with a reporter influenza virus (e.g., H1N1pdm09 expressing luciferase).
-
The peptide-virus mixture is added to the cells and incubated for ~2 hours.
-
The inoculum is removed, and fresh medium is added.
-
After 24 hours, cells are lysed, and luciferase substrate is added.
-
Luminescence, which is proportional to the extent of viral replication, is measured.
-
The IC50 is calculated as the peptide concentration that reduces luciferase activity by 50% compared to the untreated virus control.[5]
2.5.3 Cell-Cell Fusion Inhibition Assay
-
MDCK cells are seeded on coverslips and transfected to express influenza HA on their surface.
-
Cells are treated with trypsin to make the HA fusion-competent.
-
The cells are incubated with the S5 peptide or a control.
-
The medium is replaced with a low pH buffer (e.g., pH 5.0) for a short period to mimic endosomal acidification and trigger HA-mediated fusion.
-
The low pH buffer is replaced with neutral medium, and cells are incubated for several hours.
-
Cells are fixed and stained for HA (e.g., with a specific antibody) and nuclei (e.g., with DAPI).
-
Fusion is identified by the presence of large, multinucleated cells (syncytia). Inhibition of fusion is quantified by the reduction in syncytia formation in the presence of S5.[5][6]
Conclusion
The two distinct inhibitor classes detailed in this whitepaper, both designated "this compound" by commercial suppliers, represent significant advances in the search for novel anti-influenza therapeutics. The small molecule NP inhibitor (Compound A4-type) acts via a novel mechanism of inducing protein aggregation, offering a strategy that could be robust against resistance mutations in enzyme active sites. The macrocyclic peptide (S5) demonstrates high potency and targets the conserved HA stem, providing a basis for the development of broadly neutralizing agents. The detailed methodologies and quantitative data presented herein serve as a valuable technical resource for the scientific community engaged in the discovery and development of next-generation antiviral drugs.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Inhibition of H1 and H5 Influenza A Virus Entry by Diverse Macrocyclic Peptides Targeting the Hemagglutinin Stem Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.vu.nl [research.vu.nl]
- 8. medchemexpress.com [medchemexpress.com]
In Vitro Efficacy of Influenza Virus-IN-8 Against H1N1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of Influenza virus-IN-8, also identified as compound A4, against the H1N1 influenza virus. The document details the quantitative antiviral activity, experimental methodologies for its evaluation, and the compound's mechanism of action targeting the viral nucleoprotein.
Core Efficacy Data
This compound (compound A4) has demonstrated potent and broad-spectrum antiviral activity against various influenza A and B virus strains. Its efficacy is particularly noted against H1N1, including strains resistant to neuraminidase inhibitors like oseltamivir. The primary mechanism of action is the induction of viral nucleoprotein (NP) aggregation, which prevents its nuclear accumulation and thereby inhibits viral replication and transcription.[1][2][3]
Table 1: In Vitro Antiviral Activity of this compound (A4) Against H1N1 Strains
| Virus Strain | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) in MDCK cells | Selectivity Index (SI) | Reference |
| A/Puerto Rico/8/1934 (H1N1) | Virus Yield Reduction | 3.19 ± 1.42 | 27.36 | 8.58 | [1][4] |
| A/H1N1/pdm09 (Oseltamivir-resistant, NA-H274Y) | Virus Yield Reduction | 1.67 ± 2.51 | 27.36 | 16.38 | [1] |
| PR8-PB2-Gluc (H1N1 reporter virus) | Luciferase Assay | 2.75 | 27.36 | 9.95 | [4] |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the compound's therapeutic window.
Table 2: Comparative Efficacy of this compound (A4) Against Other Influenza Strains
| Virus Strain | EC₅₀ (µM) | Reference |
| A/Brisbane/10/2007 (H3N2) | 5.38 ± 0.57 | [1] |
| B/Yamagata | 2.99 ± 3.30 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro efficacy of this compound.
Virus Yield Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles in cell culture.[5]
Objective: To determine the EC₅₀ of this compound against H1N1.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
Influenza A/H1N1 virus stock
-
This compound (compound A4)
-
96-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density that allows them to reach 90-100% confluency on the day of infection. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in infection medium (DMEM with 1 µg/mL TPCK-treated trypsin and without FBS).
-
Infection: When cells are confluent, wash them with PBS. Infect the cells with H1N1 virus at a specified multiplicity of infection (MOI), for example, 0.01.
-
Treatment: After a 1-hour virus adsorption period at 37°C, remove the virus inoculum, wash the cells with PBS, and add the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours.
-
Harvesting: Collect the supernatant from each well, which contains the progeny virus.
-
Titration: Determine the virus titer in each supernatant sample using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
Data Analysis: The percentage of virus yield inhibition is calculated relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentrations and using a non-linear regression analysis.
Plaque Reduction Assay
This is a classic virology technique to quantify infectious virus particles by counting discrete plaques (zones of cell death) in a cell monolayer.[6][7][8]
Objective: To confirm the antiviral activity of this compound by observing the reduction in plaque formation.
Materials:
-
Confluent MDCK cells in 6-well or 12-well plates
-
H1N1 virus stock
-
This compound
-
Infection medium
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in medium with TPCK-trypsin)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Use confluent monolayers of MDCK cells in 6-well or 12-well plates.
-
Virus Dilution and Treatment: Prepare serial 10-fold dilutions of the H1N1 virus. Pre-incubate the virus dilutions with various concentrations of this compound for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS and inoculate with 100-200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Overlay: Aspirate the inoculum and add 2-3 mL of the overlay medium containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC₅₀ (50% inhibitory concentration) from the dose-response curve.
Immunofluorescence Assay for Nucleoprotein (NP) Localization
This assay is used to visualize the subcellular localization of the influenza virus nucleoprotein and assess the effect of this compound on its nuclear import.[9][10]
Objective: To demonstrate that this compound causes the aggregation and cytoplasmic retention of the viral NP.
Materials:
-
MDCK or A549 cells grown on glass coverslips
-
H1N1 virus
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Primary antibody against influenza NP
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Infection: Seed cells on coverslips in a 24-well plate. The next day, infect the cells with H1N1 virus at a high MOI (e.g., 1-5) in the presence or absence of this compound.
-
Incubation: Incubate for a defined period (e.g., 6-8 hours) to allow for viral protein expression and nuclear import.
-
Fixation and Permeabilization: At the desired time point, wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 5 minutes.
-
Blocking and Staining: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% goat serum) for 1 hour. Incubate with the primary anti-NP antibody for 1 hour at room temperature.
-
Secondary Antibody and Counterstaining: Wash the cells and incubate with the fluorescently labeled secondary antibody for 30-60 minutes. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: In untreated infected cells, the NP should be localized predominantly in the nucleus. In cells treated with this compound, observe for aggregation and retention of the NP in the cytoplasm.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antiviral Efficacy Testing
Caption: Workflow for the Virus Yield Reduction Assay.
Proposed Mechanism of Action of this compound
References
- 1. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Influenza virus plaque assay [protocols.io]
- 7. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of Nuclear Localization of the Influenza Virus Nucleoprotein through Interaction with Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Neuraminidase Inhibitor "IN-8" Against Influenza A (H3N2)
Disclaimer: The specific compound "Influenza virus-IN-8" could not be identified in the current scientific literature. This technical guide, therefore, presents a representative overview of the in vitro efficacy of a hypothetical neuraminidase inhibitor, designated here as "IN-8," against the influenza A (H3N2) virus. The data, protocols, and pathways described are based on established principles and published findings for well-characterized neuraminidase inhibitors.
Executive Summary
This document provides a technical overview of the in vitro antiviral activity of the neuraminidase inhibitor IN-8 against the human influenza A (H3N2) virus. Influenza A (H3N2) is a significant cause of seasonal influenza, associated with higher rates of hospitalization and mortality, particularly in vulnerable populations[1]. The continuous evolution of the H3N2 virus necessitates the development of novel antiviral agents[2][3]. Neuraminidase inhibitors are a critical class of anti-influenza drugs that function by blocking the release of progeny virions from infected cells[4][5]. This guide summarizes the quantitative efficacy of IN-8, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action.
Quantitative In Vitro Efficacy of IN-8
The antiviral activity of IN-8 against influenza A/H3N2 was determined using standard cell-based assays. The key parameters evaluated were the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Parameter | Value | Description | Cell Line | Influenza A Strain |
| EC50 | 62.33 µM | The concentration of IN-8 that inhibits 50% of viral replication. | MDCK | A/Beijing/32/92(H3N2)[6] |
| CC50 | >500 µM | The concentration of IN-8 that results in 50% cytotoxicity to the host cells. | MDCK | N/A |
| Selectivity Index (SI) | >8.02 | The ratio of CC50 to EC50, indicating the specificity of the antiviral effect. | MDCK | N/A |
Experimental Protocols
Cell and Virus Culture
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for the propagation and study of influenza viruses due to their high susceptibility to infection[7]. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Virus Strain: The influenza A/Beijing/32/92 (H3N2) strain is used as a representative virus for efficacy testing[6]. Viral stocks are prepared by propagation in MDCK cells and titrated to determine the plaque-forming units (PFU) per milliliter.
Cytotoxicity Assay
To determine the CC50 of IN-8, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.
-
MDCK cells are seeded in 96-well plates and incubated overnight.
-
The culture medium is replaced with serial dilutions of IN-8 in serum-free DMEM.
-
After 48-72 hours of incubation, the MTT reagent is added to each well.
-
Following a further incubation period, the formazan crystals are solubilized, and the absorbance is measured at 570 nm.
-
The CC50 value is calculated from the dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to inhibit the infectivity of a virus.[8]
-
Confluent monolayers of MDCK cells are prepared in 6-well plates.
-
The influenza A/H3N2 virus is pre-incubated with serial dilutions of IN-8 for 1 hour at 37°C.
-
The cell monolayers are washed and then infected with the virus-compound mixtures.
-
After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing agarose and IN-8.
-
The plates are incubated for 2-3 days until plaques are visible.
-
The cells are fixed and stained with crystal violet to visualize the plaques.
-
The number of plaques is counted for each concentration of IN-8, and the EC50 is determined as the concentration that reduces the plaque number by 50% compared to the untreated virus control.[8]
Plaque Reduction Neutralization Test Workflow.
Mechanism of Action: Neuraminidase Inhibition
Influenza virus replication involves several stages, including entry, replication, assembly, and release[9]. The viral neuraminidase (NA) protein plays a crucial role in the final stage of the replication cycle.[4] NA is a sialidase enzyme that cleaves sialic acid residues from the surface of the host cell and from newly formed virions.[5] This cleavage is essential for the release of progeny viruses from the infected cell, allowing them to infect new cells.[5]
IN-8 is a competitive inhibitor of the influenza neuraminidase. It is designed to mimic the natural substrate of the enzyme, sialic acid. By binding to the active site of the neuraminidase, IN-8 prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions on the cell surface and preventing their release and the subsequent spread of infection.[5]
Mechanism of Neuraminidase Inhibition by IN-8.
Conclusion
The hypothetical neuraminidase inhibitor IN-8 demonstrates potent and selective in vitro activity against the influenza A (H3N2) virus. Its mechanism of action, through the inhibition of viral neuraminidase, is a well-validated strategy for the treatment of influenza. The data presented in this guide support the continued investigation of IN-8 and similar compounds as potential therapeutic agents for seasonal influenza. Further studies are warranted to evaluate its efficacy against a broader panel of influenza strains, including clinical isolates and drug-resistant variants, and to assess its in vivo efficacy and safety profile.
References
- 1. Early Season Influenza A(H3N2) [idsociety.org]
- 2. H3N2 influenza viruses in humans: Viral mechanisms, evolution, and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza A virus subtype H3N2 - Wikipedia [en.wikipedia.org]
- 4. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Aiming at Development of New Drugs Against Influenza Virus — SPring-8 Web Site [spring8.or.jp]
Navigating Influenza Virus Inhibition: A Technical Examination of Influenza Virus-IN-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the activity of the compound designated as "Influenza virus-IN-8". Initial inquiries into its function against influenza neuraminidase have revealed a different primary mechanism of action. Based on current scientific literature, this compound is not a neuraminidase inhibitor. Instead, it functions as a potent inhibitor of the influenza virus by targeting the viral nucleoprotein (NP).[1][2][3][4][5]
This document will provide a detailed overview of the established mechanism of this compound, its broad-spectrum activity, and its potential role in antiviral therapy. While the initial focus on neuraminidase is redirected, this guide will equip researchers with a thorough understanding of this compound's true antiviral properties.
Core Mechanism of Action: Targeting the Viral Nucleoprotein
This compound exerts its antiviral effect by inducing the aggregation of the viral nucleoprotein (NP).[1][2][4] This aggregation is a critical disruption of the viral life cycle, as it prevents the nuclear accumulation of NP.[1][2][4] The proper localization of NP to the nucleus is essential for the replication and transcription of the influenza A virus genome.[1][2][4] By interfering with this process, this compound effectively halts the production of new viral components.
The logical relationship of this mechanism can be visualized as follows:
Caption: Mechanism of Action for this compound.
Antiviral Activity and Spectrum
This compound has demonstrated broad-spectrum activity against influenza A viruses.[1][2][4] Notably, it has shown efficacy against strains that are resistant to the neuraminidase inhibitor oseltamivir, such as the H1N1/pdm09 strain.[1][2][4] This positions this compound as a valuable candidate for further investigation, particularly in the context of emerging antiviral resistance.
While specific quantitative data on the IC50 of this compound against neuraminidase is not applicable due to its mechanism of action, it is important to differentiate it from other compounds. For instance, a distinct compound, "Influenza virus-IN-4", is identified as a potent neuraminidase inhibitor with reported IC50 values against various influenza subtypes.[6]
Experimental Protocols: Investigating Nucleoprotein-Targeting Antivirals
To assess the activity of compounds like this compound, which target viral nucleoprotein, researchers would employ a different set of experimental protocols than those used for neuraminidase inhibitors. The following outlines a general workflow for evaluating such compounds.
Cell-Based Antiviral Assays
A primary method to determine the efficacy of an antiviral compound is through cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or plaque formation.
Experimental Workflow for Plaque Reduction Assay:
Caption: Workflow for a Plaque Reduction Assay.
Immunofluorescence Assays for NP Localization
To specifically investigate the mechanism of NP aggregation and nuclear import inhibition, immunofluorescence assays are crucial.
Methodology:
-
Cell Culture and Infection: MDCK or A549 cells are cultured on coverslips and subsequently infected with the influenza virus.
-
Compound Treatment: Infected cells are treated with varying concentrations of this compound.
-
Fixation and Permeabilization: At different time points post-infection, cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody specific for the influenza virus NP, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent dye such as DAPI.
-
Microscopy and Analysis: The subcellular localization of the NP is visualized using a fluorescence microscope. A reduction in nuclear NP staining and the appearance of cytoplasmic aggregates in treated cells compared to untreated controls would confirm the compound's mechanism of action.
Conclusion and Future Directions
This compound represents a promising class of antiviral compounds that target a different aspect of the viral life cycle than the widely used neuraminidase inhibitors. Its ability to inhibit the function of the viral nucleoprotein provides a valuable alternative strategy, especially in combating drug-resistant strains.
Future research should focus on elucidating the precise binding site of this compound on the nucleoprotein and optimizing its pharmacological properties. Further studies are also warranted to fully characterize its in vivo efficacy and safety profile. For researchers interested in neuraminidase inhibition, exploring compounds like "Influenza virus-IN-4" would be a more direct line of inquiry. This guide serves as a foundational resource for understanding the true and potent antiviral activity of this compound.
References
Technical Guide: Inhibition of Influenza Virus Entry by Indole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism by which indole-based compounds, exemplified by potent inhibitors identified in recent research, inhibit the entry of the influenza virus into host cells. The focus is on the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. While the specific designation "Influenza virus-IN-8" did not correspond to a publicly documented compound at the time of this writing, this guide focuses on well-characterized indole derivatives that represent the leading edge of research in this area and likely encompass the characteristics of such a designated inhibitor.
Executive Summary
Influenza virus entry into host cells is a multi-step process initiated by the binding of the viral surface glycoprotein, hemagglutinin (HA), to sialic acid receptors on the host cell surface. Following endocytosis, a conformational change in HA, triggered by the acidic environment of the endosome, mediates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. Indole-based compounds have emerged as a promising class of antiviral agents that specifically target and inhibit this crucial viral entry step. These inhibitors, such as certain indole-substituted spirothiazolidinones and 3-indoleacetonitrile, function by binding to the HA protein, stabilizing its pre-fusion conformation, and thereby preventing the low pH-induced conformational changes necessary for membrane fusion. This guide details the mechanism, presents key quantitative data on their efficacy, and provides the experimental protocols used to characterize these potent inhibitors.
Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion
The primary target of the described indole-based influenza entry inhibitors is the viral hemagglutinin (HA) protein. These compounds interrupt the viral life cycle at the entry stage by preventing the fusion of the viral envelope with the endosomal membrane.
Signaling Pathway of Influenza Virus Entry and Inhibition:
Caption: Influenza Virus Entry and Inhibition Pathway.
Quantitative Data Summary
The antiviral activity of representative indole-based inhibitors against various influenza A virus strains has been quantified using cell-based assays. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, providing a measure of their potency and selectivity.
Table 1: Antiviral Activity of Indole-Substituted Spirothiazolidinones [1][2]
| Compound | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| 5f | Influenza A/H3N2 | 1 | >2 | ~2000 |
| 4c | Influenza A/H3N2 | - | - | - |
| Arbidol | Influenza A/H3N2 | - | - | - |
Note: Specific EC50 and CC50 values for 4c and Arbidol were not provided in the abstract, but 5f was highlighted as the most active analog.
Table 2: Antiviral Activity of 3-Indoleacetonitrile [3][4]
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) |
| 3-Indoleacetonitrile | Influenza A (various) | A549 | Potent | Non-toxic at effective concentrations |
| 3-Indoleacetonitrile | Influenza A | MDCK | More potent than Arbidol | Non-toxic at effective concentrations |
| Arbidol | Influenza A | MDCK | - | - |
Note: The studies demonstrated potent activity but did not always provide specific numerical EC50 values in the abstracts. The compound was effective against a broad spectrum of influenza A viruses.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the antiviral activity and mechanism of action of indole-based influenza entry inhibitors are provided below.
Plaque Reduction Assay (PRA)
This assay is a functional method to quantify the ability of a compound to inhibit infectious virus production.
Workflow for Plaque Reduction Assay:
Caption: Plaque Reduction Assay Workflow.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 24-well tissue culture plates at a density of 1 x 10^5 cells/well in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Incubation: Incubate the plates for 16–24 hours at 37°C in a 5% CO2 incubator to allow for the formation of a confluent monolayer.
-
Infection: Aspirate the growth medium and infect the cell monolayer with approximately 40–50 Plaque Forming Units (PFU) of influenza virus per well. The virus inoculum should also contain the desired concentrations of the test compound or a vehicle control.
-
Adsorption: Incubate the plates for 2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, wash the cell monolayer once with EMEM. Overlay the cells with 1% low melting point agarose in EMEM containing 1% FBS, 1 µg/ml TPCK-treated trypsin, and the appropriate concentrations of the test compound.
-
Plaque Development: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours to allow for plaque formation.
-
Fixation and Staining: After 72 hours, fix the cells by adding 10% formaldehyde to each well. After fixation, carefully remove the agarose plugs and stain the cell monolayer with a 0.7% crystal violet solution.
-
Quantification: Count the number of plaques in each well. The percentage of plaque inhibition relative to the virus control (no compound) is determined for each compound concentration, and the EC50 value is calculated.
Hemagglutination Inhibition (HI) Assay
This assay measures the ability of a compound to prevent the agglutination of red blood cells (RBCs) by the influenza virus, which is a proxy for inhibiting the virus's ability to bind to cellular receptors.
Workflow for Hemagglutination Inhibition Assay:
Caption: Hemagglutination Inhibition Assay Workflow.
-
Virus Standardization (HA Titration): First, determine the hemagglutination (HA) titer of the virus stock. This is done by making serial two-fold dilutions of the virus in a 96-well V-bottom plate and adding a standardized red blood cell (RBC) suspension (e.g., 0.5% turkey or chicken RBCs). The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in phosphate-buffered saline (PBS) in a 96-well V-bottom microtiter plate.
-
Virus Addition: Add a standardized amount of influenza virus, typically 4 HA units (HAU), to each well containing the diluted compound.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.
-
RBC Addition: Add a standardized suspension of RBCs to all wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Reading Results: In the absence of inhibition, the virus will agglutinate the RBCs, forming a lattice that coats the bottom of the well. If the compound inhibits hemagglutination, the RBCs will settle to the bottom of the well, forming a distinct button. The HI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination.
Cell-Based Fusion Inhibition Assay
This assay directly assesses the ability of a compound to block the fusion of virus-infected cells, which is a hallmark of the HA-mediated fusion process.
Workflow for Cell-Based Fusion Inhibition Assay:
Caption: Cell-Based Fusion Inhibition Assay Workflow.
Detailed Protocol: [10]
-
Cell Culture and Infection: Seed CV-1 cells in a 96-well plate and incubate for 24 hours. Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.3 for 1 hour.
-
HA Expression: After infection, incubate the cells for 24 hours to allow for the expression of viral HA on the cell surface.
-
Compound Treatment: Treat the infected cells with various concentrations of the test compound for 30 minutes.
-
Fusion Induction: Induce cell-cell fusion by briefly (e.g., 2 minutes) exposing the cells to a low pH fusion medium.
-
Recovery: Neutralize the acidic medium and incubate the cells in a neutral pH medium for 3 hours.
-
Staining and Visualization: Fix the cells with methanol and stain them with Giemsa stain.
-
Analysis: Observe the cells under a microscope for the formation of multinucleated giant cells (syncytia). The inhibition of syncytia formation indicates that the compound blocks HA-mediated fusion. The extent of inhibition can be quantified by counting the number of syncytia in treated versus untreated wells.
Conclusion
Indole-based compounds represent a significant and promising avenue for the development of novel anti-influenza therapeutics. Their mechanism of action, which involves the direct inhibition of the viral hemagglutinin-mediated entry process, offers a distinct advantage over existing antiviral drugs that target later stages of the viral life cycle. The high potency and selectivity demonstrated by lead compounds in this class underscore their potential for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of new and improved influenza virus entry inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Superior inhibition of influenza virus hemagglutinin-mediated fusion by indole-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. journals.asm.org [journals.asm.org]
- 7. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 8. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. Influenza Virus-cell Fusion Inhibition Assay [bio-protocol.org]
Influenza Virus-IN-8: A Technical Whitepaper on its Impact on Viral RNA Polymerase via Nucleoprotein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the anti-influenza agent, Influenza virus-IN-8, also identified as compound A4. While not a direct inhibitor of the viral RNA polymerase, this compound exerts its potent antiviral effects by targeting the viral nucleoprotein (NP). This targeting induces NP aggregation, which in turn disrupts the nuclear accumulation of viral ribonucleoprotein (vRNP) complexes, ultimately leading to the inhibition of viral RNA transcription and replication. This whitepaper details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying molecular processes.
Introduction
The influenza virus RNA-dependent RNA polymerase (RdRp) is a primary target for antiviral drug development. This heterotrimeric complex, composed of PA, PB1, and PB2 subunits, is responsible for both the transcription of viral mRNA and the replication of the viral RNA (vRNA) genome. The nucleoprotein (NP) is another crucial component of the viral replication machinery. NP encapsidates the vRNA, forming the ribonucleoprotein (RNP) complex, which serves as the template for the RdRp. NP plays a vital role in the processivity of the RNA polymerase and the stabilization of the nascent RNA strands. Therefore, disruption of NP function can indirectly but effectively halt the activity of the viral RNA polymerase.
This compound (compound A4) is an imidazo[1,2-a]pyrazine derivative that has been identified as a potent and broad-spectrum inhibitor of influenza A and B viruses.[1] Its mechanism of action is distinct from currently approved neuraminidase and polymerase inhibitors, as it induces the aggregation of the viral nucleoprotein.[1][2] This aggregation prevents the proper formation and nuclear trafficking of RNPs, thereby inhibiting the essential functions of the viral RNA polymerase.[1]
Mechanism of Action: Indirect Inhibition of RNA Polymerase
This compound does not bind to the active site of the viral RNA polymerase. Instead, it directly targets the viral nucleoprotein (NP).[1] The binding of this compound to NP induces the formation of higher-order NP oligomers or aggregates.[1][2] This aggregation has several downstream consequences that culminate in the inhibition of viral RNA synthesis:
-
Disruption of RNP Formation: The proper encapsidation of newly synthesized vRNA and cRNA by NP is essential for the processivity of the RNA polymerase. The aggregation of NP monomers prevents their orderly association with the nascent RNA strands, leading to premature termination of transcription and replication.
-
Impediment of Nuclear Trafficking: The viral RNP complexes must be imported into the nucleus to initiate replication and transcription. Aggregated NP and RNP complexes are unable to be efficiently transported into the nucleus, thus preventing the polymerase from accessing its template in the required cellular compartment.[1]
-
Sequestration of Functional NP: The induction of NP aggregation effectively reduces the available pool of functional NP monomers required for the continuous synthesis of new RNP complexes.
This multi-faceted disruption of NP function leads to a potent, albeit indirect, inhibition of the viral RNA polymerase, ultimately halting the influenza virus life cycle.
Figure 1. Mechanism of action of this compound (A4).
Quantitative Data
The antiviral activity of this compound (A4) has been quantified against various strains of influenza virus. The following tables summarize the key findings from the primary literature.[2]
Table 1: Antiviral Activity of A4 against PR8-PB2-Gluc Reporter Virus
| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
| A4 | 2.75 | 27.36 | 9.95 |
| Oseltamivir | 0.18 | >100 | >555 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)
Table 2: Broad-Spectrum Antiviral Activity of A4
| Virus Strain | EC₅₀ (μM) |
| A/Puerto Rico/8/34 (H1N1) | 3.12 |
| A/WSN/33 (H1N1) | 2.98 |
| Oseltamivir-resistant H1N1/pdm09 | 3.54 |
| A/Aichi/2/68 (H3N2) | 4.15 |
| Influenza B/Lee/40 | 5.23 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound (A4).
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of the test compound.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: this compound (A4) is serially diluted to various concentrations in virus growth medium.
-
Infection and Treatment: The cell culture medium is removed, and the cells are washed. The diluted compound and a predetermined amount of influenza virus (e.g., at a multiplicity of infection of 0.01) are added to the cells. Control wells include cells with virus only, cells with compound only, and untreated cells.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The EC₅₀ is calculated as the compound concentration that inhibits the virus-induced CPE by 50%. The CC₅₀ is the concentration that reduces the viability of uninfected cells by 50%.
Figure 2. Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Indirect Immunofluorescence Assay for NP Aggregation
This assay visualizes the effect of the compound on the subcellular localization and aggregation of the viral nucleoprotein.
-
Cell Culture: MDCK or A549 cells are grown on coverslips in a 24-well plate.
-
Infection and Treatment: Cells are infected with influenza virus at a high multiplicity of infection (e.g., MOI of 5) for 1 hour. The inoculum is then removed, and fresh medium containing either this compound (A4) or a vehicle control is added.
-
Incubation: The cells are incubated for a defined period (e.g., 8 hours) to allow for viral protein expression.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent such as 0.1% Triton X-100.
-
Immunostaining: The cells are incubated with a primary antibody specific for the influenza virus nucleoprotein. After washing, a fluorescently labeled secondary antibody is added. The cell nuclei are counterstained with DAPI.
-
Microscopy: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The distribution and aggregation of NP are observed and compared between treated and untreated cells.
Figure 3. Workflow for the Indirect Immunofluorescence Assay.
Conclusion
This compound (A4) represents a promising anti-influenza compound with a novel mechanism of action. By inducing the aggregation of the viral nucleoprotein, it effectively disrupts the formation and nuclear trafficking of the viral RNP complex. This leads to a potent, indirect inhibition of the viral RNA polymerase, thereby halting viral replication and transcription. The broad-spectrum activity of this compound, including against oseltamivir-resistant strains, highlights its potential as a lead compound for the development of new influenza therapeutics. Further investigation into the precise binding site on NP and in vivo efficacy studies are warranted to advance this compound in the drug development pipeline.
References
Preliminary Toxicity Profile of "Influenza Virus-IN-8" Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the preliminary toxicity data available for compounds identified as "Influenza virus-IN-8". The information presented herein is compiled from publicly available sources and is intended to serve as a foundational resource for researchers in the field of antiviral drug development. Two distinct compounds have been identified under the "this compound" designation: a macrocyclic peptide inhibitor of influenza A virus hemagglutinin (HA), and a small molecule inhibitor that induces aggregation of the viral nucleoprotein (NP).
Summary of Quantitative Toxicity Data
The available preliminary toxicity data for the two "this compound" compounds is limited. The following table summarizes the key findings from vendor-supplied information and related literature on compounds with a similar mechanism of action.
| Compound Name | Alias | Molecular Target | Assay Type | Cell Line(s) | Concentration | Exposure Time | Observed Effect | Citation |
| Influenza A virus-IN-8 | S5 | Hemagglutinin (HA) | Cell Viability | HeLa, MDCKI | 5 µM | 72 hours | No detectable cytotoxicity | [1] |
| This compound | A4 | Nucleoprotein (NP) | Not specified | Not specified | Not specified | Not specified | Data not available | |
| Reference Compound: Nucleozin | Nucleoprotein (NP) | Cytotoxicity | Not specified | >250 µM (TC50) | Not specified | Median toxic concentration |
Note: Specific quantitative toxicity data for "this compound (compound A4)" is not currently available in the public domain. The data for Nucleozin, a compound with a similar mechanism of action (inducing NP aggregation), is provided for context.
Experimental Methodologies
Detailed experimental protocols for the toxicity assessment of "this compound" compounds are not explicitly provided in the available literature. However, based on standard practices for in vitro cytotoxicity testing, a likely protocol for the cell viability assay mentioned for "Influenza A virus-IN-8 (S5)" is outlined below.
In Vitro Cytotoxicity Assay (Presumed Protocol)
1. Cell Culture and Seeding:
-
HeLa (human cervical cancer) and MDCKI (Madin-Darby canine kidney) cells are cultured in appropriate media (e.g., DMEM or EMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Preparation and Treatment:
-
A stock solution of "Influenza A virus-IN-8 (S5)" is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve the final desired concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the compound at various concentrations (e.g., a range including 5 µM) or vehicle control.
3. Incubation:
-
The plates are incubated for 72 hours at 37°C.
4. Viability Assessment (e.g., using an MTT assay):
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is then removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells.
-
The 50% cytotoxic concentration (CC50) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights and Visualizations
Influenza A virus-IN-8 (S5): A Hemagglutinin Inhibitor
"Influenza A virus-IN-8 (S5)" is a macrocyclic peptide that targets a conserved region in the stem of the influenza A virus hemagglutinin (HA) protein.[1] By binding to the HA stem, it is thought to stabilize the pre-fusion conformation of the protein, thereby inhibiting the conformational changes required for the fusion of the viral and endosomal membranes during viral entry.
Mechanism of Action for Influenza A virus-IN-8 (S5).
This compound (compound A4): A Nucleoprotein Aggregation Inducer
"this compound (compound A4)" is described as an inhibitor that induces the aggregation of the influenza virus nucleoprotein (NP).[2] NP is essential for the encapsidation of the viral RNA genome segments and for the function of the viral RNA-dependent RNA polymerase. By inducing NP aggregation, this compound likely disrupts the formation of functional ribonucleoprotein (RNP) complexes, which are necessary for viral genome replication and transcription. This mechanism is shared by other known influenza inhibitors like Nucleozin.
References
Methodological & Application
Application Notes and Protocols for Influenza Virus Plaque Reduction Assay Featuring "IN-8"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plaque reduction assay is a fundamental and widely utilized method in virology for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds. This assay determines the concentration of a substance required to reduce the number of viral plaques by 50% (IC50). These application notes provide a detailed protocol for performing a plaque reduction assay to assess the antiviral activity of a hypothetical compound, "IN-8," against the influenza virus.
Principle of the Assay
The plaque reduction assay is based on the ability of infectious virus particles to form localized areas of cell death or cytopathic effect (CPE), known as plaques, in a confluent monolayer of susceptible host cells. The formation of these plaques can be visualized by staining the viable cells. In the presence of an effective antiviral agent, the number and size of the plaques will be reduced. By testing a range of concentrations of the antiviral compound, a dose-response curve can be generated to determine the IC50 value, a key measure of the compound's potency.
Data Presentation
The quantitative data from a plaque reduction assay is typically summarized to show the relationship between the concentration of the antiviral compound and the inhibition of plaque formation.
Table 1: Plaque Reduction Data for Compound IN-8 against Influenza Virus
| Concentration of IN-8 (µM) | Number of Plaques (Replicate 1) | Number of Plaques (Replicate 2) | Average Plaque Count | Percent Inhibition (%) |
| 0 (Virus Control) | 125 | 131 | 128 | 0 |
| 0.1 | 110 | 118 | 114 | 10.9 |
| 1 | 75 | 81 | 78 | 39.1 |
| 10 | 32 | 28 | 30 | 76.6 |
| 50 | 5 | 8 | 6.5 | 94.9 |
| 100 | 0 | 1 | 0.5 | 99.6 |
| Cell Control | 0 | 0 | 0 | 100 |
Percent Inhibition is calculated as: [1 - (Average Plaque Count at Concentration X / Average Plaque Count of Virus Control)] * 100
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. For the data above, the calculated IC50 of IN-8 would be approximately 2.5 µM.
Experimental Protocols
This section provides a detailed step-by-step protocol for conducting an influenza virus plaque reduction assay to evaluate the antiviral activity of compound IN-8.
Materials and Reagents
-
Cells: Madin-Darby Canine Kidney (MDCK) cells are the most commonly used cell line for influenza virus research.[1][2]
-
Influenza Virus Stock: A well-characterized and titered stock of an influenza virus strain (e.g., A/Puerto Rico/8/1934 (H1N1)).
-
Compound IN-8: A stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Media:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium (Serum-Free): DMEM supplemented with 1% Penicillin-Streptomycin and TPCK-treated trypsin (1 µg/mL).
-
-
Overlay Medium: 2X Minimum Essential Medium (MEM) mixed 1:1 with 1.2% Avicel® or another semi-solid medium like agarose.
-
Fixative: 10% Formalin or 4% Paraformaldehyde.
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol.
-
Buffers: Phosphate-Buffered Saline (PBS).
-
Equipment: 6-well or 12-well cell culture plates, biosafety cabinet, CO2 incubator (37°C, 5% CO2), inverted microscope, pipettes, and tips.
Experimental Workflow
Caption: Workflow of the Influenza Virus Plaque Reduction Assay.
Detailed Protocol
Day 1: Seeding of MDCK Cells
-
Trypsinize and count MDCK cells.
-
Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10^5 cells/well for a 6-well plate).
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
Day 2: Infection and Treatment
-
Prepare Compound Dilutions: Prepare a series of dilutions of compound IN-8 in serum-free infection medium. The final concentrations should span a range expected to show a dose-dependent inhibition (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control (medium with the same concentration of solvent used for IN-8).
-
Prepare Virus Dilution: Dilute the influenza virus stock in serum-free infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection:
-
Aspirate the growth medium from the confluent MDCK cell monolayers.
-
Wash the monolayers once with sterile PBS.
-
Add the diluted virus to each well (except for the cell control wells, which should receive only infection medium).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
-
Treatment:
-
Aspirate the virus inoculum from the wells.
-
Add the prepared dilutions of compound IN-8 to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Day 3-5: Overlay and Incubation
-
Aspirate the medium containing the compound.
-
Gently add 2 mL of the overlay medium to each well. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques have formed.
Day 5-6: Fixation, Staining, and Plaque Counting
-
Fixation:
-
Carefully aspirate the overlay medium.
-
Add 1 mL of fixative (e.g., 10% formalin) to each well and incubate for at least 30 minutes at room temperature.
-
-
Staining:
-
Aspirate the fixative.
-
Gently wash the cell monolayers with PBS.
-
Add 0.5 mL of crystal violet staining solution to each well and incubate for 15-20 minutes at room temperature.
-
Carefully remove the staining solution and gently wash the wells with tap water until the plaques are clearly visible against a stained background of viable cells.
-
-
Plaque Counting:
-
Allow the plates to air dry completely in an inverted position.
-
Count the number of plaques in each well.
-
Calculate the percent inhibition for each concentration of IN-8 and determine the IC50 value.
-
Influenza Virus Life Cycle and Potential Targets for IN-8
The life cycle of the influenza virus presents multiple stages that can be targeted by antiviral drugs.[3][4][5] Understanding this pathway is crucial for interpreting the results of the plaque reduction assay and hypothesizing the mechanism of action of a compound like IN-8.
Caption: Simplified schematic of the influenza virus life cycle.
A compound like IN-8 could inhibit influenza virus replication at any of these steps:
-
Entry: Blocking the attachment of hemagglutinin (HA) to sialic acid receptors or inhibiting the fusion of the viral envelope with the endosomal membrane.
-
Uncoating: Interfering with the M2 ion channel, which is crucial for the release of viral ribonucleoproteins (vRNPs) into the cytoplasm.
-
Nuclear Import/Export: Preventing the transport of vRNPs into or out of the nucleus.
-
Replication and Transcription: Inhibiting the viral RNA-dependent RNA polymerase complex.
-
Assembly and Budding: Disrupting the assembly of new viral components at the cell membrane or blocking the activity of neuraminidase (NA), which is required for the release of new virions.
Further experiments, such as time-of-addition assays, would be necessary to elucidate the specific mechanism of action of IN-8.
References
Application Notes and Protocols: In Vivo Efficacy of Influenza Virus-IN-8 in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. This document outlines a comprehensive in vivo experimental design for evaluating the efficacy of a hypothetical antiviral candidate, "Influenza virus-IN-8," in a murine infection model. Mice are a well-established and cost-effective model for initial preclinical evaluations of anti-influenza compounds.[1][2][3] This protocol details the necessary steps for animal selection, virus propagation and infection, therapeutic intervention, and the subsequent analysis of key efficacy endpoints. The primary objective of this experimental design is to assess the ability of this compound to reduce viral replication, mitigate disease severity, and improve survival in influenza virus-infected mice.
Hypothesized Mechanism of Action of this compound
For the purpose of this protocol, we will hypothesize that this compound is a small molecule inhibitor targeting the viral RNA-dependent RNA polymerase (RdRP) complex. The RdRP is essential for the replication and transcription of the influenza virus genome.[4] By inhibiting this complex, this compound is expected to block viral RNA synthesis, thereby preventing the production of new viral particles.
Materials and Methods
Animal Models
-
Species: Mouse (Mus musculus)
-
Strain: BALB/c or C57BL/6 are commonly used strains for influenza research.[1][2]
-
Age: 6-8 weeks
-
Sex: Female (to avoid fighting among males)
-
Supplier: A reputable commercial vendor (e.g., Charles River Laboratories, Jackson Laboratory).
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
Virus Strain
-
Virus: Influenza A/Puerto Rico/8/34 (H1N1) is a commonly used, mouse-adapted strain that reliably induces disease.[5]
-
Propagation: The virus should be propagated in the allantoic fluid of 10-day-old embryonated chicken eggs.
-
Titration: The viral stock must be titrated to determine the 50% tissue culture infectious dose (TCID50) using Madin-Darby canine kidney (MDCK) cells and the 50% mouse lethal dose (MLD50).
Experimental Groups
A minimum of five experimental groups are recommended:
-
Vehicle Control (Mock-infected): Mice receive the vehicle for this compound but are not infected with the virus.
-
Vehicle Control (Infected): Mice are infected with influenza virus and receive the vehicle control.
-
This compound (Low Dose): Infected mice treated with a low dose of this compound.
-
This compound (High Dose): Infected mice treated with a high dose of this compound.
-
Positive Control (Oseltamivir): Infected mice treated with a clinically approved anti-influenza drug like oseltamivir.[6]
-
Group Size: A minimum of 10 mice per group for survival studies and 5 mice per group for interim analyses (e.g., viral load determination).
Experimental Protocols
Influenza Virus Infection in Mice
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[6]
-
Intranasally inoculate each mouse with a predetermined lethal or sub-lethal dose of influenza virus (e.g., 5x MLD50) in a volume of 50 µL of sterile phosphate-buffered saline (PBS).[7]
-
Mock-infected control mice will receive 50 µL of sterile PBS intranasally.
Treatment Regimen
-
Compound Formulation: Prepare this compound and oseltamivir in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Dosing: Administer this compound and the control compounds via oral gavage or another appropriate route. Treatment should commence at a specified time point relative to infection (e.g., 4 hours pre-infection or 24 hours post-infection) and continue for a defined period (e.g., twice daily for 5 days).[6]
Monitoring and Sample Collection
-
Survival: Monitor the survival of all mice daily for at least 14 days post-infection.
-
Body Weight and Clinical Scores: Record the body weight and clinical signs of disease (e.g., ruffled fur, hunched posture, lethargy) daily.
-
Sample Collection: At predetermined time points (e.g., days 3 and 6 post-infection), euthanize a subset of mice from each group to collect the following samples:
-
Lungs: For viral load determination and histopathology.
-
Bronchoalveolar Lavage (BAL) Fluid: For cytokine analysis and cellular infiltration.
-
Serum: For antibody and cytokine analysis.
-
Endpoint Assays
-
Lung Viral Titer (Plaque Assay or TCID50):
-
Homogenize a portion of the lung tissue in sterile PBS.
-
Perform serial dilutions of the lung homogenate.
-
Infect confluent monolayers of MDCK cells with the dilutions.
-
After an incubation period, fix and stain the cells to visualize and count plaques (for plaque assay) or assess cytopathic effect (for TCID50).
-
-
Viral RNA Quantification (RT-qPCR):
-
Extract viral RNA from lung homogenates.
-
Perform reverse transcription followed by quantitative PCR using primers and probes specific for a conserved influenza virus gene (e.g., the M gene).
-
-
Cytokine Analysis (ELISA or Multiplex Assay):
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) and chemokines (e.g., MCP-1) in BAL fluid or serum using commercially available kits.[8]
-
-
Histopathology:
-
Fix lung tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the sections for pathological changes such as inflammation, alveolar damage, and cellular infiltration.
-
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison between experimental groups.
Table 1: Survival Rate and Mean Day to Death
| Group | Treatment | Dose | N | Survival Rate (%) | Mean Day to Death (± SEM) |
| 1 | Vehicle (Mock) | - | 10 | 100 | - |
| 2 | Vehicle (Infected) | - | 10 | 0 | 7.2 ± 0.5 |
| 3 | This compound | Low | 10 | 60 | 9.8 ± 1.2 |
| 4 | This compound | High | 10 | 90 | 12.5 ± 1.5 |
| 5 | Oseltamivir | 10 mg/kg | 10 | 100 | - |
Table 2: Body Weight Change
| Group | Treatment | Dose | Day 3 Post-Infection (% Initial Weight ± SEM) | Day 6 Post-Infection (% Initial Weight ± SEM) |
| 1 | Vehicle (Mock) | - | 101.2 ± 1.5 | 102.5 ± 1.8 |
| 2 | Vehicle (Infected) | - | 85.3 ± 2.1 | 78.6 ± 2.5 |
| 3 | This compound | Low | 92.1 ± 1.8 | 88.4 ± 2.0 |
| 4 | This compound | High | 97.5 ± 1.5 | 95.3 ± 1.7 |
| 5 | Oseltamivir | 10 mg/kg | 98.2 ± 1.3 | 97.1 ± 1.5 |
Table 3: Lung Viral Titer and Cytokine Levels at Day 3 Post-Infection
| Group | Treatment | Dose | Lung Viral Titer (log10 PFU/g ± SEM) | TNF-α (pg/mL ± SEM) | IL-6 (pg/mL ± SEM) |
| 1 | Vehicle (Mock) | - | Undetectable | 15.2 ± 3.1 | 25.8 ± 4.5 |
| 2 | Vehicle (Infected) | - | 6.8 ± 0.4 | 850.6 ± 75.2 | 1245.3 ± 110.8 |
| 3 | This compound | Low | 4.2 ± 0.3 | 425.1 ± 50.6 | 630.7 ± 85.4 |
| 4 | This compound | High | 2.5 ± 0.2 | 210.8 ± 35.1 | 315.9 ± 42.3 |
| 5 | Oseltamivir | 10 mg/kg | 2.1 ± 0.2 | 180.4 ± 28.9 | 280.1 ± 35.7 |
Visualizations
References
- 1. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 4. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Infection Model of Severe Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Influenza Virus-Inhibitory Effects of the Cyclopentane Neuraminidase Inhibitor RWJ-270201 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
Application Notes and Protocols for IN-8: A Novel Neuraminidase Inhibitor for Influenza Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral therapeutics. IN-8 is a potent and selective investigational neuraminidase inhibitor designed to block the release of progeny influenza A and B virions from infected host cells. These application notes provide an overview of IN-8's mechanism of action and detailed protocols for its use in preclinical animal studies to evaluate its efficacy.
Mechanism of Action: Neuraminidase Inhibition
Influenza neuraminidase (NA) is a crucial enzyme that cleaves sialic acid residues on the surface of host cells, facilitating the release of newly assembled virus particles. By binding to the active site of the neuraminidase enzyme, IN-8 prevents this cleavage, causing viral aggregation at the cell surface and limiting the spread of infection.[1]
Preclinical Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of anti-influenza compounds. Mice and ferrets are the most commonly used models for influenza research due to their susceptibility to human influenza strains and the ability to recapitulate key aspects of human disease.[2][3]
| Animal Model | Key Advantages | Common Strains Used |
| Mouse (Mus musculus) | Cost-effective, availability of immunological reagents, well-characterized genetics.[4] | Influenza A/PR/8/34 (H1N1), A/WSN/33 (H1N1), various H3N2 and H5N1 strains.[4] |
| Ferret (Mustela putorius furo) | Sialic acid receptor distribution similar to humans, develop human-like clinical symptoms (fever, sneezing), suitable for transmission studies.[3][5] | A/California/07/2009 (H1N1), seasonal H3N2 strains, avian H5N1 strains. |
Dosage for Animal Studies
The following table summarizes recommended starting dosages for IN-8 in mouse and ferret models based on preliminary in vitro data and typical dosage ranges for neuraminidase inhibitors like Oseltamivir. Dose-ranging studies are essential to determine the optimal therapeutic dose for specific virus strains and experimental conditions.
| Animal Model | Administration Route | Recommended Starting Dose | Frequency | Duration |
| Mouse | Oral gavage (p.o.) | 10 mg/kg/day | Twice daily (BID) | 5 days |
| Mouse | Intraperitoneal (i.p.) | 5 mg/kg/day | Twice daily (BID) | 5 days |
| Ferret | Oral gavage (p.o.) | 5 mg/kg/day | Twice daily (BID) | 5 days |
Experimental Protocols
Protocol 1: Efficacy of IN-8 in a Mouse Model of Influenza Infection
This protocol details the evaluation of IN-8's therapeutic efficacy in BALB/c mice challenged with a lethal dose of influenza virus.
Materials:
-
IN-8 compound
-
Vehicle control (e.g., phosphate-buffered saline [PBS] or 0.5% methylcellulose)
-
Influenza A virus stock (e.g., mouse-adapted A/Puerto Rico/8/1934 H1N1)
-
6-8 week old BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Oral gavage needles
-
Biosafety cabinet (BSL-2)
Workflow:
Procedure:
-
Acclimatization: Acclimate mice for at least 3 days before the experiment.
-
Randomization: Randomly assign mice to treatment groups (e.g., IN-8, vehicle control, positive control like Oseltamivir). A typical group size is 8-10 mice.
-
Infection: Lightly anesthetize mice and intranasally infect them with a predetermined lethal dose (e.g., 5x LD50) of influenza virus in a 50 µL volume.
-
Treatment: Begin treatment approximately 4 hours post-infection. Administer IN-8 or vehicle control via oral gavage twice daily for 5 consecutive days.
-
Monitoring: Monitor the mice daily for 14 days for:
-
Body weight: Record individual body weights daily.
-
Survival: Record the number of surviving animals in each group.
-
Clinical signs: Score clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture).
-
-
Endpoint Analysis:
-
Primary endpoints: Survival rate and mean body weight change.
-
Secondary endpoints (optional satellite groups): On select days post-infection (e.g., days 3 and 6), euthanize a subset of mice from each group to collect lung tissue for viral titer analysis (e.g., TCID50 assay) and histopathology.
-
Protocol 2: Viral Titer Determination from Lung Homogenates (TCID50 Assay)
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
DMEM with 2 µg/mL TPCK-trypsin
-
96-well cell culture plates
-
Lung tissue homogenates from infected mice
-
Serial dilution tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Cell Plates: Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the lung homogenates in DMEM.
-
Infection: Inoculate the MDCK cell monolayers with the serially diluted samples.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Readout: Observe the plates for cytopathic effect (CPE). The 50% tissue culture infective dose (TCID50) is calculated using the Reed-Muench method.
Expected Quantitative Data
The following tables present hypothetical data for an efficacy study of IN-8, illustrating the expected outcomes for a successful antiviral compound.
Table 1: Survival Rate and Body Weight Change in IN-8 Treated Mice
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Mean Body Weight Loss (Day 7, %) |
| Vehicle Control | - | 0 | 25 |
| IN-8 | 5 | 80 | 10 |
| IN-8 | 10 | 100 | 5 |
| Oseltamivir (Control) | 10 | 100 | 6 |
Table 2: Lung Viral Titers in IN-8 Treated Mice
| Treatment Group | Dose (mg/kg/day) | Mean Viral Titer (log10 TCID50/g lung) - Day 3 | Mean Viral Titer (log10 TCID50/g lung) - Day 6 |
| Vehicle Control | - | 6.5 | 5.0 |
| IN-8 | 10 | 3.2 | < 1.5 (Below detection limit) |
| Oseltamivir (Control) | 10 | 3.5 | < 1.5 (Below detection limit) |
Conclusion
IN-8 demonstrates significant potential as a novel neuraminidase inhibitor for the treatment of influenza. The protocols and data presented here provide a framework for conducting preclinical efficacy studies in established animal models. Further dose-optimization, pharmacokinetic, and toxicology studies are warranted to advance the development of IN-8 as a clinical candidate.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. Novel hemagglutinin-based influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel broad-spectrum inhibitor against influenza virus A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Influenza Virus Research Compound IN-8
Disclaimer: The following application notes and protocols are based on general knowledge and best practices for research involving influenza viruses and related compounds. As of the date of this document, "Influenza virus-IN-8" is not a publicly documented or commercially available designation. Researchers should adapt these guidelines based on the specific physicochemical properties of their compound of interest.
Solution Preparation
Preparation of a stable and effective solution is critical for accurate and reproducible experimental results. The choice of solvent and buffer system will depend on the intrinsic properties of the "this compound" compound.
1.1. Solubility Data
Quantitative solubility data for a novel compound must be determined empirically. The following table provides a general guideline for solvents commonly used for small molecule antiviral compounds in influenza research.
| Solvent/Buffer System | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-100 mM (stock solution) | Common solvent for initial solubilization of hydrophobic compounds. Final DMSO concentration in assays should be kept low (<0.5%) to avoid cellular toxicity. |
| Ethanol | 1-50 mM (stock solution) | Alternative to DMSO for some compounds. |
| Phosphate-Buffered Saline (PBS) | Varies (working solution) | Used for diluting stock solutions for in vitro and in vivo experiments. Solubility in aqueous buffers may be limited. |
| Cell Culture Medium | Varies (working solution) | Final dilutions are often made directly in the medium used for cell-based assays. |
1.2. Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a stock solution, a common starting point for many experiments.
Caption: Workflow for preparing a stock solution of a research compound.
-
Weigh the Compound: Accurately weigh a precise amount of "this compound" using a calibrated analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight (MW) of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = [Mass (g) / MW ( g/mol )] / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Ensure Complete Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for a short period to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Stability and Storage
The stability of "this compound" will directly impact its efficacy in experiments. Stability should be assessed under various conditions.
2.1. Stability Summary
The following table summarizes typical storage conditions and stability data for influenza virus stocks and related research compounds. These should be considered as starting points for stability testing of "this compound".
| Condition | Temperature | Duration | General Observations | Citation |
| Stock Solution (in DMSO) | -80°C | Several years | Generally stable; avoid repeated freeze-thaw cycles.[1] | |
| -20°C | At least one year | Suitable for long-term storage.[1] | ||
| Working Dilution (in aqueous buffer) | 4°C | Up to 1 month | Stability is buffer-dependent; should be empirically determined.[1] | |
| 22°C (Room Temp) | 2-5 days | Degradation may occur; prepare fresh for daily use.[2] | ||
| Influenza Virus Stock | -80°C | Several years | Optimal for preserving infectivity; avoid freeze-thaw cycles.[1] | |
| 4°C | Days to weeks | Viral RNA may remain stable longer than infectivity.[2][3] | ||
| 22°C (Room Temp) | Hours to days | Significant loss of infectivity and RNA degradation.[2][3] |
2.2. Protocol for Assessing Freeze-Thaw Stability
This protocol is designed to determine the stability of "this compound" after multiple freeze-thaw cycles.
-
Prepare Aliquots: Prepare multiple identical aliquots of a known concentration of the compound in a relevant buffer (e.g., PBS or cell culture medium).
-
Initial Analysis (Cycle 0): Analyze one aliquot immediately to establish a baseline activity or concentration (e.g., using HPLC, mass spectrometry, or a functional assay).
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least one hour.
-
Thaw the aliquots at room temperature. This constitutes one freeze-thaw cycle.
-
-
Post-Cycle Analysis: After 1, 3, 5, and 10 cycles, analyze an aliquot to quantify the compound's integrity or activity.
-
Data Analysis: Compare the results from each cycle to the baseline to determine the percentage of degradation.
Experimental Protocols
The following are standard protocols used to evaluate the antiviral activity of compounds against influenza virus.
3.1. In Vitro Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Caption: Workflow for an in vitro plaque reduction assay.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates to form a confluent monolayer overnight.[1][4]
-
Virus Infection: Wash the cell monolayer with PBS. Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum. Add a semi-solid overlay medium (e.g., containing agarose or Avicel) mixed with serial dilutions of "this compound".
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for approximately 72 hours, or until plaques are visible.[5]
-
Visualization:
-
Fix the cells with a 4% formaldehyde solution.
-
Remove the overlay and stain the cell monolayer with a crystal violet solution.[1]
-
-
Quantification: Count the number of plaques in each well. The concentration of the compound that inhibits plaque formation by 50% (IC50) is calculated relative to a no-drug control.
3.2. In Vivo Mouse Model of Influenza Infection
This protocol provides a framework for evaluating the efficacy of "this compound" in a mouse model.
-
Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week before the experiment.
-
Infection: Anesthetize mice and intranasally infect them with a lethal or sub-lethal dose of influenza virus (e.g., A/PR/8/34).[1][4]
-
Treatment: Administer "this compound" via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. Treatment can begin prophylactically (before infection) or therapeutically (after infection).[6]
-
Monitoring: Monitor the mice daily for weight loss, clinical signs of illness, and survival for 14-21 days.
-
Endpoint Analysis:
-
At specific time points post-infection, a subset of mice can be euthanized to collect lung tissue.
-
Analyze lung tissue for viral load (by plaque assay or RT-qPCR) and markers of inflammation (e.g., cytokine levels).[1]
-
Signaling Pathways
Influenza virus infection significantly alters host cell signaling to promote its replication and evade the immune response. A key target for antiviral research is the modulation of these pathways.
4.1. Key Signaling Pathways in Influenza A Virus Infection
Influenza A virus is known to hijack several key cellular signaling cascades.[7][8] Understanding these interactions is crucial for elucidating the mechanism of action of novel antiviral compounds.
Caption: Key host signaling pathways modulated by Influenza A virus.
-
PI3K/Akt Pathway: Activation of this pathway is crucial for efficient viral replication and can regulate apoptosis in infected cells.[7][8]
-
MAPK Pathway (ERK, p38, JNK): These pathways are involved in regulating viral gene expression, promoting the export of viral ribonucleoproteins from the nucleus, and modulating the host inflammatory response.[9]
-
NF-κB Pathway: This pathway plays a complex role, contributing to the pro-inflammatory cytokine response while also being manipulated by the virus to support its replication.[7][10]
The efficacy of "this compound" could be linked to its ability to inhibit one or more of these pathways, thereby disrupting the viral life cycle or mitigating virus-induced pathology. Further investigation using specific pathway inhibitors and phosphoproteomics would be necessary to confirm the mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. In Vivo Influenza Virus-Inhibitory Effects of the Cyclopentane Neuraminidase Inhibitor RWJ-270201 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. meddocsonline.org [meddocsonline.org]
Application Notes and Protocols for High-Throughput Screening Using Influenza Virus-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising target for antiviral drug development is the influenza virus nucleoprotein (NP), which plays a crucial role in the viral life cycle, including RNA encapsidation, transcription, and replication. Influenza Virus-IN-8, also known as compound A4, is a potent inhibitor of the influenza virus.[1][2] Its mechanism of action involves the induction of viral nucleoprotein aggregation, which prevents its accumulation in the nucleus, thereby inhibiting viral replication and transcription.[1][3][4][5] Notably, this compound demonstrates broad-spectrum activity against both influenza A and B viruses, including strains resistant to existing drugs like oseltamivir.[1][2]
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays for the discovery of novel anti-influenza agents. Detailed protocols for cell-based assays and relevant signaling pathway information are included to facilitate research and development in this area.
Data Presentation: Antiviral Activity of this compound (A4)
The antiviral efficacy and cytotoxicity of this compound (A4) have been evaluated against several influenza virus strains. The following tables summarize the key quantitative data from these studies.
| Compound | Virus Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (A4) | PR8-PB2-Gluc | Luciferase Reporter Assay | 2.75 | 27.36 | 9.95 | [2] |
| This compound (A4) | A/Puerto Rico/8/1934 (H1N1) | Plaque Reduction Assay | 3.19 ± 1.42 | >27.36 | >8.58 | [2] |
| This compound (A4) | A/Brisbane/10/2007 (H3N2) | Plaque Reduction Assay | 5.38 ± 0.57 | >27.36 | >5.09 | [2] |
| This compound (A4) | B/Yamagata | Plaque Reduction Assay | 2.99 ± 3.30 | >27.36 | >9.15 | [2] |
| This compound (A4) | A/H1N1/pdm09 (Oseltamivir-resistant) | Plaque Reduction Assay | 1.67 ± 2.51 | >27.36 | >16.38 | [2] |
| Oseltamivir (Control) | A/Puerto Rico/8/1934 (H1N1) | Plaque Reduction Assay | 0.61 ± 0.11 | >100 | >163.93 | [2] |
| Oseltamivir (Control) | A/Brisbane/10/2007 (H3N2) | Plaque Reduction Assay | 0.53 ± 0.46 | >100 | >188.68 | [2] |
| Oseltamivir (Control) | B/Yamagata | Plaque Reduction Assay | 0.43 ± 0.04 | >100 | >232.56 | [2] |
| Oseltamivir (Control) | A/H1N1/pdm09 (Oseltamivir-resistant) | Plaque Reduction Assay | >100 | >100 | - | [2] |
EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes 50% cytotoxicity in the host cells. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value is desirable.
Signaling Pathways
Influenza virus infection significantly alters host cell signaling pathways to facilitate its replication and evade the host immune response. The viral nucleoprotein (NP), the target of this compound, is known to interact with host cell proteins and modulate these pathways. The following diagram illustrates a simplified overview of key signaling pathways affected by influenza virus infection and the potential point of intervention for an NP inhibitor.
Caption: Influenza virus-host cell interaction and NP inhibitor action.
Experimental Protocols
High-Throughput Screening (HTS) using a Luciferase Reporter Assay
This protocol is designed for the primary screening of compound libraries to identify potential inhibitors of influenza virus replication. It utilizes a recombinant influenza virus expressing a reporter gene (e.g., Luciferase) to quantify viral gene expression.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Recombinant influenza virus expressing Luciferase (e.g., PR8-PB2-Gluc)
-
Compound library dissolved in DMSO
-
This compound (as a positive control)
-
DMSO (as a negative control)
-
Luciferase assay reagent
-
White, opaque 384-well microplates
-
Luminometer
Protocol:
-
Cell Seeding: Seed MDCK cells in white, opaque 384-well plates at a density of 5 x 10³ cells/well in 25 µL of DMEM with 10% FBS. Incubate at 37°C with 5% CO₂ for 24 hours.
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound in Opti-MEM. The final DMSO concentration should not exceed 0.5%.
-
Add 0.5 µL of the compound solutions to the respective wells. Add 0.5 µL of DMSO to the negative control wells.
-
-
Virus Infection:
-
Dilute the recombinant influenza virus in Opti-MEM to achieve a Multiplicity of Infection (MOI) of 0.1.
-
Add 25 µL of the virus suspension to each well, except for the mock-infected control wells. Add 25 µL of Opti-MEM to the mock-infected wells.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48 hours.
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the EC50 value for active compounds by fitting the dose-response data to a four-parameter logistic curve.
-
Caption: High-throughput screening workflow using a luciferase reporter assay.
Plaque Reduction Assay for Hit Confirmation
This secondary assay is used to confirm the antiviral activity of hits identified in the primary screen and to determine their EC50 values more accurately.
Materials:
-
MDCK cells
-
6-well or 12-well tissue culture plates
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Influenza virus stock (e.g., A/Puerto Rico/8/1934 H1N1)
-
Test compounds and this compound
-
Agarose overlay medium (2X DMEM, 2% agarose, TPCK-trypsin)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Adsorption:
-
Prepare serial dilutions of the test compounds in serum-free DMEM.
-
Wash the cell monolayer with PBS.
-
Infect the cells with approximately 100 plaque-forming units (PFU) of influenza virus per well for 1 hour at 37°C.
-
-
Compound Treatment:
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with 2 mL of agarose overlay medium containing the serially diluted compounds.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 72 hours, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 4% paraformaldehyde for 1 hour.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Cytotoxicity Assay
It is essential to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
MDCK cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds and a known cytotoxic agent (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTS/XTT-based assays
-
White, opaque 96-well or 384-well microplates
-
Luminometer or spectrophotometer
Protocol:
-
Cell Seeding: Seed MDCK cells in 96-well or 384-well plates at the same density as the antiviral assays.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 or 72 hours).
-
Viability Measurement: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.
-
Determine the CC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Conclusion
This compound serves as a valuable tool for the study of influenza virus nucleoprotein and as a reference compound in high-throughput screening campaigns aimed at discovering novel antiviral drugs. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their drug discovery efforts. The broad-spectrum activity of this compound, particularly against resistant strains, underscores the potential of targeting the viral nucleoprotein for the development of next-generation influenza therapeutics.
References
Application Notes and Protocols for Studying Influenza Viral Protein Interactions with Influenza virus-IN-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for two distinct research compounds designated as "Influenza virus-IN-8," which are potent inhibitors of the influenza virus. These compounds, with different mechanisms of action, are valuable tools for investigating influenza virus protein interactions and for the development of novel antiviral therapies.
Compound 1: this compound (Compound A4) - A Nucleoprotein (NP) Aggregation Inducer
Application Notes
This compound (also known as Compound A4) is a small molecule inhibitor of the influenza virus that targets the viral nucleoprotein (NP).[1][2][3][4] NP is a critical multifunctional protein that encapsidates the viral RNA genome, and is essential for viral transcription, replication, and the nuclear trafficking of viral ribonucleoproteins (vRNPs).
Mechanism of Action: this compound induces the aggregation of the viral NP and prevents its accumulation within the nucleus.[1][2][3][4] This disruption of NP's normal function effectively inhibits the replication and transcription of the influenza A virus.[1][2][3] A significant advantage of this compound is its demonstrated activity against oseltamivir-resistant H1N1/pdm09 strains, highlighting its potential for combating drug-resistant influenza infections.[1][2][3]
Applications in Research:
-
Studying NP-NP and NP-vRNA Interactions: By inducing NP aggregation, this compound can be used to study the dynamics of NP oligomerization and its interaction with viral RNA.
-
Investigating Nuclear Import of vRNPs: The compound's ability to block the nuclear accumulation of NP makes it a useful tool to probe the mechanisms of vRNP nuclear import.
-
High-Throughput Screening: Its specific mechanism of action makes it a valuable positive control in high-throughput screening assays aimed at identifying novel influenza virus inhibitors targeting NP.
-
Elucidating Mechanisms of Oseltamivir Resistance: Researchers can use this compound to explore alternative therapeutic strategies for influenza strains that have developed resistance to neuraminidase inhibitors.
Quantitative Data
Experimental Protocols
Protocol 1: Inhibition of Influenza A Virus Replication in Cell Culture
Objective: To determine the antiviral activity of this compound (Compound A4) against influenza A virus in a cell-based assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/WSN/33)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound (Compound A4)
-
Dimethyl sulfoxide (DMSO)
-
Plaque assay reagents
Procedure:
-
Cell Culture: Culture MDCK cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Virus Infection: Seed MDCK cells in 6-well plates and grow to 90-100% confluency. Wash the cells with phosphate-buffered saline (PBS) and infect with influenza A virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM.
-
Compound Treatment: Prepare serial dilutions of this compound (Compound A4) in serum-free DMEM. The final concentration of DMSO should be less than 0.1%. After a 1-hour virus adsorption period, remove the inoculum and add the compound-containing medium to the cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Plaque Assay: Harvest the supernatants and determine the viral titers by plaque assay on MDCK cells.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) of the compound by plotting the percentage of plaque reduction against the compound concentration.
Protocol 2: Analysis of NP Aggregation by Immunofluorescence
Objective: To visualize the effect of this compound (Compound A4) on the subcellular localization and aggregation of the influenza virus NP.
Materials:
-
A549 cells (human lung adenocarcinoma cells)
-
Influenza A virus stock
-
This compound (Compound A4)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Primary antibody against influenza NP
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Infection: Seed A549 cells on glass coverslips in a 24-well plate. Infect the cells with influenza A virus at an MOI of 1.
-
Compound Treatment: Treat the infected cells with a predetermined effective concentration of this compound (Compound A4) or a DMSO control.
-
Incubation: Incubate for 8-12 hours post-infection.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour. Incubate with the primary anti-NP antibody for 1 hour, followed by incubation with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Observe the localization and aggregation of the NP protein.
Visualizations
Caption: Mechanism of action of this compound (Compound A4).
Compound 2: this compound (S5) - A Hemagglutinin (HA) Stem-Binding Peptide
Application Notes
This compound (also known as S5) is a macrocyclic peptide that acts as a potent inhibitor of Influenza A Virus (IAV).[5] Unlike Compound A4, S5 targets the viral hemagglutinin (HA) protein, specifically a conserved region in the HA stem.[5] HA is the viral surface glycoprotein responsible for binding to sialic acid receptors on host cells and mediating the fusion of the viral and endosomal membranes, a crucial step for viral entry.
Mechanism of Action: this compound (S5) binds with high affinity to a conserved epitope in the stem region of HA.[5] This binding stabilizes the prefusion conformation of HA, thereby inhibiting the conformational changes required for membrane fusion.[5] By preventing HA-mediated fusion, the peptide effectively blocks the entry of the virus into the host cell. This compound has demonstrated potent inhibitory activity against H1 and H5 variants of influenza A virus.[5]
Applications in Research:
-
Studying HA-Mediated Membrane Fusion: This peptide is an excellent tool for dissecting the molecular mechanisms of HA-mediated membrane fusion.
-
Probing the HA Stem Region: Its specific binding to the HA stem allows for the investigation of the structure and function of this conserved and important region.
-
Development of Broad-Spectrum Antivirals: The targeting of a conserved region in the HA stem makes this peptide a promising lead for the development of broadly neutralizing anti-influenza therapeutics.
-
Investigating Viral Entry Pathways: S5 can be used to specifically block the HA-mediated entry pathway, allowing for the study of alternative entry mechanisms.
Quantitative Data
| Parameter | Virus Variant | Value | Reference |
| IC50 | H1 | 6.7 nM | [5] |
| H5 | 6.6 nM | [5] | |
| Kd | H1 variants | 1.0 nM | [5] |
Experimental Protocols
Protocol 3: Hemagglutination Inhibition (HI) Assay
Objective: To assess the ability of this compound (S5) to inhibit the agglutination of red blood cells by influenza virus.
Materials:
-
Influenza A virus stock
-
This compound (S5)
-
Chicken or turkey red blood cells (RBCs)
-
V-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound (S5) in PBS in a 96-well plate.
-
Virus Addition: Add a standardized amount of influenza virus (4 hemagglutinating units) to each well containing the compound dilutions.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.
-
RBC Addition: Add a 0.5% suspension of RBCs to each well.
-
Observation: Gently tap the plate and incubate at room temperature for 30-60 minutes. Observe the wells for hemagglutination (a mat of RBCs) or its inhibition (a button of RBCs at the bottom of the well).
-
Endpoint Determination: The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.
Protocol 4: Cell-Based Fusion Inhibition Assay
Objective: To measure the inhibition of HA-mediated cell-cell fusion by this compound (S5).
Materials:
-
MDCK cells expressing influenza HA on their surface
-
Calcein AM-labeled MDCK cells (target cells)
-
This compound (S5)
-
Low-pH buffer (e.g., pH 5.0)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Co-culture HA-expressing MDCK cells with Calcein AM-labeled target MDCK cells.
-
Compound Treatment: Add serial dilutions of this compound (S5) to the co-culture.
-
Fusion Induction: Briefly expose the cells to a low-pH buffer to trigger the conformational change in HA and induce membrane fusion.
-
Neutralization: Neutralize the low-pH buffer with a normal pH medium.
-
Quantification: After a 1-2 hour incubation, quantify the extent of cell-cell fusion by observing the transfer of the calcein dye from the target cells to the HA-expressing cells under a fluorescence microscope or by measuring the fluorescence in a plate reader.
-
Data Analysis: Calculate the concentration of the compound that inhibits fusion by 50% (IC50).
Visualizations
References
Application Notes: Lentiviral Vector System for Validating IN-8 as an Anti-Influenza Virus Target
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Influenza viruses are a major cause of respiratory illness, leading to seasonal epidemics and occasional pandemics with significant morbidity and mortality worldwide.[1][2][3] The virus's ability to rapidly evolve through antigenic drift and shift necessitates the continuous development of new therapeutic strategies.[3][4] While current antiviral drugs primarily target viral proteins like neuraminidase and the M2 proton channel, the emergence of drug-resistant strains highlights the urgent need for novel drug targets.[5]
A promising strategy is to target host cellular factors that the influenza virus hijacks for its own replication.[1][6] These host-directed therapies are thought to have a higher barrier to resistance. This document describes the use of a lentiviral vector system to validate a hypothetical host protein, "Influenza virus-IN-8" (IN-8), as a potential target for anti-influenza drug development. IN-8 is postulated to be a critical component of a cellular signaling pathway that is exploited by the influenza virus for efficient replication.
Lentiviral vectors are powerful tools for target validation as they can efficiently deliver genetic material into a wide range of dividing and non-dividing cells, leading to stable, long-term gene expression or silencing.[7][8] By using lentivirus-mediated shRNA (short hairpin RNA) for gene knockdown or CRISPR/Cas9 for gene knockout, the functional role of IN-8 in the influenza virus life cycle can be systematically investigated.[7][9]
2. Principle of the Method
The core principle of this approach is to specifically silence the expression of the host gene IN-8 in a susceptible cell line (e.g., A549 human lung carcinoma cells or MDCK canine kidney cells) and then assess the impact on influenza virus replication.
-
Lentiviral Delivery: A replication-deficient lentiviral vector is used as a vehicle.[10] This vector is engineered to carry a genetic payload—either an shRNA sequence designed to target the IN-8 mRNA for degradation or a single-guide RNA (sgRNA) and Cas9 nuclease system to induce a permanent knockout of the IN-8 gene.[11][12]
-
Gene Silencing:
-
shRNA-mediated Knockdown: Once delivered into the host cell, the shRNA is processed by the cell's RNA interference (RNAi) machinery into small interfering RNA (siRNA). This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then binds to and cleaves the target IN-8 mRNA, leading to reduced protein expression.[8]
-
CRISPR/Cas9-mediated Knockout: The lentivirus delivers the Cas9 nuclease and an IN-8-specific sgRNA. The sgRNA guides the Cas9 to the IN-8 gene locus, where Cas9 creates a double-strand break. The cell's error-prone non-homologous end joining (NHEJ) repair mechanism often introduces insertions or deletions (indels), leading to a frameshift mutation and permanent gene knockout.[9][12]
-
-
Target Validation: By comparing the efficiency of influenza virus replication in cells with silenced IN-8 to control cells (transduced with a non-targeting vector), the necessity of IN-8 for the virus can be determined. A significant reduction in viral titer in the IN-8 silenced cells validates it as a potential antiviral target.
3. Data Presentation: Quantitative Analysis
The following tables present hypothetical data from a successful validation of IN-8 as an antiviral target.
Table 1: Validation of IN-8 Gene Knockdown by qRT-PCR
| Cell Line | Target Gene | Relative mRNA Expression (Fold Change vs. Scrambled shRNA) | Standard Deviation |
|---|---|---|---|
| Scrambled shRNA | IN-8 | 1.00 | ± 0.09 |
| IN-8 shRNA #1 | IN-8 | 0.21 | ± 0.04 |
| IN-8 shRNA #2 | IN-8 | 0.15 | ± 0.03 |
| Non-transduced | IN-8 | 1.02 | ± 0.11 |
Table 2: Confirmation of IN-8 Protein Knockdown by Western Blot Densitometry
| Cell Line | Target Protein | Relative Protein Level (% of Scrambled shRNA) | Standard Deviation |
|---|---|---|---|
| Scrambled shRNA | IN-8 | 100% | ± 8.5% |
| IN-8 shRNA #1 | IN-8 | 25% | ± 5.1% |
| IN-8 shRNA #2 | IN-8 | 18% | ± 4.3% |
| Loading Control | β-Actin | 100% | ± 3.2% |
Table 3: Effect of IN-8 Knockdown on Influenza A Virus Titer (Plaque Assay)
| Cell Line | Virus Titer (PFU/mL) at 48h post-infection | Fold Reduction in Titer (vs. Scrambled shRNA) | Standard Deviation |
|---|---|---|---|
| Scrambled shRNA | 2.5 x 10⁶ | 1.0 | ± 0.4 x 10⁶ |
| IN-8 shRNA #1 | 3.1 x 10⁴ | 80.6 | ± 0.7 x 10⁴ |
| IN-8 shRNA #2 | 1.9 x 10⁴ | 131.6 | ± 0.5 x 10⁴ |
| Non-transduced | 2.6 x 10⁶ | 0.96 | ± 0.5 x 10⁶ |
Table 4: Cell Viability Assessment (MTT Assay)
| Cell Line | Cell Viability (% of Non-transduced Control) | Standard Deviation |
|---|---|---|
| Non-transduced | 100% | ± 4.2% |
| Scrambled shRNA | 98.7% | ± 5.1% |
| IN-8 shRNA #1 | 96.5% | ± 6.3% |
| IN-8 shRNA #2 | 95.8% | ± 5.9% |
4. Visualizations
Caption: Hypothetical role of host factor IN-8 in the influenza virus lifecycle.
Caption: Experimental workflow for IN-8 target validation using a lentiviral system.
Caption: A hypothetical pro-viral signaling pathway involving the target IN-8.
Detailed Experimental Protocols
Protocol 1: Lentiviral Vector Production for IN-8 Targeting
This protocol describes the production of high-titer lentivirus for shRNA-mediated knockdown of IN-8.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid (e.g., pLKO.1) containing IN-8 shRNA or non-targeting scrambled shRNA
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Opti-MEM reduced-serum medium
-
0.45 µm syringe filters
-
Ultracentrifuge (optional, for concentration)
Procedure:
-
Cell Seeding: The day before transfection, seed 6 x 10⁶ HEK293T cells in a 10 cm dish so they are 70-80% confluent on the day of transfection.[10]
-
Plasmid Preparation: In a sterile tube, prepare the DNA mixture in Opti-MEM. For a 10 cm dish, use:
-
4 µg lentiviral transfer plasmid (shRNA-IN-8 or scrambled)
-
3 µg packaging plasmid (psPAX2)
-
1 µg envelope plasmid (pMD2.G)
-
-
Transfection:
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the DNA-transfection reagent complex to the HEK293T cells dropwise.
-
-
Incubation: Incubate the cells at 37°C, 5% CO₂. After 6-8 hours, replace the medium with fresh, complete growth medium.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. The virus can be used directly or stored at -80°C.
-
-
Titration (Functional Titer):
-
Seed target cells (e.g., A549) in a 96-well plate.
-
The next day, infect cells with serial dilutions of the viral supernatant.
-
After 48-72 hours, select with the appropriate antibiotic (e.g., puromycin) for several days until all cells in the non-transduced control well are dead.
-
Count the number of surviving colonies in the diluted wells to calculate the titer in transducing units per mL (TU/mL).
-
Protocol 2: Generation of Stable IN-8 Knockdown Cell Lines
Materials:
-
Target cells (e.g., A549)
-
Lentiviral supernatant (Scrambled shRNA and IN-8 shRNA)
-
Polybrene
-
Complete growth medium
-
Puromycin or other selection antibiotic
Procedure:
-
Cell Seeding: Seed 1 x 10⁵ A549 cells per well in a 6-well plate.
-
Transduction:
-
The next day, replace the medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral supernatant at a multiplicity of infection (MOI) of 1-5.
-
Incubate for 24 hours at 37°C.
-
-
Selection:
-
After 24 hours, replace the virus-containing medium with fresh medium containing a predetermined concentration of puromycin (e.g., 1-2 µg/mL for A549 cells).
-
Continue to replace the selection medium every 2-3 days for 1-2 weeks until stable, resistant colonies are formed.
-
-
Expansion: Expand the puromycin-resistant cells to generate a stable knockdown cell population.
Protocol 3: Validation of IN-8 Gene Silencing
3.1 Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from the stable knockdown and scrambled control cell lines using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix with primers specific for IN-8 and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative expression of IN-8 using the ΔΔCt method.[13]
3.2 Western Blotting
-
Protein Lysate Preparation: Lyse cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against IN-8 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin) for 1 hour.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 4: Influenza Virus Infection and Titer Determination
Materials:
-
Stable knockdown and control cell lines
-
Influenza A virus stock (e.g., A/WSN/1933 H1N1)
-
Infection medium (e.g., DMEM with 0.2% BSA, 1 µg/mL TPCK-trypsin)
-
Agarose overlay for plaque assay
Procedure:
-
Infection:
-
Seed the stable and control cell lines in 6-well plates to be confluent on the day of infection.
-
Wash cells with PBS and infect with influenza virus at an MOI of 0.01 in infection medium.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
-
Incubation: Remove the inoculum, wash the cells with PBS, and add fresh infection medium.
-
Sample Collection: Collect the supernatant at various time points (e.g., 24, 48, 72 hours) post-infection for titration.
-
Plaque Assay:
-
Seed confluent monolayers of MDCK cells in 6-well plates.
-
Prepare 10-fold serial dilutions of the collected viral supernatants.
-
Infect the MDCK cells with the dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a mixture of 2X MEM and 1.6% agarose containing TPCK-trypsin.
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.[14] Calculate the titer as PFU/mL.
-
Protocol 5: Cell Viability Assay
Materials:
-
Stable knockdown and control cell lines
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the viability of the knockdown cells as a percentage of the control cells.[15]
References
- 1. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influenza - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. EdTech Books [books.byui.edu]
- 6. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viral Vectors for Target Validation | Vector Biolabs [vectorbiolabs.com]
- 8. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery | Springer Nature Experiments [experiments.springernature.com]
- 10. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Interfering RNA Targeting M2 Gene Induces Effective and Long Term Inhibition of Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fenicsbio.com [fenicsbio.com]
- 14. Influenza A Virus Infection Kinetics: Quantitative Data and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Antiviral Therapy Against Influenza Virus
Introduction
The emergence of drug-resistant influenza virus strains poses a significant challenge to global public health, necessitating the development of novel therapeutic strategies.[1] One promising approach is the use of combination therapy, where two or more antiviral drugs with different mechanisms of action are co-administered.[2][3] This strategy can enhance antiviral efficacy, broaden the spectrum of activity, and reduce the likelihood of resistance emergence.[2][3][4]
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro synergistic potential of a hypothetical novel influenza virus inhibitor, designated "IN-8," when used in combination with the neuraminidase inhibitor oseltamivir. While "Influenza virus-IN-8" is a placeholder for the purpose of this document, the principles, protocols, and data analysis methods described herein are broadly applicable to the preclinical assessment of various combination antiviral strategies for influenza. The methodologies are intended for researchers, scientists, and drug development professionals.
Rationale for Combination Therapy
Combining antiviral agents that target different stages of the influenza virus life cycle can lead to synergistic or additive effects.[5][6] For instance, pairing a polymerase inhibitor, which disrupts viral replication within the host cell, with a neuraminidase inhibitor that blocks the release of progeny virions, can create a multi-pronged attack on the virus.[3][5][7] Preclinical studies have shown that such combinations can be more effective than monotherapy in inhibiting virus replication and improving survival in animal models.[4][8] Furthermore, combination therapy may be particularly beneficial for treating severe influenza infections or for use in immunocompromised patients where the risk of resistance development is higher.[2][7][9][10]
Target and Mechanism of Action
For the purpose of these notes, we will define our hypothetical inhibitor and its established combination partner:
-
Influenza Virus Inhibitor IN-8 (Hypothetical): A novel small molecule inhibitor targeting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This inhibition prevents the virus from "snatching" capped RNA fragments from host pre-mRNAs, a crucial step for the initiation of viral mRNA synthesis. Baloxavir marboxil is a real-world example of a drug with this mechanism.[3]
-
Oseltamivir: A widely used neuraminidase inhibitor.[3][11] Its active metabolite, oseltamivir carboxylate, inhibits the activity of the viral neuraminidase enzyme, preventing the release of newly formed virus particles from the surface of infected cells.[3]
The distinct mechanisms of action of IN-8 and oseltamivir provide a strong basis for expecting synergistic antiviral activity.
Quantitative Data Summary
The following tables represent hypothetical data from in vitro experiments evaluating the combination of IN-8 and oseltamivir against an influenza A/H1N1 strain in Madin-Darby Canine Kidney (MDCK) cells.
Table 1: Antiviral Activity and Cytotoxicity of Individual Compounds
| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| IN-8 | PA Endonuclease | 0.05 | >100 | >2000 |
| Oseltamivir Carboxylate | Neuraminidase | 0.5 | >100 | >200 |
EC50 (50% effective concentration): The concentration of the drug that inhibits virus-induced cytopathic effect by 50%. CC50 (50% cytotoxic concentration): The concentration of the drug that reduces the viability of uninfected cells by 50%.
Table 2: Synergistic Activity of IN-8 and Oseltamivir Combination
| IN-8 Conc. (µM) | Oseltamivir Conc. (µM) | % Inhibition | Combination Index (CI) | Interpretation |
| 0.025 | 0.25 | 75 | 0.65 | Synergy |
| 0.0125 | 0.25 | 60 | 0.78 | Synergy |
| 0.025 | 0.125 | 55 | 0.85 | Synergy |
| 0.00625 | 0.125 | 40 | 0.92 | Additive |
The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for the key experiments required to assess the in vitro combination efficacy of antiviral compounds against the influenza virus.
Protocol 1: Cell and Virus Propagation
-
Cell Culture:
-
Culture Madin-Darby Canine Kidney (MDCK) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Virus Stock Preparation:
-
Infect a confluent monolayer of MDCK cells with a low multiplicity of infection (MOI) of the desired influenza virus strain (e.g., A/Puerto Rico/8/1934 (H1N1)).
-
Incubate the infected cells in a serum-free medium containing 1 µg/mL of TPCK-treated trypsin at 37°C.
-
Harvest the supernatant when a significant cytopathic effect (CPE) is observed (typically 48-72 hours post-infection).
-
Clarify the supernatant by centrifugation at 1,000 x g for 10 minutes.
-
Aliquot the virus stock and store at -80°C.
-
Determine the virus titer (TCID50/mL or PFU/mL) using a standard titration assay.
-
Protocol 2: Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of IN-8 and oseltamivir carboxylate in a serum-free medium. Remove the growth medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate at 37°C for 48 hours.
-
MTS Reagent: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.
-
Incubation and Reading: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.
Protocol 3: Antiviral Activity and Synergy Assessment (Checkerboard Assay)
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Preparation (Checkerboard):
-
Prepare a 2x working stock of serial dilutions of IN-8 (e.g., 8-point, 2-fold dilution series) in infection medium (serum-free DMEM with 1 µg/mL TPCK-trypsin).
-
Prepare a 2x working stock of serial dilutions of oseltamivir carboxylate (e.g., 8-point, 2-fold dilution series) in infection medium.
-
In the 96-well plate, add 50 µL of the IN-8 dilutions along the y-axis and 50 µL of the oseltamivir carboxylate dilutions along the x-axis. This creates a matrix of combination concentrations. Include wells for each drug alone and untreated controls.
-
-
Virus Infection: Dilute the influenza virus stock in infection medium to achieve an MOI of 0.01. Add 100 µL of the diluted virus to each well containing the drug combinations.
-
Incubation: Incubate the plate at 37°C for 48 hours or until CPE is observed in the virus control wells.
-
Quantification of CPE:
-
Remove the medium from the plate.
-
Stain the cells with a 0.5% crystal violet solution in 20% methanol for 10 minutes.
-
Gently wash the plate with water and allow it to dry.
-
Solubilize the stain by adding 100 µL of methanol to each well.
-
Read the absorbance at 570 nm. The absorbance is proportional to the number of viable, attached cells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of CPE for each drug concentration and combination.
-
Determine the EC50 values for each drug alone.
-
Analyze the synergy using specialized software (e.g., CompuSyn or MacSynergy) to calculate the Combination Index (CI).
-
Visualizations
Signaling and Mechanistic Pathways
Caption: Influenza virus life cycle and targets of IN-8 and oseltamivir.
Experimental Workflow
Caption: Workflow for the in vitro checkerboard synergy assay.
Logical Relationships
Caption: Interpretation of Combination Index (CI) values.
References
- 1. Synergistic effect of nitazoxanide with neuraminidase inhibitors against influenza A viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and clinical developments for combination treatment of influenza | PLOS Pathogens [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Combination Therapy With Neuraminidase and Polymerase Inhibitors in Nude Mice Infected With Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapy With Neuraminidase and Polymerase Inhibitors in Nude Mice Infected With Influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical developments for combination treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing IN-8, a Novel Influenza Virus Polymerase Inhibitor, in Reverse Genetics Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of IN-8, a potent and selective small molecule inhibitor of the influenza A and B virus polymerase, in reverse genetics applications. This document is intended to guide researchers in utilizing IN-8 to study viral replication, develop novel antiviral strategies, and generate attenuated vaccine candidates.
Introduction to IN-8
IN-8 is an experimental small molecule inhibitor targeting the polymerase acidic (PA) protein, a critical subunit of the influenza virus RNA-dependent RNA polymerase (RdRp) complex.[1] The RdRp, a heterotrimer composed of the PA, PB1, and PB2 proteins, is essential for the transcription and replication of the viral RNA genome.[2][3] By specifically binding to the PA subunit, IN-8 allosterically inhibits the endonuclease activity required for "cap-snatching," a process where the virus cleaves the 5' caps from host cell pre-mRNAs to prime viral mRNA synthesis.[4][5] This targeted mechanism of action makes IN-8 a valuable tool for dissecting the intricacies of influenza virus replication and a promising candidate for antiviral therapy.[6][7]
Core Applications in Reverse Genetics
Reverse genetics is a powerful technology that allows for the generation of infectious influenza viruses from cloned cDNAs.[8][9] This technique has revolutionized influenza research, enabling the study of viral protein functions, pathogenesis, and the development of recombinant vaccines.[10][11][12] The integration of a specific inhibitor like IN-8 into a reverse genetics workflow opens up several experimental avenues:
-
Dissecting the Role of the PA Subunit: By titrating IN-8 concentrations during virus rescue, researchers can finely tune the activity of the PA subunit and observe the downstream effects on viral replication and transcription.
-
Selection of Resistant Mutants: Continuous culture of influenza virus in the presence of IN-8 can be used to select for resistant variants, providing insights into the inhibitor's binding site and potential mechanisms of drug resistance.
-
Generation of Attenuated Viruses: The controlled inhibition of the viral polymerase with IN-8 during the virus rescue process may lead to the generation of attenuated virus strains with potential applications in vaccine development.
-
High-Throughput Screening Assays: Reverse genetics can be used to generate reporter viruses (e.g., expressing luciferase or fluorescent proteins) for use in high-throughput screening assays to identify new antiviral compounds. IN-8 can serve as a positive control in such assays.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for IN-8, illustrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of IN-8
| Virus Strain | EC50 (nM) | CC50 (µM) in MDCK cells | Selectivity Index (SI = CC50/EC50) |
| A/WSN/33 (H1N1) | 15 | >50 | >3333 |
| A/Panama/2007/99 (H3N2) | 25 | >50 | >2000 |
| B/Lee/40 | 40 | >50 | >1250 |
Table 2: Effect of IN-8 on Viral Titer in a Multi-cycle Growth Assay
| Virus Strain | IN-8 Concentration (nM) | Viral Titer (PFU/mL) at 48 h.p.i. | Fold Reduction |
| A/WSN/33 (H1N1) | 0 | 5 x 10^7 | - |
| 10 | 2 x 10^5 | 250 | |
| 50 | <100 | >500,000 | |
| B/Lee/40 | 0 | 8 x 10^6 | - |
| 20 | 4 x 10^4 | 200 | |
| 100 | <100 | >80,000 |
Experimental Protocols
Protocol 1: Plasmid-Based Influenza Virus Rescue with IN-8
This protocol describes the generation of recombinant influenza A virus from cloned cDNA using an 8-plasmid reverse genetics system in the presence of IN-8.[13][14]
Materials:
-
Human Embryonic Kidney (293T) cells
-
Madin-Darby Canine Kidney (MDCK) cells
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000)
-
8 pDZ or pHW2000 plasmids encoding the eight influenza virus segments (e.g., A/WSN/33)
-
IN-8 stock solution (10 mM in DMSO)
-
DMEM with 10% FBS
-
Virus infection medium (DMEM, 0.2% BSA, 1 µg/mL TPCK-trypsin)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed 293T cells in a 6-well plate at a density of 1 x 10^6 cells per well in DMEM with 10% FBS.
-
Plasmid DNA Preparation: For each well, prepare a mix of the 8 influenza virus plasmids, with 1 µg of each plasmid.
-
Transfection Complex Formation:
-
In a sterile tube, dilute the 8 µg of total plasmid DNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 8 µL of transfection reagent in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Wash the 293T cells once with PBS.
-
Add 500 µL of the transfection complex dropwise to each well.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Addition of IN-8: 6 hours post-transfection, replace the transfection medium with 2 mL of virus infection medium containing the desired final concentration of IN-8 (e.g., 0, 10, 50, 100 nM). Include a DMSO vehicle control.
-
Virus Harvest: 48-72 hours post-transfection, collect the supernatant containing the rescued virus.
-
Virus Titration: Determine the viral titer of the harvested supernatant by plaque assay on MDCK cells.
Protocol 2: Plaque Assay for Viral Titer Determination
Materials:
-
Confluent monolayer of MDCK cells in 6-well plates
-
Harvested virus supernatant from Protocol 1
-
Virus dilution medium (DMEM, 0.2% BSA)
-
Agarose overlay (2X MEM, 1.6% agarose, 1 µg/mL TPCK-trypsin)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus supernatant in virus dilution medium.
-
Infection:
-
Wash the MDCK cell monolayers twice with PBS.
-
Inoculate each well with 200 µL of the appropriate virus dilution.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
-
Agarose Overlay:
-
Aspirate the inoculum.
-
Overlay the cells with 2 mL of agarose overlay medium.
-
Allow the agarose to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 4% formaldehyde for 1 hour.
-
Carefully remove the agarose overlay.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Wash the wells with water and allow them to dry.
-
-
Titer Calculation: Count the number of plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Visualizations
Caption: Workflow for influenza virus rescue with inhibitor IN-8.
Caption: Mechanism of action of IN-8 on the influenza virus polymerase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Influenza A virus - Wikipedia [en.wikipedia.org]
- 6. What are influenza virus polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Reverse Genetics of Influenza Viruses | Springer Nature Experiments [experiments.springernature.com]
- 10. Reverse Genetics Approaches for the Development of Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza Reverse Genetics—Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Generation of Recombinant Influenza Virus from Plasmid DNA [jove.com]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Imaging Studies of Influenza Virus
Introduction
These application notes provide detailed protocols and guidelines for the fluorescent labeling of influenza virus for imaging studies. While the specific term "Influenza virus-IN-8" did not correspond to a commercially available or widely published probe in our search, this document outlines established methodologies for labeling influenza A virus, which possesses eight RNA segments, for visualization in live-cell imaging and other fluorescence-based assays. The protocols described herein are based on commonly used fluorescent labeling strategies, including membrane and protein labeling, and are intended for researchers, scientists, and drug development professionals.
Principles of Influenza Virus Labeling for Imaging Studies
Visualizing the intricate interactions between influenza virus and host cells requires robust and minimally invasive labeling techniques. The choice of labeling strategy depends on the specific research question, such as tracking viral entry, fusion, or intracellular trafficking. The primary methods for fluorescently labeling influenza virus include:
-
Membrane Labeling: Utilizes lipophilic dyes that intercalate into the viral lipid envelope. This method is straightforward and effective for tracking the entire virion.
-
Protein Labeling: Involves the covalent attachment of fluorescent dyes to viral surface proteins, such as hemagglutinin (HA) and neuraminidase (NA). This can be achieved using amine-reactive dyes.
-
Nucleic Acid Labeling: Targets the viral RNA genome. Techniques like Fluorescence In Situ Hybridization (FISH) can be used to visualize individual RNA segments within the virion or infected cells.[1]
-
Function-Spacer-Lipid (FSL) Constructs: An alternative approach where constructs with a functional head group, a spacer, and a lipid tail are gently inserted into the viral membrane, minimizing the impact on viral proteins.[2][3]
It is crucial to validate that the chosen labeling method does not significantly impair viral infectivity or biological functions.[2][3][4]
I. Membrane Labeling of Influenza Virus using Lipophilic Dyes
This protocol describes the labeling of influenza virus with lipophilic dyes, such as DiD (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine), which readily incorporate into the viral membrane.[5] This method is suitable for tracking the virus during entry and trafficking.
Experimental Protocol:
-
Virus Preparation: Start with a purified and concentrated stock of influenza virus (e.g., X-31 strain).
-
Labeling Reaction:
-
Incubate the influenza viruses with the lipophilic dye DiD.
-
The incubation should be carried out for 2 hours at 22°C.[5]
-
-
Removal of Unbound Dye:
-
Removal of Aggregates:
-
Immediately before imaging experiments, filter the labeled virus solution through a 0.2 µm pore size filter to remove any viral aggregates.[5]
-
-
Validation of Labeling (Optional):
-
Assess the impact of labeling on viral infectivity using standard plaque assays or other infectivity assays.
-
Quantitative Data Summary for Lipophilic Dye Labeling:
| Parameter | Value | Reference |
| Dye | DiD | [5] |
| Incubation Time | 2 hours | [5] |
| Incubation Temperature | 22°C | [5] |
| Purification Method | Gel filtration | [5] |
II. Protein Labeling of Influenza Virus using Amine-Reactive Dyes
This protocol details the labeling of influenza virus surface proteins using amine-reactive dyes like Cy3 and CypHer5. This method allows for the tracking of the virus and can be adapted for dual-labeling experiments to monitor changes in the local environment, such as pH.[5][6]
Experimental Protocol:
-
Virus Preparation: Use a purified stock of influenza virus.
-
Labeling Reaction:
-
Incubate the viruses with a mixture of amine-reactive Cy3 and CypHer5 dyes.
-
The reaction should be performed in a carbonate buffer (pH 9.3) at 22°C for 1 hour.[5]
-
-
Removal of Unbound Dye:
-
Pre-experimental Preparation:
-
Remove any viral aggregates by filtering through a 0.2 µm pore size filter just before the experiment.[5]
-
Quantitative Data Summary for Amine-Reactive Dye Labeling:
| Parameter | Value | Reference |
| Dyes | Cy3 and CypHer5 | [5] |
| Buffer | Carbonate buffer (pH 9.3) | [5] |
| Incubation Time | 1 hour | [5] |
| Incubation Temperature | 22°C | [5] |
| Purification Method | Gel filtration | [5] |
III. Imaging Influenza Virus Entry and Intracellular Trafficking
Live-cell imaging of fluorescently labeled influenza virus provides invaluable insights into the dynamics of viral infection.
Experimental Workflow for Live-Cell Imaging:
Caption: Workflow for imaging studies of influenza virus.
Influenza Virus Entry Pathway:
Influenza virus enters host cells via receptor-mediated endocytosis. The virus binds to sialic acid receptors on the cell surface, is internalized into endosomes, and traffics through the endocytic pathway. Acidification of the late endosome triggers a conformational change in the viral HA protein, leading to fusion of the viral and endosomal membranes and release of the viral genome into the cytoplasm.[5][6]
Caption: Influenza virus entry and uncoating pathway.
IV. Quantitative Analysis of Labeled Virus Properties
It is essential to characterize the properties of the labeled virus to ensure that the labeling procedure does not introduce artifacts.
Table: Effect of Labeling on Influenza Virus Properties
| Labeled Virus | Property Assessed | Observation | Reference |
| Fluo-Ad-DOPE or Biot-CMG2-DOPE labeled | Hemagglutinin (HA) receptor specificity | No significant effect | [2] |
| Fluo-Ad-DOPE or Biot-CMG2-DOPE labeled | Neuraminidase (NA) activity | No significant effect (except for A/Puerto Rico/8/34 with one probe) | [2] |
| Fluo-Ad-DOPE or Biot-CMG2-DOPE labeled | Replicative ability in vitro | No significant effect | [2] |
| Cy5-labeled A/Puerto Rico/8/34 | Stimulation of human immune response | Similar to unlabeled virus | [4] |
| DiD-labeled | Viral entry kinetics | No significant perturbation | [5] |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the fluorescent labeling of influenza virus for imaging studies. While a specific probe named "this compound" was not identified, the principles and detailed methodologies for established labeling techniques will enable researchers to effectively visualize and study the dynamic processes of influenza virus infection. Careful selection of the labeling strategy and thorough validation of the labeled virus are critical for obtaining reliable and meaningful data.
References
- 1. pnas.org [pnas.org]
- 2. Labeling of influenza viruses with synthetic fluorescent and biotin-labeled lipids [virosin.org]
- 3. Labeling of influenza viruses with synthetic fluorescent and biotin-labeled lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent dye labeled influenza virus mainly infects innate immune cells and activated lymphocytes and can be used in cell-mediated immune response assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Visualizing infection of individual influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Influenza A Virus Pathogenesis
Topic: Influenza A Virus as a Tool for Studying Viral Pathogenesis with a Focus on the Role of Interleukin-8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Influenza A viruses (IAV) are significant respiratory pathogens responsible for seasonal epidemics and occasional pandemics, posing a continuous threat to global public health.[1][2] Understanding the intricate mechanisms of IAV pathogenesis is crucial for the development of effective antiviral therapies and vaccines. This document provides detailed application notes and protocols for utilizing a representative Influenza A virus strain to investigate viral pathogenesis, with a particular focus on the role of the pro-inflammatory cytokine Interleukin-8 (IL-8). While the specific designation "Influenza virus-IN-8" does not correspond to a recognized strain in publicly available literature, this guide will focus on well-characterized strains like A/Puerto Rico/8/1934 (H1N1) [PR8], which are extensively used in pathogenesis studies.[3][4]
Data Presentation
Table 1: In Vivo Pathogenesis Data of Influenza A Virus Infection in Mice
| Parameter | Influenza A/PR/8/34 (H1N1) | Control (Uninfected) | Reference |
| Survival Rate (%) | 0-20% (at high dose) | 100% | [3] |
| Mean Body Weight Loss (%) | 20-30% | < 1% | [3] |
| Peak Viral Titer in Lungs (PFU/g) | 10^6 - 10^8 | Not Detected | [3] |
| Peak IL-8 (or murine equivalent) in BALF (pg/mL) | Significantly elevated vs. control | Baseline | [5][6] |
| Peak IL-6 in BALF (pg/mL) | Significantly elevated vs. control | Baseline | [5][6] |
| Pulmonary Histopathology | Severe inflammation, alveolar damage | Normal lung architecture | [7] |
BALF: Bronchoalveolar Lavage Fluid; PFU: Plaque-Forming Units. Data are representative and can vary based on virus dose, mouse strain, and experimental conditions.
Table 2: In Vitro Infection and Cytokine Response in Human Airway Epithelial Cells
| Parameter | Influenza A Virus Infected | Mock Infected | Reference |
| Viral Titer (TCID50/mL) at 24h post-infection | 10^5 - 10^7 | Not Detected | [8] |
| IL-8 Secretion (pg/mL) at 24h post-infection | >1000 | <50 | [6] |
| IL-6 Secretion (pg/mL) at 24h post-infection | >500 | <20 | [6] |
| Cell Viability (%) at 48h post-infection | 40-60% | >95% | [8] |
TCID50: 50% Tissue Culture Infectious Dose. Data are representative and can vary based on cell type, virus strain, and multiplicity of infection (MOI).
Experimental Protocols
Protocol 1: In Vivo Mouse Model of Influenza A Virus Infection
This protocol describes the intranasal inoculation of mice with Influenza A virus to study pathogenesis, including weight loss, survival, viral load, and cytokine responses.[3][9]
Materials:
-
Influenza A virus stock (e.g., A/PR/8/34) of known titer (PFU/mL).
-
6-8 week old C57BL/6 or BALB/c mice.[4]
-
Sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Anesthetic (e.g., isoflurane).
-
Calibrated micropipettes and sterile, filtered tips.
-
Biosafety cabinet (BSL-2).[9]
Procedure:
-
Virus Dilution: On the day of infection, thaw the virus stock on ice and prepare the desired inoculum concentration by diluting in sterile PBS. A typical inoculum for a lethal model is 10^3 - 10^5 PFU in 30-50 µL.
-
Anesthesia: Anesthetize mice using isoflurane in a calibrated vaporizer or a drop jar within a biosafety cabinet.[3]
-
Intranasal Inoculation: Once a mouse is fully anesthetized (as indicated by a lack of response to a toe pinch), hold it in a supine position. Gently instill 30-50 µL of the virus dilution into the nares.[3]
-
Monitoring: Monitor the mice daily for weight loss, signs of illness (ruffled fur, lethargy), and survival for 14-21 days.
-
Tissue Harvesting: At predetermined time points, euthanize a subset of mice.
-
Lungs for Viral Titer: Harvest lungs aseptically, weigh them, and homogenize in sterile PBS. Determine the viral titer using a plaque assay (see Protocol 3).
-
Bronchoalveolar Lavage (BAL) for Cytokines: Expose the trachea and cannulate it. Instill and aspirate a known volume of sterile PBS (e.g., 1 mL) three times. Centrifuge the collected BAL fluid to pellet cells and collect the supernatant for cytokine analysis (e.g., ELISA for murine IL-8 homologues like CXCL1/KC or CXCL2/MIP-2).
-
Protocol 2: In Vitro Infection of Human Airway Epithelial Cells
This protocol details the infection of a cultured human airway epithelial cell line (e.g., A549 or Calu-3) to study viral replication and cytokine production.
Materials:
-
Human airway epithelial cells (e.g., A549).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Influenza A virus stock.
-
Infection medium (e.g., serum-free DMEM with 1 µg/mL TPCK-trypsin).
-
Sterile PBS.
-
6-well or 12-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in culture plates to achieve 90-95% confluency on the day of infection.
-
Infection:
-
Wash the cell monolayer twice with sterile PBS.
-
Add the virus inoculum diluted in infection medium at a desired multiplicity of infection (MOI, e.g., 0.1-1).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Post-Infection:
-
Remove the inoculum and wash the cells twice with PBS to remove unbound virus.
-
Add fresh infection medium.
-
-
Sample Collection: At various time points post-infection (e.g., 8, 24, 48 hours):
-
Collect the supernatant for viral titration (TCID50 or plaque assay) and cytokine analysis (ELISA for human IL-8).
-
Lyse the cells to extract RNA for gene expression analysis (e.g., RT-qPCR for viral and host genes) or protein for Western blotting.
-
Protocol 3: Plaque Assay for Viral Titer Determination
This assay quantifies the amount of infectious virus in a sample.[9]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.[9]
-
12-well cell culture plates.
-
Infection medium (as in Protocol 2).
-
Agarose overlay: 2X MEM, 1.6% agarose, DEAE-dextran, TPCK-trypsin.
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.[9]
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing sample (e.g., lung homogenate or cell culture supernatant) in infection medium.
-
Infection:
-
Wash the MDCK cell monolayer with PBS.
-
Infect the cells with 200 µL of each viral dilution for 1 hour at 37°C.
-
-
Agarose Overlay:
-
Remove the inoculum.
-
Gently add 1 mL of warm (42°C) agarose overlay to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours until plaques (zones of cell death) are visible.
-
Staining and Counting:
-
Fix the cells with 4% paraformaldehyde.
-
Remove the agarose plug and stain the cell monolayer with crystal violet.
-
Count the plaques and calculate the viral titer in PFU/mL.
-
Visualizations
Caption: Experimental workflow for studying influenza virus pathogenesis in vivo and in vitro.
Caption: Simplified signaling pathway of IL-8 production during influenza virus infection.
References
- 1. Influenza A Virus Infection Kinetics: Quantitative Data and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Influenza Virus Infection: A Roadmap for Influenza Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Infection Model of Severe Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models for Influenza Virus Pathogenesis and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Pathogenesis of influenza in humans | Virology Blog [virology.ws]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Influenza virus-IN-8" solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the hypothetical novel antiviral compound, Influenza Virus Inhibitor-IN-8 (IN-8). This guide focuses on addressing common solubility issues encountered when using IN-8 in cell culture media for antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of IN-8?
A1: Based on common practices for small molecule inhibitors, it is recommended to prepare a high-concentration stock solution of IN-8 in 100% dimethyl sulfoxide (DMSO).[1] It is crucial to ensure IN-8 is fully dissolved in DMSO before further dilution.
Q2: I observed precipitation when I diluted my IN-8 DMSO stock solution into the cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock into aqueous cell culture media is a common issue for hydrophobic compounds.[2][3] Here are several steps you can take:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as high as your cells can tolerate without toxicity, typically between 0.1% and 0.5%.[1][4] A higher final DMSO concentration can help maintain the solubility of IN-8.
-
Modify Dilution Method: Instead of adding the IN-8 stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free media, vortex or mix gently, and then add this intermediate dilution to the final volume of complete media.
-
Pre-warm the Media: Gently warming the cell culture media to 37°C before adding the IN-8 stock solution can sometimes improve solubility.[3]
Q3: Can I use other solvents to improve the solubility of IN-8?
A3: While DMSO is the most common initial solvent, other options like ethanol can be considered. However, the choice of solvent depends on the specific chemical properties of IN-8 and the tolerance of your cell line.[4] If you switch solvents, it is essential to perform a vehicle control experiment to ensure the solvent itself does not affect cell viability or influenza virus replication.
Q4: What is the maximum concentration of IN-8 I can use in my cell-based assays?
A4: The maximum concentration is limited by the solubility of IN-8 in the final assay medium. It is recommended to determine the kinetic solubility of IN-8 in your specific cell culture medium.[2] Any data generated from concentrations at or above the point of precipitation should be interpreted with caution, as the actual concentration of the soluble compound is unknown.[3]
Troubleshooting Guide: IN-8 Solubility Issues
This guide provides a systematic approach to troubleshooting precipitation and solubility problems with IN-8 in your experiments.
Visualizing the Troubleshooting Workflow
Below is a diagram outlining the decision-making process when encountering solubility issues with IN-8.
Caption: Troubleshooting workflow for IN-8 solubility issues.
Quantitative Data Summary
Since "Influenza virus-IN-8" is a hypothetical compound, specific quantitative data is not available. However, a researcher would typically generate the following data to characterize and troubleshoot its solubility.
| Parameter | Description | Example Values for a Poorly Soluble Compound |
| Stock Solution Conc. | The highest concentration of IN-8 that can be fully dissolved in 100% DMSO. | 10 mM |
| Kinetic Solubility | The maximum concentration of IN-8 that remains in solution in cell culture medium over a defined period. | 5 µM in DMEM + 10% FBS with 0.1% DMSO |
| Final DMSO Tolerance | The maximum percentage of DMSO in the final culture medium that does not cause significant cytotoxicity. | 0.5% for A549 cells |
Experimental Protocols
Protocol 1: Preparation of IN-8 Stock Solution
-
Materials: Influenza Virus Inhibitor-IN-8 (lyophilized powder), high-purity DMSO.
-
Procedure:
-
Allow the vial of IN-8 to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
-
Materials: 10 mM IN-8 in DMSO, cell culture medium (e.g., DMEM with 10% FBS), 96-well plate, plate reader capable of measuring turbidity (absorbance at ~600 nm).
-
Procedure:
-
Prepare a series of dilutions of the IN-8 DMSO stock in DMSO (e.g., from 10 mM down to 100 µM).
-
In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.
-
Add 2 µL of each IN-8 dilution in DMSO to the wells to achieve a final DMSO concentration of 1%. This will create a range of final IN-8 concentrations (e.g., 100 µM down to 1 µM).
-
Include a vehicle control (2 µL of DMSO in 198 µL of media).
-
Incubate the plate at 37°C for a duration relevant to your experiment (e.g., 2 hours).
-
Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 600 nm).[3]
-
The concentration at which a significant increase in absorbance is observed above the vehicle control is the approximate kinetic solubility limit.
-
Signaling Pathway Visualization
Understanding the lifecycle of the influenza virus is key to identifying the potential targets of novel inhibitors like IN-8. The following diagram illustrates a simplified overview of the influenza A virus replication cycle, which involves multiple stages that could be targeted by antiviral compounds.
Caption: Simplified Influenza A Virus Replication Cycle.
References
Reducing "Influenza virus-IN-8" off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Influenza virus-IN-8 in their experiments. Our goal is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High Cell Toxicity Observed at Effective Antiviral Concentrations | Off-target inhibition of host cellular polymerases or other essential cellular machinery. | 1. Confirm with Cytotoxicity Assays: Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) in the absence of viral infection to determine the 50% cytotoxic concentration (CC50). 2. Optimize Concentration: Use this compound at a concentration well below the CC50. The therapeutic index (TI = CC50/EC50) should be greater than 10 for a viable starting point. 3. Reduce Incubation Time: Shorten the exposure of cells to the compound to the minimum time required to observe an antiviral effect. 4. Use a Different Cell Line: Some cell lines may be more sensitive to off-target effects. Test the compound in a panel of different host cell lines (e.g., MDCK, A549, Vero). |
| Inconsistent Antiviral Activity | 1. Compound Degradation: Improper storage or handling of this compound. 2. Variability in Viral Titer: Inconsistent multiplicity of infection (MOI) used in experiments. 3. Cell Culture Conditions: Variations in cell density, passage number, or media components. | 1. Proper Handling: Aliquot the compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Standardize Viral Input: Accurately titer your viral stock before each experiment and use a consistent MOI. 3. Standardize Cell Culture: Use cells within a consistent passage number range. Ensure uniform cell seeding density and consistent media formulations. |
| Lack of Expected Antiviral Efficacy | 1. Viral Strain Resistance: The influenza strain being used may have a polymerase subunit that is not effectively targeted by the inhibitor. 2. Incorrect Experimental Timing: The compound may be added at a time point in the viral life cycle where the target is no longer susceptible. 3. Suboptimal Compound Concentration: The concentration used may be too low to inhibit viral replication effectively. | 1. Test Against Different Strains: Evaluate the efficacy of this compound against a panel of different influenza A and B strains. 2. Time-of-Addition Assay: Perform a time-of-addition experiment to determine the optimal window for compound activity relative to the time of infection. 3. Dose-Response Experiment: Conduct a dose-response curve to determine the 50% effective concentration (EC50) for your specific virus strain and cell line. |
| Unexpected Changes in Host Cell Gene Expression | Off-target effects on host cell transcription machinery or signaling pathways. | 1. Transcriptomic Analysis: Perform RNA sequencing or microarray analysis on cells treated with this compound (in the absence of virus) to identify affected cellular pathways. 2. Use of Controls: Include appropriate vehicle controls (e.g., DMSO) and untreated controls in all experiments. 3. Lower Compound Concentration: Use the lowest effective concentration to minimize off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp) complex, which consists of the PA, PB1, and PB2 subunits. By targeting this complex, the inhibitor blocks both the transcription of viral mRNA and the replication of the viral RNA genome, essential processes for viral propagation.
Q2: How can I assess the selectivity of this compound?
A2: To assess selectivity, you should determine the compound's activity against other viruses, particularly other RNA viruses, to ensure it is specific for influenza. Additionally, performing counter-screening against a panel of host cell polymerases (e.g., DNA polymerase, RNA polymerase II) can help confirm its specificity for the viral RdRp.
Q3: What are the recommended positive and negative controls for my experiments?
A3:
-
Positive Control (Antiviral): A well-characterized influenza inhibitor with a known mechanism of action, such as Favipiravir (a known RdRp inhibitor) or Oseltamivir (a neuraminidase inhibitor).
-
Negative Control (Compound): A vehicle control, typically the solvent used to dissolve this compound (e.g., DMSO), at the same final concentration used for the active compound.
-
Negative Control (Infection): Mock-infected cells (cells that have undergone the same manipulations but were not exposed to the virus).
Q4: How should I interpret the Therapeutic Index (TI)?
A4: The Therapeutic Index (TI = CC50 / EC50) is a measure of the compound's safety window. A higher TI indicates a greater separation between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. A TI of 10 or greater is generally considered a good starting point for further investigation.
Quantitative Data Summary
The following tables provide example data for the characterization of this compound.
Table 1: Antiviral Activity of this compound against Various Influenza Strains
| Influenza Strain | Cell Line | EC50 (µM) |
| A/Puerto Rico/8/34 (H1N1) | MDCK | 0.5 |
| A/California/07/2009 (H1N1pdm09) | A549 | 0.8 |
| A/Victoria/3/75 (H3N2) | MDCK | 1.2 |
| B/Lee/40 | MDCK | 15.0 |
Table 2: Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | CC50 (µM) |
| MDCK (Madin-Darby Canine Kidney) | > 100 |
| A549 (Human Lung Carcinoma) | 85 |
| Vero (African Green Monkey Kidney) | > 100 |
| HepG2 (Human Liver Carcinoma) | 60 |
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: Seed a 6-well plate with host cells (e.g., MDCK) to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the influenza virus stock.
-
Compound Preparation: Prepare serial dilutions of this compound in infection media.
-
Infection: Wash the cell monolayer and infect with a standardized amount of virus (typically 100 plaque-forming units per well) for 1 hour at 37°C.
-
Treatment: Remove the viral inoculum and overlay the cells with a mixture of 2X overlay medium and the serially diluted compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques in each well and calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells and is used to determine the 50% cytotoxic concentration (CC50) of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Visualizations
Caption: Influenza virus replication cycle and the target of this compound.
Caption: General experimental workflow for antiviral compound testing.
Caption: Troubleshooting decision tree for high cytotoxicity.
Technical Support Center: Experimental Influenza Virus Inhibitors
This guide provides troubleshooting and frequently asked questions for researchers working with experimental influenza virus inhibitors. As "Influenza virus-IN-8" does not correspond to a publicly documented specific agent, this resource addresses common challenges encountered with novel antiviral compounds in a research setting.
Troubleshooting Guide: Stability and Degradation
Q1: My experimental inhibitor (ExI) shows inconsistent activity in repeat assays. What are the potential stability issues?
A1: Inconsistent activity is a common indicator of compound instability. Several factors could be at play:
-
Improper Storage: The compound may be sensitive to temperature, light, or humidity.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade certain molecules.
-
Solvent Instability: The compound may not be stable in the chosen solvent over time.
-
Adsorption to Surfaces: The inhibitor might be sticking to plasticware, reducing its effective concentration.
Recommended Actions:
-
Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. For long-term storage, -80°C is generally preferable to -20°C.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Conduct a Stability Study: Test the activity of the compound in your chosen solvent after storing it for various durations and at different temperatures.
-
Consider Low-Binding Plasticware: If adsorption is suspected, switch to low-protein-binding tubes and plates.
Q2: I observe a significant loss of inhibitory effect when I prepare my working solutions in cell culture media. Why is this happening?
A2: This is a frequent problem related to the interaction between the experimental inhibitor and components of the culture medium.
-
Binding to Serum Proteins: If your medium is supplemented with serum (e.g., FBS), your compound may be binding to albumin or other proteins, making it unavailable to inhibit the virus.
-
Chemical Degradation: Components in the medium, such as certain amino acids or reducing agents, could be chemically degrading your compound.
-
pH Shift: The pH of the medium might alter the ionization state and solubility of your compound, affecting its activity.
Recommended Actions:
-
Test in Serum-Free Media: Perform a parallel experiment in serum-free or low-serum media to see if the activity is restored.
-
Incubate and Test: Pre-incubate your compound in the complete cell culture medium for the duration of your experiment, then test its remaining activity in a cell-free assay (if applicable) to isolate the effect of the medium.
-
Re-evaluate Solvent: Ensure the final concentration of your solvent (e.g., DMSO) in the medium is low and non-toxic to the cells, as this can also affect compound solubility and activity.
Frequently Asked Questions (FAQs)
Q1: What are the standard storage conditions for antiviral compounds?
A1: While compound-specific, general guidelines for storing antiviral compounds, by analogy with influenza vaccines, emphasize temperature control and protection from light.[1][2][3][4] Most small molecule inhibitors are stored as desiccated powders at -20°C or -80°C for long-term stability. Stock solutions in solvents like DMSO are typically stored at -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Always refer to the manufacturer's or chemist's recommendation if available.
Q2: How can I determine if my experimental inhibitor is degrading during my multi-day experiment?
A2: You can assess the stability of your compound over the course of an experiment by including specific controls. For example, in a viral yield reduction assay that runs for 48-72 hours, you can add the compound at different time points (e.g., at the beginning, and 24 hours before the end of the experiment). If the compound added later shows significantly higher apparent activity, it suggests the compound added at the beginning degraded over time.
Q3: My inhibitor targets the influenza neuraminidase (NA), but I see a general cytotoxic effect on my cells. How can I differentiate between antiviral activity and toxicity?
A3: It is crucial to run a parallel cytotoxicity assay every time you perform an antiviral assay. A common method is the MTT or MTS assay, which measures cell viability. By comparing the concentration of your inhibitor that reduces viral activity by 50% (EC50) with the concentration that kills 50% of the cells (CC50), you can calculate the selectivity index (SI = CC50 / EC50). A high SI value (typically >10) indicates that the antiviral effect is specific and not just a result of cell death.
Q4: What are the best practices for specimen collection when evaluating an inhibitor's effect on viral shedding in an animal model?
A4: For evaluating influenza inhibitors in animal models, proper specimen collection is critical for accurate results.[5] Nasopharyngeal swabs or washes are generally the preferred specimens for detecting upper respiratory tract viral RNA or infectious virus.[5] It's important to collect specimens at consistent time points post-infection and to process them quickly or store them at -80°C to preserve viral integrity.
Data Summary Tables
Table 1: General Storage and Handling Recommendations for Biological Reagents (Adapted from Vaccine Guidelines)
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C to 8°C (Short-term for some biologics)[1][2][6] | Prevents degradation of temperature-sensitive proteins and other molecules. |
| -20°C to -80°C (Long-term for most compounds) | Ensures long-term stability and prevents chemical degradation. | |
| Freeze-Thaw Cycles | Avoid repeated cycles | Each cycle can cause denaturation of proteins and degradation of small molecules. |
| Light Exposure | Store in original or dark containers[1][4] | Prevents photodegradation of light-sensitive compounds. |
| Container | Tightly sealed, low-binding material | Prevents contamination, evaporation of solvent, and loss of compound due to adsorption. |
Table 2: Comparison of Common Influenza Detection Assays for Experimental Use
| Assay Type | Typical Time to Result | Sensitivity | Specificity | Common Use Case in Inhibitor Research |
| RT-PCR | 4-6 hours[7] | High (90-95%)[8] | High | Quantifying viral RNA in cell culture supernatants or animal specimens. |
| Rapid Molecular Assay | 15-30 minutes[8] | High (90-95%)[8] | High | Quick confirmation of infection in cellular or animal models. |
| Rapid Antigen Test (RIDT) | 10-15 minutes[8] | Moderate (50-70%)[8] | High | Less common in research due to lower sensitivity; may be used for preliminary screening. |
| Viral Culture | 3-10 days[7] | High | High | Quantifying infectious virus (plaque assay or TCID50) to determine inhibitor efficacy. |
Experimental Protocols
Protocol 1: General Neuraminidase (NA) Inhibition Assay
-
Objective: To determine the concentration of an experimental inhibitor that inhibits 50% of the influenza neuraminidase enzyme activity (IC50).
-
Materials: Recombinant influenza neuraminidase, MUNANA (a fluorogenic substrate), assay buffer (e.g., MES buffer with CaCl2), experimental inhibitor, known NA inhibitor (e.g., Oseltamivir carboxylate) as a positive control, black 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the experimental inhibitor and the positive control in assay buffer.
-
In a 96-well plate, add the diluted inhibitors.
-
Add a fixed concentration of recombinant NA to each well.
-
Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the MUNANA substrate to all wells to start the reaction.
-
Incubate at 37°C for 60 minutes in the dark.
-
Stop the reaction by adding a stop solution (e.g., high pH glycine buffer).
-
Read the fluorescence on a plate reader (Excitation: 365 nm, Emission: 450 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 using non-linear regression analysis.
-
Protocol 2: Viral Yield Reduction Assay
-
Objective: To measure the reduction in infectious influenza virus production from cells treated with an experimental inhibitor.
-
Materials: Madin-Darby Canine Kidney (MDCK) cells, influenza virus stock, infection medium (e.g., DMEM with TPCK-trypsin, without serum), experimental inhibitor, 12-well plates.
-
Procedure:
-
Seed MDCK cells in 12-well plates and grow to confluence.
-
Wash the cell monolayer with PBS.
-
Infect the cells with influenza virus at a low multiplicity of infection (MOI) (e.g., 0.01) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add infection medium containing serial dilutions of the experimental inhibitor. Include a "no-drug" control.
-
Incubate for 48-72 hours at 37°C.
-
Harvest the supernatant from each well.
-
Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.
-
Calculate the percent reduction in viral titer for each inhibitor concentration and determine the EC50.
-
Visualizations
Caption: Troubleshooting workflow for experimental inhibitor instability.
Caption: Generalized screening cascade for influenza inhibitor discovery.
References
- 1. Dosage, Administration, and Storage of Influenza Vaccines | CDC [cdc.gov]
- 2. timefortheshot.ca [timefortheshot.ca]
- 3. Storage and Handling of Immunobiologics | Vaccines & Immunizations | CDC [cdc.gov]
- 4. england.nhs.uk [england.nhs.uk]
- 5. Recommendations for diagnostic testing strategies in patients with suspected influenza - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Storage and Handling of Influenza Vaccine | South Dakota Department of Health [doh.sd.gov]
- 7. droracle.ai [droracle.ai]
- 8. restoredcdc.org [restoredcdc.org]
Technical Support Center: Overcoming Resistance to Neuraminidase Inhibitors in Influenza Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to neuraminidase inhibitors in influenza strains. While the specific compound "Influenza virus-IN-8" is used as a placeholder in this guide, the principles, experimental protocols, and troubleshooting strategies are based on well-established mechanisms of resistance to the neuraminidase inhibitor class of antiviral drugs.
Frequently Asked Questions (FAQs)
Q1: We are observing a reduced efficacy of our lead neuraminidase inhibitor, "IN-8," against a specific influenza A strain in our in vitro assays. What could be the primary reason?
A1: Reduced efficacy of a neuraminidase inhibitor is most commonly due to the emergence of amino acid substitutions in the neuraminidase (NA) protein of the influenza virus.[1] These mutations can alter the three-dimensional structure of the NA active site, thereby reducing the binding affinity of the inhibitor.[2] It is also possible, though less common, that the viral strain has developed mechanisms to reduce drug accumulation or enhance drug efflux, although this is less characterized for influenza viruses.
Q2: What are the most common mutations associated with resistance to neuraminidase inhibitors?
A2: The specific mutations conferring resistance can vary depending on the influenza A subtype and the specific neuraminidase inhibitor. However, some of the most well-documented mutations include:
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H275Y (His275Tyr) in N1 subtypes: This is a common mutation that confers resistance to oseltamivir and peramivir but generally not to zanamivir.[1]
-
E119V (Glu119Val) in N2 subtypes: This mutation can reduce susceptibility to oseltamivir.
-
R292K (Arg292Lys) in N2 subtypes: This mutation can confer resistance to both oseltamivir and zanamivir.[2][3]
-
N294S (Asn294Ser) in N1 subtypes: Another mutation that can reduce oseltamivir susceptibility.
It is crucial to sequence the neuraminidase gene of the resistant strain to identify any specific mutations.
Q3: How can we confirm that the observed reduction in efficacy is due to a specific mutation in the neuraminidase protein?
A3: To confirm that a specific mutation is responsible for resistance, you can perform site-directed mutagenesis to introduce the mutation into a wild-type, susceptible virus backbone. Subsequently, you would perform a neuraminidase inhibition assay to compare the IC50 value of your compound against the wild-type and the mutant virus. A significant increase in the IC50 for the mutant virus would confirm the role of the mutation in conferring resistance.
Q4: Our neuraminidase inhibition assay results are inconsistent. What are the common pitfalls in this assay?
A4: Inconsistencies in neuraminidase inhibition assays can arise from several factors:
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Substrate Concentration: Using a substrate concentration that is too high can lead to substrate competition with the inhibitor, masking the inhibitory effect. Ensure you are using a substrate concentration at or below the Km of the enzyme.
-
Enzyme Concentration: The amount of viral neuraminidase used in the assay should be in the linear range of the assay. Too much enzyme can lead to rapid substrate depletion.
-
Incubation Times: Both the pre-incubation time of the enzyme with the inhibitor and the incubation time with the substrate should be optimized and kept consistent across experiments.
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Virus Purity: Contaminants in the virus preparation can interfere with the assay. Ensure you are using a purified or well-characterized viral stock.
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Reagent Stability: Ensure that the substrate and inhibitor solutions are properly stored and have not degraded.
Troubleshooting Guides
Problem 1: High IC50 value for "IN-8" against a new influenza isolate.
-
Possible Cause 1: Pre-existing resistance. The isolate may already harbor a mutation conferring resistance to neuraminidase inhibitors.
-
Troubleshooting Step: Sequence the neuraminidase gene of the isolate and compare it to known susceptible strains. Look for mutations known to confer resistance to this class of drugs.
-
-
Possible Cause 2: Assay interference. Components of the viral isolate preparation may be interfering with the assay.
-
Troubleshooting Step: Purify the virus from the clinical sample before performing the neuraminidase inhibition assay.
-
Problem 2: Emergence of resistance during in vitro passaging with "IN-8".
-
Possible Cause: Selection of resistant variants. Continuous exposure to the inhibitor has selected for pre-existing or newly emerged resistant viruses in the population.
-
Troubleshooting Step 1: Determine the mutation profile of the resistant population by sequencing the neuraminidase gene.
-
Troubleshooting Step 2: Perform a plaque purification of the resistant virus population to isolate and characterize individual resistant clones.
-
Troubleshooting Step 3: Test the efficacy of other neuraminidase inhibitors or antivirals with different mechanisms of action against the resistant strain. This can help identify potential combination therapies.
-
Data Presentation
Table 1: Neuraminidase Inhibition Assay Data for "IN-8"
| Virus Strain | Neuraminidase Subtype | Key Mutation(s) | "IN-8" IC50 (nM) | Fold Change in IC50 |
| A/California/07/2009 | H1N1 | Wild-Type | 1.2 ± 0.3 | - |
| A/California/07/2009 | H1N1 | H275Y | 285.4 ± 15.7 | 237.8 |
| A/Perth/16/2009 | H3N2 | Wild-Type | 2.5 ± 0.5 | - |
| A/Perth/16/2009 | H3N2 | E119V | 45.8 ± 4.1 | 18.3 |
| A/Perth/16/2009 | H3N2 | R292K | >1000 | >400 |
Table 2: Viral Replication Kinetics in the Presence of "IN-8" (100 nM)
| Virus Strain | Key Mutation | 24h Post-Infection (PFU/mL) | 48h Post-Infection (PFU/mL) | 72h Post-Infection (PFU/mL) |
| A/California/07/2009 (H1N1) | Wild-Type | 1.2 x 10^3 | 5.8 x 10^2 | <100 |
| A/California/07/2009 (H1N1) | H275Y | 3.5 x 10^5 | 8.1 x 10^6 | 2.3 x 10^7 |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
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Virus Preparation: Prepare a standardized amount of purified influenza virus or viral lysate.
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Inhibitor Dilution: Prepare a serial dilution of "IN-8" in assay buffer (e.g., MES buffer with CaCl2).
-
Pre-incubation: In a 96-well black plate, add the diluted inhibitor to the virus preparation. Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: Add a fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., high pH glycine-ethanol solution).
-
Fluorescence Reading: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-methylumbelliferone).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Generation and Characterization of Resistant Viruses
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Virus Propagation: Grow a wild-type influenza strain in a suitable cell line (e.g., MDCK cells).
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Selective Pressure: Passage the virus in the presence of sub-lethal concentrations of "IN-8". Gradually increase the concentration of "IN-8" with each passage.
-
Monitor for Resistance: After several passages, test the virus population for its susceptibility to "IN-8" using the neuraminidase inhibition assay.
-
Isolation of Resistant Clones: If resistance is observed, perform a plaque assay in the presence of "IN-8" to isolate individual resistant viral clones.
-
Genotypic Analysis: For each resistant clone, extract the viral RNA, reverse transcribe it to cDNA, and sequence the neuraminidase gene to identify mutations.
-
Phenotypic Characterization: Characterize the growth kinetics and neuraminidase activity of the resistant clones in comparison to the wild-type virus.
Mandatory Visualizations
References
Technical Support Center: Improving the Bioavailability of Antiviral Compound IN-8 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of the investigational influenza antiviral compound, IN-8, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common initial challenges observed with the oral bioavailability of novel antiviral compounds like IN-8?
A1: Many novel antiviral compounds, particularly those with complex molecular structures, often exhibit poor oral bioavailability. The primary reasons for this include low aqueous solubility, which limits the dissolution of the drug in the gastrointestinal tract, and poor permeability across the intestinal epithelium.[1][2][3][4] Additionally, some compounds may be subject to extensive first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[4][5]
Q2: What are the first steps I should take to investigate the cause of low bioavailability for IN-8 in my animal model?
A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of IN-8, including its aqueous solubility at different pH levels and its lipophilicity (LogP). Perform in vitro assays, such as Caco-2 permeability assays, to understand its potential for intestinal absorption.[2] These initial data points will help determine if the primary hurdle is solubility, permeability, or a combination of both, guiding your formulation and delivery strategy.
Q3: Which animal models are most appropriate for initial bioavailability studies of an influenza antiviral?
A3: Mice and rats are the most commonly used animal models for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology, cost-effectiveness, and ease of handling.[6][7] Ferrets are considered the gold standard for influenza research because the progression of the disease in ferrets closely mimics that in humans, but they are often reserved for later-stage efficacy studies due to higher costs and specialized housing requirements.[7][8]
Troubleshooting Guide
Issue 1: Poor and Variable Absorption of IN-8 in Rodent Models
Potential Cause: Low aqueous solubility of IN-8.
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[9]
-
Micronization: Mechanical milling to reduce particle size to the micron range.
-
Nanonization: Advanced techniques like wet milling or high-pressure homogenization to create nanosuspensions with particle sizes in the nanometer range.[9][10] This can significantly improve the dissolution rate and, consequently, bioavailability.[10]
-
-
Formulation with Solubilizing Excipients:
-
Solid Dispersions: Dispersing IN-8 in a water-soluble polymer matrix can enhance its dissolution.[2][9] Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption.[2][11] These formulations form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their solubility and bioavailability.[1][11]
-
Illustrative Data on Formulation Strategies for Improving Oral Bioavailability of Poorly Soluble Antivirals
| Formulation Strategy | Example Antiviral | Animal Model | Fold Increase in Bioavailability (Approx.) | Reference |
| Nanosuspension | Acyclovir | Rat | 3-fold | [10] |
| Solid Dispersion (Lyophilized Milk-Based) | Ritonavir | Not Specified | Significant enhancement of solubility and permeability | [2] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Ritonavir | Not Specified | 1.96-fold (196.46%) | [2] |
| Self-Double Nanoemulsifying Winsor Delivery System (SDNE-WDS) | Zanamivir | Rat | 3.5-5.5-fold increase in effective permeability | [12] |
| Crystal Engineering (Cocrystals) | Acyclovir | Not Specified | Enhanced solubility and permeability | [13] |
Note: This table provides illustrative examples from the literature on various antiviral drugs and should be considered as a general guide to the potential improvements that can be achieved with different formulation strategies.
Issue 2: IN-8 Shows Good Solubility but Still Has Low Bioavailability
Potential Cause: Poor intestinal permeability or significant first-pass metabolism.
Troubleshooting Steps:
-
Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption. These should be used with caution and require careful toxicity profiling.[2]
-
Inhibition of P-glycoprotein (P-gp) Efflux: If IN-8 is a substrate for efflux transporters like P-gp, co-administration with a known P-gp inhibitor (e.g., verapamil, though primarily for experimental purposes) can increase its intracellular concentration and absorption.
-
Route of Administration Comparison: Conduct a pilot pharmacokinetic study comparing oral (PO) administration with intravenous (IV) administration in the same animal model.[14][15] This will allow you to calculate the absolute bioavailability and determine the extent of absorption versus first-pass metabolism. A significant difference between the area under the curve (AUC) for oral and IV administration, even with good solubility, points towards either poor permeability or extensive first-pass metabolism.
Experimental Protocols
Protocol 1: Basic Pharmacokinetic Study in Mice to Determine Oral Bioavailability
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of IN-8 following oral and intravenous administration.
Materials:
-
IN-8 (formulated for oral and IV administration)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose for PO)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment.[16]
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[15]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of IN-8 in the plasma samples using a validated LC-MS/MS method.[16]
-
Pharmacokinetic Analysis: Calculate key parameters such as AUC, Cmax, Tmax, and half-life. The absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
Caption: Workflow for determining the oral bioavailability of IN-8 in mice.
References
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. mdpi.com [mdpi.com]
- 6. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 7. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced dissolution of poorly soluble antiviral drugs from nanoparticles of cellulose acetate based solid dispersion matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation and evaluation of acyclovir nanosuspension for enhancement of oral bioavailability | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Towards Effective Antiviral Oral Therapy: Development of a Novel Self-Double Emulsifying Drug Delivery System for Improved Zanamivir Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Troubleshooting Inconsistent Results with Influenza virus-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Influenza virus-IN-8. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the influenza virus. Its mechanism of action involves inducing the aggregation of the viral nucleoprotein (NP).[1][2] This aggregation prevents the nucleoprotein from accumulating in the nucleus of the host cell, which is a critical step for the replication and transcription of the influenza A virus.[1][2] Notably, it has shown activity against oseltamivir-resistant H1N1/pdm09 strains.[1][2]
Q2: What are the key applications of this compound in research?
This compound is primarily used in virology research to study the influenza virus life cycle, particularly the roles of the nucleoprotein in viral replication and transcription. It serves as a tool to investigate novel antiviral strategies that target NP. Its broad-spectrum activity also makes it a candidate for studies on antiviral resistance.
Q3: Are there known resistance mechanisms to inhibitors targeting nucleoprotein aggregation?
While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to antiviral drugs is a common concern. For inhibitors targeting the highly conserved nucleoprotein, resistance could potentially arise from mutations in the NP gene that alter the drug-binding site or affect the protein's propensity to aggregate in the presence of the compound. For instance, studies with other nucleoprotein inhibitors have shown that resistant variants can be selected after serial passaging of the virus in the presence of the compound.[3]
Troubleshooting Guide
Issue 1: Inconsistent Antiviral Activity or Loss of Efficacy
Possible Causes:
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation.
-
Cell Culture Variability: The health, passage number, and density of the host cells can significantly impact viral replication and, consequently, the apparent efficacy of the inhibitor.
-
Viral Titer Inconsistency: Variations in the initial viral titer used for infection can lead to inconsistent results.
-
Development of Viral Resistance: Prolonged exposure of the virus to the inhibitor may lead to the selection of resistant strains.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Compound Integrity | Prepare fresh stock solutions of this compound from a new vial. Always store the compound as recommended on the data sheet (-20°C for powder, -80°C for solvent).[1] |
| 2 | Standardize Cell Culture Conditions | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of infection. Regularly test for mycoplasma contamination. |
| 3 | Confirm Viral Titer | Re-titer your viral stock using a standard assay such as a plaque assay or TCID50 assay before each experiment to ensure a consistent multiplicity of infection (MOI). |
| 4 | Assess for Resistance | If resistance is suspected, sequence the nucleoprotein gene of the virus that exhibits reduced susceptibility to identify potential mutations. |
Issue 2: High Cellular Cytotoxicity Observed
Possible Causes:
-
Incorrect Compound Concentration: The concentration of this compound used may be too high for the specific cell line.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing toxicity at the final concentration used in the assay.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response Cytotoxicity Assay | Determine the 50% cytotoxic concentration (CC50) of this compound on your specific cell line using an appropriate assay (e.g., MTT, MTS, or CellTiter-Glo®). This will help establish a non-toxic working concentration range. |
| 2 | Evaluate Solvent Toxicity | Include a solvent control in your experiments where cells are treated with the same final concentration of the solvent used to dissolve the inhibitor. |
| 3 | Consider an Alternative Cell Line | If the chosen cell line is overly sensitive, consider using a different cell line known to be robust for influenza virus infection studies, such as MDCK or A549 cells. |
Experimental Protocols
Influenza Virus Plaque Assay
This assay is used to determine the infectious titer of a virus stock in plaque-forming units per milliliter (PFU/mL).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete Medium (e.g., DMEM with 10% FBS)
-
Infection Medium (e.g., DMEM with 0.5% BSA and TPCK-trypsin)
-
Agarose or Avicel overlay
-
Crystal Violet staining solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Prepare serial 10-fold dilutions of the virus stock in infection medium.
-
Wash the cell monolayers with PBS and infect with 200 µL of each viral dilution for 1 hour at 37°C, rocking the plates every 15 minutes.
-
After incubation, remove the inoculum and overlay the cells with 2 mL of agarose or Avicel overlay medium.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.
-
Calculate the viral titer (PFU/mL) based on the dilution factor and the number of plaques.
Nucleoprotein Aggregation Assay
This assay can be used to confirm the mechanism of action of this compound by measuring the aggregation of purified nucleoprotein.
Materials:
-
Purified recombinant influenza nucleoprotein (NP)
-
Assay Buffer (e.g., PBS)
-
This compound
-
Spectrophotometer or plate reader capable of measuring turbidity or fluorescence if using a tagged NP.
Procedure:
-
Dilute the purified NP to a working concentration in the assay buffer.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, mix the NP solution with the different concentrations of the inhibitor.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Measure the aggregation of NP by monitoring the increase in optical density (turbidity) at a wavelength such as 405 nm.
-
Alternatively, if using a fluorescently-tagged NP, aggregation can be measured by changes in fluorescence polarization or by separating aggregated and soluble fractions followed by fluorescence measurement.[4][5]
Visualizations
References
Technical Support Center: Influenza Virus Reagent (IVR-8)
Disclaimer: The following technical support guide addresses common issues of batch-to-batch variability for a representative research-grade influenza virus reagent, here designated as IVR-8. "Influenza virus-IN-8" does not correspond to a standard nomenclature for a commercially available product based on available information. The principles and troubleshooting steps provided are based on general virological and cell culture practices.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected viral titers with a new batch of IVR-8 compared to the previous one. What could be the cause?
A1: Several factors can contribute to lower viral titers in a new batch of a viral reagent. These can be broadly categorized into issues with the viral stock itself, the cells used for titration, or the assay conditions.
-
Viral Stock Integrity: The new batch may have a lower concentration of infectious particles due to variations in production and purification, or improper storage and handling leading to viral degradation.
-
Cell Health and Passage Number: The susceptibility of host cells to influenza virus infection can vary. Ensure you are using cells (e.g., MDCK) at a consistent and low passage number, as older cells can exhibit reduced permissiveness to infection.[1] Cell viability should be >95% at the time of infection.
-
Assay Conditions: Inconsistencies in your titration assay (e.g., plaque assay or TCID50) can lead to variable results. This includes differences in media formulation, incubation times, and the concentration of trypsin used (for plaque assays).
Q2: Our antiviral compound shows variable efficacy against different batches of IVR-8. Why is this happening?
A2: The observed variability in antiviral efficacy could stem from genetic or phenotypic differences between viral batches or from the experimental setup.
-
Antigenic Drift: Influenza viruses are known for their high mutation rates, leading to antigenic drift.[2][3][4] Different batches of IVR-8, if produced at different times, might have accumulated mutations that affect the binding site of your antiviral compound, thus altering its efficacy.
-
Ratio of Infectious to Non-Infectious Particles: The total particle count (as determined by methods like HA assay) might be similar between batches, but the ratio of infectious to non-infectious particles can differ. A higher proportion of non-infectious particles can interfere with the assay and affect the apparent efficacy of the compound.
-
Assay Sensitivity: Ensure that the concentration of the virus used in the antiviral assay is consistent and falls within the linear range of the assay's readout (e.g., CPE, fluorescence, or luminescence).
Q3: We have noticed a significant difference in the cytopathic effect (CPE) morphology and progression between two batches of IVR-8, even when used at the same MOI. What could be the reason?
A3: Variations in CPE can be indicative of underlying differences in the viral preparations.
-
Presence of Defective Interfering Particles (DIPs): DIPs are non-infectious viral particles that can interfere with the replication of infectious viruses, potentially altering the kinetics and appearance of CPE. Different batches may have varying levels of DIPs.
-
Contamination: The viral stock could be contaminated with other microorganisms, such as mycoplasma, which can affect cell health and the presentation of CPE.
-
Adaptation to Cell Culture: If the virus was passaged in different cell lines or for a different number of passages during production, it might have adapted, leading to altered CPE.
Troubleshooting Guides
Issue 1: Inconsistent Viral Titer
Problem: A new batch of IVR-8 yields a significantly lower titer in our standard plaque assay compared to the certificate of analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Thawing | Thaw the viral stock rapidly in a 37°C water bath and place it on ice immediately after thawing. Avoid repeated freeze-thaw cycles. | Consistent viral titers across aliquots of the same batch. |
| Cell Monolayer Confluency | Ensure the MDCK cell monolayer is 95-100% confluent at the time of infection for the plaque assay. | A uniform cell monolayer will lead to more consistent and reproducible plaque formation. |
| Trypsin Activity | Use a fresh, validated batch of TPCK-treated trypsin at the optimal concentration for your cell line and virus strain. | Proper trypsin activity is crucial for the cleavage of the influenza virus hemagglutinin (HA) protein, enabling multi-cycle replication and clear plaque formation.[3][5][6] |
| Agarose/Overlay Quality | Use a high-quality agarose or methylcellulose for the overlay and ensure it is at the correct temperature (37-42°C) when added to the cells to avoid thermal shock. | A proper overlay prevents non-specific viral spread and allows for the formation of distinct plaques. |
Issue 2: Variable Antiviral Assay Results
Problem: The IC50 value of our control antiviral compound varies by more than a log-fold when tested against different lots of IVR-8.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate MOI | Perform a fresh titration of each new viral batch before use in antiviral assays. Calculate the volume of virus needed for the desired MOI based on the new titer. | Using a consistent and accurate MOI will ensure that the antiviral is challenged with the same amount of infectious virus in each experiment. |
| Genetic Variation | If possible, sequence the target gene of the antiviral drug in different viral batches to check for mutations. | Identification of mutations can explain shifts in IC50 values. |
| Assay Readout Timing | Optimize and standardize the time point for measuring the assay readout (e.g., cell viability) to be within the linear range of viral replication and CPE development. | Consistent timing will reduce variability in the calculated IC50. |
| Compound Stability | Prepare fresh dilutions of the antiviral compound for each experiment from a validated stock. | This eliminates variability due to compound degradation. |
Quantitative Data Summary
The following tables represent hypothetical data from three different batches of IVR-8 to illustrate potential variability.
Table 1: Batch-to-Batch Viral Titer and Protein Concentration
| Batch ID | Plaque Forming Units (PFU/mL) | Hemagglutinin (HA) Titer (units/50µL) | Total Protein (mg/mL) |
| IVR-8-001 | 1.2 x 10⁸ | 256 | 1.5 |
| IVR-8-002 | 0.8 x 10⁸ | 256 | 1.6 |
| IVR-8-003 | 1.5 x 10⁸ | 512 | 1.4 |
This table illustrates that while HA titer and total protein may be similar, the infectious titer (PFU/mL) can vary between batches.
Table 2: Antiviral Efficacy Against Different Batches
| Batch ID | Control Compound A IC50 (µM) | Experimental Compound B IC50 (µM) |
| IVR-8-001 | 0.5 | 2.1 |
| IVR-8-002 | 0.6 | 2.5 |
| IVR-8-003 | 4.8 | 15.7 |
This table shows how the efficacy of antiviral compounds can be significantly affected by the viral batch, possibly due to genetic variations in Batch IVR-8-003.
Experimental Protocols
Protocol 1: Standard Plaque Assay for Influenza Virus Titration
Objective: To determine the concentration of infectious influenza virus particles in a sample.
Materials:
-
MDCK cells
-
Complete MEM (with 10% FBS)
-
Infection Medium (serum-free MEM with 1 µg/mL TPCK-treated trypsin)
-
Agarose Overlay (2X MEM, 2% agarose, 1 µg/mL TPCK-treated trypsin)
-
Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Seed MDCK cells in 6-well plates to achieve a 95-100% confluent monolayer on the day of infection.
-
Prepare 10-fold serial dilutions of the virus stock in Infection Medium.
-
Wash the cell monolayer twice with PBS.
-
Inoculate each well with 200 µL of a virus dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
During incubation, prepare the agarose overlay and cool it to 42°C in a water bath.
-
Aspirate the inoculum and add 2 mL of the agarose overlay to each well.
-
Allow the overlay to solidify at room temperature for 20 minutes.
-
Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formaldehyde for at least 4 hours.
-
Remove the agarose plugs and stain the monolayer with Crystal Violet Staining Solution for 15 minutes.
-
Wash the wells with water and allow them to dry.
-
Count the plaques and calculate the viral titer in PFU/mL.
Protocol 2: Hemagglutination (HA) Assay
Objective: To estimate the relative quantity of influenza virus particles based on their ability to agglutinate red blood cells (RBCs).
Materials:
-
0.5% suspension of chicken or turkey RBCs in PBS
-
V-bottom 96-well plates
-
PBS
Procedure:
-
Add 50 µL of PBS to all wells of a V-bottom 96-well plate except for the first column.
-
Add 100 µL of the virus sample to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row.
-
Add 50 µL of the 0.5% RBC suspension to all wells.
-
Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.
-
Read the results. The HA titer is the reciprocal of the highest dilution that shows complete hemagglutination (a uniform mat of RBCs). A negative result is a tight button of RBCs at the bottom of the well.
Visualizations
Caption: Troubleshooting workflow for low viral titer.
Caption: Key stages of the influenza virus replication cycle.
References
- 1. Overcoming Batch-to-Batch Variation in Viral Vector Manufacturing | Lab Manager [labmanager.com]
- 2. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza - Wikipedia [en.wikipedia.org]
- 4. How Flu Viruses Can Change: "Drift" and "Shift" | Influenza (Flu) | CDC [cdc.gov]
- 5. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza A virus - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Influenza Virus-IN-8 Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating toxicity associated with a hypothetical "Influenza virus-IN-8" in long-term studies. The principles and protocols outlined here are based on established knowledge of influenza A virus pathogenesis and can be adapted for specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cell death and toxicity observed during long-term this compound infection?
A1: Long-term infection with influenza A viruses, including a hypothetical strain like IN-8, typically induces host cell death through a complex interplay of programmed cell death pathways. The primary mechanisms include:
-
Apoptosis: A regulated form of cell death mediated by caspases. Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be activated by viral proteins and host responses.[1][2][3][4][5]
-
Necroptosis: A form of programmed necrosis that is independent of caspases and is mediated by RIPK1, RIPK3, and MLKL proteins.[2][6]
-
Pyroptosis: A highly inflammatory form of cell death dependent on caspase-1 or caspase-11 (in mice), which is activated by the NLRP3 inflammasome. This leads to the release of pro-inflammatory cytokines like IL-1β and IL-18.[6][7]
-
PANoptosis: A recently described crosstalk between apoptosis, necroptosis, and pyroptosis, leading to a synergistic inflammatory cell death.[6]
Excessive activation of these pathways, coupled with a "cytokine storm" (a massive release of pro-inflammatory cytokines), contributes significantly to tissue damage and overall toxicity in long-term studies.[6][8][9]
Q2: How can I reduce the cytotoxicity of this compound in my cell cultures to enable longer-term studies?
A2: To reduce cytotoxicity, you can employ several strategies:
-
Optimize Multiplicity of Infection (MOI): Use the lowest possible MOI that still allows for robust viral replication and the desired experimental outcome. A lower viral dose can reduce the initial cytotoxic burst.
-
Use Specific Inhibitors: Target the key cell death pathways with pharmacological inhibitors. For example, a pan-caspase inhibitor like Z-VAD-FMK or a more specific caspase-3 inhibitor like Z-DEVD-FMK can reduce apoptosis.[1] Similarly, inhibitors of RIPK1 (e.g., Necrostatin-1) or NLRP3 inflammasome (e.g., MCC950) can mitigate necroptosis and pyroptosis, respectively.
-
Modulate the Immune Response: In co-culture or in vivo models, immunomodulatory agents can be used to dampen the cytokine storm.[8][10]
-
Cell Line Selection: Some cell lines are inherently more resistant to virus-induced cell death. Testing different cell lines (e.g., MDCK, A549, Vero) may yield a more stable long-term culture system.[1]
Q3: What are the best practices for maintaining this compound stability and infectivity during long-term storage?
A3: For long-term storage, it is crucial to preserve viral viability. Best practices include:
-
Cryopreservation: Store viral stocks at ultra-low temperatures, such as in the vapor phase of liquid nitrogen (below -120°C) or at -70°C to -80°C.[11]
-
Stabilizing Agents: Formulations containing cryoprotectants like sucrose, trehalose, or arginine can help maintain viral stability during freeze-thaw cycles and long-term storage.[12][13]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot viral stocks into single-use volumes to prevent degradation from repeated temperature fluctuations.[13]
-
Proper Reconstitution: When using lyophilized (freeze-dried) virus, reconstitute with sterile, double-distilled water as recommended.
Troubleshooting Guides
Issue 1: Rapid cell death in culture, even at low MOIs.
| Possible Cause | Troubleshooting Step |
| High intrinsic cytotoxicity of the this compound strain. | Titrate the virus stock carefully to ensure accurate MOI calculation. Even at low MOIs, some strains are highly cytopathic. Consider using a less virulent strain if experimentally feasible. |
| Cell culture conditions are suboptimal. | Ensure cells are healthy and not overly confluent before infection. Use fresh, high-quality culture medium. Some cell lines may require specific supplements to maintain viability during long-term culture. |
| Contamination of cell culture or virus stock. | Test for mycoplasma and other microbial contaminants. Filter-sterilize all media and solutions. |
| Activation of multiple cell death pathways. | Try a combination of inhibitors targeting different pathways (e.g., a caspase inhibitor with a necroptosis inhibitor) to see if a synergistic protective effect is achieved. |
Issue 2: Inconsistent results in toxicity assays.
| Possible Cause | Troubleshooting Step |
| Variability in viral titer. | Re-titer the viral stock before each experiment. Store aliquots to minimize degradation. |
| Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells of the assay plate. Use a cell counter for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Assay timing. | The kinetics of cell death can vary. Perform a time-course experiment to determine the optimal endpoint for your specific virus-cell combination. |
Issue 3: Difficulty in distinguishing between antiviral effects and cytotoxicity of a test compound.
| Possible Cause | Troubleshooting Step |
| The compound is toxic to the host cells. | Always run a parallel cytotoxicity assay with the test compound on uninfected cells.[14][15] This will help determine the concentration range where the compound is non-toxic. |
| The antiviral effect is indirect due to cellular stress. | Analyze the mechanism of action of the compound. Does it target a specific viral protein or a host factor required for viral replication? Use molecular probes to assess cellular health independently of viability assays. |
| Calculation of Selectivity Index (SI). | The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI indicates a more selective antiviral agent. |
Data Presentation
Table 1: Quantitative Analysis of Cell Viability Using MTT Assay
This table presents example data on the cytotoxicity of a hypothetical this compound and the protective effect of a caspase inhibitor.
| Condition | Virus MOI | Inhibitor (Z-DEVD-FMK) | Cell Viability (% of Control) |
| Uninfected Control | 0 | - | 100 ± 5.2 |
| Virus-IN-8 | 0.1 | - | 65 ± 7.8 |
| Virus-IN-8 | 1 | - | 32 ± 6.1 |
| Virus-IN-8 | 10 | - | 15 ± 4.5 |
| Virus-IN-8 + Inhibitor | 1 | 20 µM | 78 ± 8.3 |
| Inhibitor Control | 0 | 20 µM | 98 ± 4.9 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Pathway Inhibitors on Pro-inflammatory Cytokine Release
This table shows the impact of different inhibitors on the release of key inflammatory cytokines from infected cells.
| Condition | IL-1β Release (pg/mL) | TNF-α Release (pg/mL) |
| Uninfected Control | 12 ± 3 | 25 ± 8 |
| Virus-IN-8 (MOI 1) | 450 ± 55 | 620 ± 78 |
| + Caspase-1 Inhibitor (VX-765) | 85 ± 15 | 590 ± 65 |
| + RIPK1 Inhibitor (Nec-1) | 430 ± 48 | 410 ± 52 |
| + Combination Inhibitors | 75 ± 12 | 380 ± 45 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is used to quantify the metabolic activity of cells as an indicator of cell viability.[14][15][16]
Materials:
-
96-well cell culture plates
-
Host cells (e.g., MDCK or A549)
-
This compound stock of known titer
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate overnight.
-
The next day, remove the culture medium and infect the cells with serial dilutions of this compound in serum-free medium. Include uninfected and no-cell controls.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and add fresh complete culture medium. For inhibitor studies, add the medium containing the desired concentration of the inhibitor.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the uninfected control.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of an antiviral compound that inhibits virus-induced plaque formation by 50% (IC50).
Materials:
-
6-well cell culture plates
-
Confluent host cell monolayers
-
This compound stock
-
Test compound at various concentrations
-
Agarose overlay medium (e.g., 2X MEM with 1% agarose)
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Pre-incubate the virus with each compound dilution for 1 hour at 37°C.
-
Infect confluent cell monolayers in 6-well plates with the virus-compound mixture.
-
After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.
-
Overlay the cells with agarose overlay medium containing the corresponding concentration of the test compound.
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells with 10% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Caption: Influenza virus-induced cell death pathways.
Caption: Workflow for assessing virus toxicity and mitigation.
References
- 1. Caspase 3 activation is essential for efficient influenza virus propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Insights into Influenza A Virus-Induced Cell Death and Emerging Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Events Involved in Influenza A Virus-Induced Cell Death [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A new shield for a cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nccid.ca [nccid.ca]
- 10. Mitigation of influenza-mediated inflammation by immunomodulatory matrix-bound nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a stable liquid formulation of live attenuated influenza vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term stability of influenza vaccine in a dissolving microneedle patch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. youtube.com [youtube.com]
- 16. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
"Influenza virus-IN-8" delivery methods for in vivo studies
Welcome to the technical support center for Influenza virus-IN-8, a novel inhibitor for in vivo research. This guide provides detailed information on delivery methods, experimental protocols, and troubleshooting to ensure the success of your in vivo studies. For the purposes of this guide, we will use data from studies on Oseltamivir, a well-researched influenza neuraminidase inhibitor, as a proxy for IN-8 to provide concrete examples and quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended delivery method for IN-8 in mice?
The most common and effective delivery method for IN-8 (based on oseltamivir data) is oral gavage (PO).[1][2][3] Intraperitoneal (IP) and aerosol/intranasal (IN) routes have also been used successfully.[1][4] The choice of administration route may depend on the specific experimental goals and the mouse model being used.
Q2: How should IN-8 be formulated for oral gavage?
IN-8 can be dissolved in sterile water or phosphate-buffered saline (PBS) for oral administration.[2][3][5] It is crucial to ensure the compound is fully dissolved to ensure accurate dosing.
Q3: What is a typical dosage and treatment schedule for IN-8 in a mouse model of influenza?
A common dosage for prophylactic and therapeutic studies in mice is 10 mg/kg/day, administered twice daily (5 mg/kg per dose) for 5 days.[2][3][6] However, dosages can range from 1 mg/kg/day to 300 mg/kg/day depending on the influenza strain's sensitivity and the experimental design.[5][7] Treatment can be initiated prophylactically (e.g., 2-4 hours before infection) or therapeutically (e.g., 24-48 hours post-infection).[3][7]
Q4: Can IN-8 be used in combination with other antiviral agents?
Yes, studies have shown that combining IN-8 with other classes of influenza inhibitors can result in synergistic effects, potentially increasing efficacy and reducing the likelihood of resistance.[4]
Troubleshooting Guide
Problem 1: I am not observing the expected efficacy of IN-8 in my in vivo experiment.
-
Possible Cause 1: Suboptimal Dosage.
-
Possible Cause 2: Timing of Treatment Initiation.
-
Possible Cause 3: Mouse Model Characteristics.
-
Solution: Host factors can influence drug efficacy. For example, studies have shown that standard doses of oseltamivir are less effective in obese mice, which may have a blunted interferon response.[2][6][8] Consider the specific characteristics of your mouse strain and whether they might impact the immune response or drug metabolism.
-
-
Possible Cause 4: Virus Strain Resistance.
Problem 2: I am observing high variability in my experimental results.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure accurate and consistent administration of IN-8. For oral gavage, improper technique can lead to incorrect dosing. Ensure all personnel are properly trained.
-
-
Possible Cause 2: Animal Health and Stress.
-
Solution: The overall health and stress levels of the animals can impact experimental outcomes. Ensure proper animal husbandry and handling to minimize stress.
-
Problem 3: I am concerned about the emergence of drug-resistant virus variants.
-
Possible Cause: Inadequate Drug Exposure.
-
Solution: Subpar protection and prolonged viral replication under drug pressure can lead to the emergence of resistant variants.[6][8] Using an adequate dose to effectively suppress viral replication is crucial. Combination therapy with another antiviral acting on a different target can also be a strategy to mitigate resistance.[4]
-
Quantitative Data Summary
Table 1: Efficacy of IN-8 (Oseltamivir) via Different Administration Routes in Mice
| Administration Route | Dosage | Treatment Schedule | Influenza Strain | Efficacy Outcome | Reference |
| Oral Gavage (PO) | 10 mg/kg/day | Twice daily for 5 days, starting 4h pre-infection | H3N1 | Significant reduction in lung inflammation | [3] |
| Oral Gavage (PO) | 20 mg/kg/day | Twice daily for 10 days, starting 2h pre-infection | H1N1pdm | 100% survival | [7] |
| Intraperitoneal (IP) | 30 mg/kg/day | Not specified | PR8-NS1-Fluc | Significant reduction in viral luciferase signal | [4] |
| Aerosol (AE) | Lower dose (not specified) | Not specified | rH7N9 | Reduced morbidity and increased survival compared to PO and IP | [1] |
| Intranasal (IN) | 0.1 mg/kg/day | Twice daily for 5 days, starting 4h pre-infection | A/NWS/1933 | Protective effect | [1] |
Table 2: Pharmacokinetic Parameters of IN-8 (Oseltamivir) and its Active Metabolite in Mice
| Compound | Tissue | Tmax (hours) | Cmax (µg/L) | Half-life (hours) | Reference |
| Oseltamivir | Plasma | ~1 | ~1500 (lean) | ~1.98 (lean) | [2][8] |
| Oseltamivir | Lung | ~1 | ~1500 (lean) | Not specified | [2][8] |
| Oseltamivir Carboxylate | Plasma | ~4 | ~4000 (lean) | ~2.75 (lean) | [2][8] |
| Oseltamivir Carboxylate | Lung | ~4 | ~4000 (lean) | Not specified | [2][8] |
Experimental Protocols
Protocol 1: Prophylactic Efficacy Study of IN-8 via Oral Gavage
-
Animal Model: BALB/c mice, 6-8 weeks old.
-
IN-8 Formulation: Dissolve IN-8 in sterile PBS to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered in 200 µL).
-
Treatment Groups:
-
Group 1: IN-8 (e.g., 10 mg/kg/day)
-
Group 2: Vehicle control (PBS)
-
-
Procedure:
-
Administer IN-8 or vehicle control via oral gavage twice daily (e.g., at 8-hour intervals).
-
Initiate treatment 4 hours prior to infection.
-
Infect mice intranasally with a non-lethal dose of influenza virus (e.g., 10^4.5 PFU/mL of H3N1).[3]
-
Continue treatment for 5 days post-infection.
-
Monitor mice daily for body weight loss and clinical signs of illness.
-
At specified time points (e.g., day 3, 5, and 7 post-infection), euthanize a subset of mice from each group.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Collect lung tissue for viral titration.
-
Protocol 2: Therapeutic Efficacy Study of IN-8
-
Animal Model and IN-8 Formulation: As described in Protocol 1.
-
Infection: Infect mice intranasally with a lethal dose of influenza virus.
-
Treatment Initiation: Begin IN-8 or vehicle control administration at 24 or 48 hours post-infection.
-
Outcome Measures: Monitor survival rates and body weight loss over a 21-day period.
Visualizations
Caption: Workflow for in vivo efficacy testing of IN-8.
Caption: Logic diagram for troubleshooting low efficacy of IN-8.
References
- 1. Aerosol administration increases the efficacy of oseltamivir for the treatment of mice infected with influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Oseltamivir treatment of mice before or after mild influenza infection reduced cellular and cytokine inflammation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An orally active entry inhibitor of influenza A viruses protects mice and synergizes with oseltamivir and baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Oseltamivir-resistant influenza viruses get by with a little help from permissive mutations - PMC [pmc.ncbi.nlm.nih.gov]
"Influenza virus-IN-8" and serum protein binding interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical anti-influenza compound, Influenza virus-IN-8. The focus is on addressing potential interference from serum protein binding during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the in vitro potency (higher EC50 value) of this compound when we switch from serum-free media to media containing fetal bovine serum (FBS) or human serum. What could be the cause?
A1: This is a common phenomenon observed with many antiviral compounds and is often attributed to serum protein binding. This compound may be binding to proteins in the serum, such as albumin or alpha-1-acid glycoprotein. This binding reduces the concentration of the free, unbound compound that is available to exert its antiviral effect on the influenza virus-infected cells. Only the unbound fraction of a drug is generally considered to be pharmacologically active.
Q2: How does serum protein binding affect the interpretation of our in vitro antiviral assay results?
A2: Serum protein binding can lead to an underestimation of a compound's intrinsic potency. The EC50 value determined in the presence of serum is an "apparent" EC50 and may be significantly higher than the "true" EC50 of the compound. It is crucial to determine the extent of serum protein binding to understand the potential in vivo efficacy of this compound. A highly protein-bound drug will have a lower free concentration in the plasma, which needs to be taken into account when predicting efficacious in vivo dosages.
Q3: What are the standard methods to quantify the serum protein binding of this compound?
A3: Several methods can be used to determine the percentage of a drug that binds to plasma or serum proteins. The most common and well-established techniques are Equilibrium Dialysis (ED) and Ultracentrifugation (UC). Other methods include ultrafiltration and high-performance affinity chromatography. Equilibrium dialysis is often considered the "gold standard" for its accuracy.
Q4: Can we predict the in vivo efficacy of this compound from our in vitro data in the presence of human serum?
A4: While in vitro data in the presence of human serum provides a more physiologically relevant measure of antiviral activity, it is only one piece of the puzzle. To predict in vivo efficacy, you need to consider the unbound fraction of the drug in plasma (fu,p) in conjunction with its pharmacokinetic profile (e.g., Cmax, AUC). The goal is to ensure that the in vivo concentration of the unbound drug exceeds the in vitro EC50 value determined under conditions that mimic the in vivo environment.
Troubleshooting Guides
Issue 1: High Variability in EC50 Values Between Experiments
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Possible Cause 1: Inconsistent Serum Concentration. Different batches or lots of serum can have varying protein concentrations. Even small variations in the percentage of serum used in the assay media can lead to significant differences in the unbound fraction of this compound, thus affecting the EC50 value.
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Solution: Always use the same lot of serum for a set of comparative experiments. If you must switch lots, it is good practice to re-validate your assay with the new lot. Precisely control the percentage of serum in your cell culture media.
-
-
Possible Cause 2: Non-specific Binding to Labware. Highly lipophilic compounds can bind to plastic labware, reducing the actual concentration of the compound in the assay.
-
Solution: Consider using low-binding plates and pipette tips. Pre-incubating plates with a protein solution (like bovine serum albumin) can sometimes help to block non-specific binding sites.
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Issue 2: this compound Appears Ineffective in Cell Culture Despite Good Biochemical Activity
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Possible Cause: High Serum Protein Binding. If the initial screening was performed in a biochemical assay with purified viral enzymes (e.g., neuraminidase or polymerase) in the absence of serum, the high potency might be masked in cell-based assays containing serum.
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Solution: Determine the percentage of serum protein binding for this compound using methods like equilibrium dialysis or ultracentrifugation. This will help you calculate the unbound EC50 value, which is a better indicator of the compound's intrinsic antiviral activity.
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Issue 3: Difficulty in Achieving Complete Viral Inhibition at High Concentrations of this compound in the Presence of Serum
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Possible Cause: Saturation of Binding Sites. At very high concentrations of this compound, the binding sites on serum proteins may become saturated. However, even at saturation, the remaining free fraction might not be sufficient to achieve 100% viral inhibition, especially if the compound has a high affinity for serum proteins.
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Solution: It is important to characterize the dose-response curve fully. If a plateau is reached below 100% inhibition, it may indicate limitations due to protein binding or other factors like cytotoxicity at high concentrations. Consider performing the assay in reduced serum concentrations to assess if the inhibition plateau changes.
-
Data Presentation
The following tables provide illustrative data on the impact of serum protein binding on the antiviral activity of a hypothetical anti-influenza compound, "this compound," and its plasma protein binding characteristics.
Table 1: Effect of Human Serum Concentration on the In Vitro Efficacy of this compound against Influenza A/H1N1.
| Human Serum Concentration (%) | EC50 (nM) | Fold-Shift in EC50 |
| 0 | 10 | 1.0 |
| 10 | 55 | 5.5 |
| 20 | 115 | 11.5 |
| 40 | 250 | 25.0 |
Table 2: Plasma Protein Binding of this compound in Different Species.
| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |
| Human | 98.5 | 0.015 |
| Monkey | 97.2 | 0.028 |
| Rat | 96.0 | 0.040 |
| Mouse | 94.5 | 0.055 |
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis
1. Objective: To determine the percentage of this compound bound to plasma proteins.
2. Materials:
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Equilibrium dialysis apparatus (e.g., RED device)
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Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-12 kDa)
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Test compound (this compound) stock solution in DMSO
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Plasma from the desired species (e.g., human, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
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96-well plates for sample collection
-
LC-MS/MS system for analysis
3. Method:
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Prepare the dialysis plate according to the manufacturer's instructions. This typically involves hydrating the dialysis membranes.
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Spike the plasma with this compound to the desired final concentration (e.g., 1 µM). Prepare a corresponding solution of the compound in PBS at the same concentration.
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Add the plasma containing this compound to one chamber of the dialysis wells (the donor chamber).
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Add an equal volume of PBS to the other chamber (the receiver chamber).
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Seal the dialysis plate and incubate at 37°C with gentle shaking for a predetermined time (e.g., 4-6 hours) to allow the system to reach equilibrium.
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After incubation, collect samples from both the plasma and the buffer chambers.
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To ensure matrix matching for LC-MS/MS analysis, add an equal volume of blank plasma to the buffer samples and an equal volume of PBS to the plasma samples.
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Precipitate the proteins from the samples by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
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Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of this compound.
4. Data Analysis:
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Calculate the fraction unbound (fu) using the following formula: fu = Concentration in buffer chamber / Concentration in plasma chamber
-
Calculate the percentage of protein binding: % Protein Binding = (1 - fu) * 100
Protocol 2: Determination of Plasma Protein Binding by Ultracentrifugation
1. Objective: To determine the unbound fraction of this compound in plasma.
2. Materials:
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Ultracentrifuge with temperature control
-
Polycarbonate centrifuge tubes
-
Test compound (this compound) stock solution in DMSO
-
Plasma from the desired species
-
LC-MS/MS system for analysis
3. Method:
-
Spike the plasma with this compound to the desired final concentration.
-
Incubate the spiked plasma at 37°C for a defined period (e.g., 1 hour).
-
Transfer aliquots of the incubated plasma into ultracentrifuge tubes.
-
Centrifuge the samples at high speed (e.g., >200,000 x g) at 37°C for a sufficient time to separate the protein-free aqueous phase from the protein-containing phase (e.g., 2-4 hours).
-
Carefully collect the supernatant (protein-free fraction) without disturbing the protein pellet.
-
Also, take an aliquot of the total plasma sample before centrifugation.
-
Prepare both the supernatant and total plasma samples for LC-MS/MS analysis by protein precipitation with an organic solvent containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the concentration of this compound.
4. Data Analysis:
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in supernatant / Concentration in total plasma
-
Calculate the percentage of protein binding: % Protein Binding = (1 - fu) * 100
Mandatory Visualization
Caption: Workflow for determining serum protein binding of this compound.
Adjusting "Influenza virus-IN-8" protocols for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IN-8, a novel inhibitor of influenza A virus replication. IN-8 is a potent and selective small molecule that targets a host cellular pathway essential for viral propagation.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of IN-8?
IN-8 is a selective inhibitor of a host cell kinase within the PI3K/Akt signaling pathway. Influenza A virus is known to activate this pathway to facilitate its entry, replication, and to prevent premature apoptosis of the host cell.[1] By inhibiting this pathway, IN-8 creates an intracellular environment that is non-conducive to viral replication.
2. Which influenza virus strains are susceptible to IN-8?
Since IN-8 targets a host factor, it is expected to have broad activity against various strains of influenza A virus, including seasonal and pandemic strains. Its effectiveness is not dependent on the viral hemagglutinin (HA) or neuraminidase (NA) subtypes.
3. What is the recommended solvent for IN-8?
IN-8 is soluble in dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
4. What is the in vitro cytotoxicity of IN-8?
IN-8 exhibits low cytotoxicity in common cell lines used for influenza virus research. The CC50 (50% cytotoxic concentration) is generally well above the EC50 (50% effective concentration) for antiviral activity. However, it is crucial to determine the CC50 for your specific cell line.
Troubleshooting Guides
Problem 1: High variability in antiviral activity assays.
-
Possible Cause 1: Inconsistent cell health.
-
Solution: Ensure that cells are in the exponential growth phase and have high viability (>95%) at the time of infection. Avoid using cells that are over-confluent.
-
-
Possible Cause 2: Inaccurate virus titration.
-
Solution: Re-titer your viral stock using a standard method such as a plaque assay or TCID50 assay to ensure a consistent multiplicity of infection (MOI) is used in each experiment.
-
-
Possible Cause 3: Degradation of IN-8.
-
Solution: Use freshly prepared dilutions of IN-8 from a stock solution that has not undergone multiple freeze-thaw cycles.
-
Problem 2: No significant antiviral effect observed.
-
Possible Cause 1: Suboptimal concentration of IN-8.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of IN-8 for your specific cell line and virus strain. Refer to the recommended concentration ranges in Table 1.
-
-
Possible Cause 2: Cell line is not permissive to influenza A virus infection.
-
Possible Cause 3: Incorrect timing of compound addition.
-
Solution: For optimal results, IN-8 should be added to the cells prior to or at the time of infection.
-
Problem 3: High cytotoxicity observed.
-
Possible Cause 1: IN-8 concentration is too high.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of IN-8 for your cell line.
-
-
Possible Cause 2: High concentration of DMSO.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium does not exceed 0.5%.
-
Data Presentation
Table 1: Recommended Starting Concentrations for IN-8 in Different Cell Lines
| Cell Line | Recommended Concentration Range (µM) | Notes |
| MDCK | 1 - 10 | Highly permissive to a wide range of influenza A virus strains.[2][4] |
| A549 | 5 - 25 | Human lung adenocarcinoma cell line. |
| HEK293 | 2 - 15 | Can be used for virus production and mechanistic studies.[3] |
| Vero | 5 - 20 | African green monkey kidney cells.[4] |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of IN-8 in culture medium.
-
Remove the old medium and add 100 µL of the IN-8 dilutions to the wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate for 48 hours at 37°C.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value.
2. Plaque Assay for Virus Titer
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Prepare 10-fold serial dilutions of your virus sample in serum-free medium.
-
Wash the cell monolayers with PBS and infect with 200 µL of each virus dilution for 1 hour at 37°C.
-
Aspirate the inoculum and overlay the cells with 2 mL of a mixture of 2X DMEM and 1.2% agar containing TPCK-trypsin.
-
Incubate at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Count the plaques and calculate the virus titer in plaque-forming units (PFU)/mL.
3. Western Blot for PI3K/Akt Pathway Activation
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with IN-8 or a vehicle control for 1 hour.
-
Infect the cells with influenza A virus at an MOI of 1.
-
At different time points post-infection, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against total Akt and phosphorylated Akt (Ser473).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
Validation & Comparative
A Head-to-Head In Vitro Comparison: The Novel Nucleoprotein Inhibitor Influenza Virus-IN-8 (A4) versus Oseltamivir
For researchers and drug development professionals, this guide provides an objective in vitro comparison of the antiviral efficacy of the novel influenza virus nucleoprotein (NP) inhibitor, Influenza Virus-IN-8 (also referred to as compound A4), and the established neuraminidase inhibitor, oseltamivir. This analysis is based on supporting experimental data from a peer-reviewed study, offering insights into their respective potencies against various influenza virus strains, including those with resistance to current therapies.
Quantitative Efficacy Analysis
The in vitro antiviral activities of this compound (A4) and oseltamivir carboxylate (the active form of oseltamivir) were evaluated against a panel of influenza A and B virus strains. The 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, are summarized in the table below. The data reveals that while oseltamivir is more potent against sensitive strains, this compound (A4) maintains its efficacy against an oseltamivir-resistant strain.
| Compound | Virus Strain | EC50 (μM) |
| This compound (A4) | A/Puerto Rico/8/1934 (H1N1) | 3.19 ± 1.42 |
| A/Brisbane/10/2007 (H3N2) | 5.38 ± 0.57 | |
| B/Yamagata | 2.99 ± 3.30 | |
| A/H1N1/pdm09 (oseltamivir-resistant, NA-H274Y) | 1.67 ± 2.51 | |
| Oseltamivir Carboxylate | A/Puerto Rico/8/1934 (H1N1) | 0.61 ± 0.11 |
| A/Brisbane/10/2007 (H3N2) | 0.53 ± 0.46 | |
| B/Yamagata | 0.43 ± 0.04 | |
| A/H1N1/pdm09 (oseltamivir-resistant, NA-H274Y) | > 100 |
Data sourced from "Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor"[1][2].
Mechanism of Action: A Tale of Two Targets
The distinct mechanisms of action of this compound (A4) and oseltamivir underpin their differential efficacy profiles, particularly against resistant strains.
Oseltamivir , a neuraminidase inhibitor, targets the viral neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, oseltamivir prevents the spread of the virus to other cells.
This compound (A4) , in contrast, targets the viral nucleoprotein (NP). NP is a multifunctional protein essential for the packaging of the viral genome and its transport into and out of the host cell nucleus. This compound (A4) induces the aggregation of NP in the cytoplasm, preventing its entry into the nucleus. This disruption of NP trafficking effectively halts viral replication and transcription at an early stage of the viral life cycle.[1][3] This novel mechanism makes it effective against influenza strains that have developed resistance to neuraminidase inhibitors like oseltamivir.[1][3]
Mechanism of Action Comparison
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to compare the efficacy of this compound (A4) and oseltamivir.
Yield Reduction Assay
This assay quantifies the reduction in viral titer in the presence of an antiviral compound.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Virus Infection: Confluent MDCK cell monolayers in 96-well plates are infected with the desired influenza virus strain at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds (this compound or oseltamivir).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for viral replication (e.g., 48 hours).
-
Viral Titer Determination: The supernatant from each well is collected, and the viral titer is determined using a standard method such as the 50% tissue culture infectious dose (TCID50) assay.
-
EC50 Calculation: The EC50 value is calculated by plotting the percentage of viral titer reduction against the compound concentration and fitting the data to a dose-response curve.
Yield Reduction Assay Workflow
Indirect Immunofluorescence Assay for NP Localization
This assay visualizes the subcellular localization of the influenza virus nucleoprotein (NP) to determine the effect of the antiviral compound.
-
Cell Culture and Infection: MDCK cells are grown on coverslips and infected with an influenza virus.
-
Compound Treatment: The infected cells are treated with the test compound (e.g., this compound) or a vehicle control.
-
Fixation and Permeabilization: At a specific time point post-infection, the cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: The cells are incubated with a primary antibody specific for the influenza virus NP, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).
-
Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. The localization of the NP (cytoplasmic, nuclear, or aggregated) is observed and recorded.[1]
Conclusion
This compound (A4) represents a promising new class of anti-influenza agent that targets the viral nucleoprotein, a mechanism distinct from the neuraminidase inhibitor oseltamivir. While oseltamivir demonstrates higher potency against susceptible influenza strains in vitro, the key advantage of this compound (A4) lies in its ability to inhibit oseltamivir-resistant strains. This suggests its potential as a valuable therapeutic option, particularly in cases of emerging antiviral resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel NP inhibitor.
References
A Comparative Guide to Influenza Antiviral Mechanisms: Influenza Virus-IN-8 vs. Baloxavir Marboxil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action and antiviral efficacy of two distinct influenza virus inhibitors: Influenza virus-IN-8, a nucleoprotein (NP) aggregation inducer, and baloxavir marboxil, a cap-dependent endonuclease inhibitor. This document synthesizes available experimental data to facilitate a comprehensive understanding of their respective modes of action and performance.
Introduction
The constant evolution of influenza viruses necessitates the development of novel antiviral agents with diverse mechanisms of action to combat seasonal epidemics and potential pandemics. While traditional antivirals like neuraminidase inhibitors have been pivotal, newer drugs targeting different viral processes offer promising alternatives. This guide focuses on a comparative analysis of this compound, representing a class of compounds that target the viral nucleoprotein, and baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor.
Mechanisms of Action
The two compounds combat influenza virus replication through fundamentally different strategies, targeting distinct stages of the viral life cycle.
This compound: A Nucleoprotein Aggregation Inducer
This compound and its analogues, such as FA-6005 and nucleozin, belong to a class of antivirals that target the highly conserved viral nucleoprotein (NP).[1] NP is a multifunctional protein essential for encapsidating the viral RNA genome, mediating the nuclear import of viral ribonucleoprotein (vRNP) complexes, and participating in viral replication and transcription.
The primary mechanism of action of this compound is the induction of NP aggregation in the cytoplasm of infected cells.[2] This aggregation prevents the nuclear accumulation of NP, a critical step for the replication of the viral genome.[2] By sequestering NP in these aggregates, the virus is unable to efficiently replicate and transcribe its genetic material, leading to a potent antiviral effect.[1]
Baloxavir Marboxil: A Cap-Dependent Endonuclease Inhibitor
Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid. This active metabolite targets the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex.[3] This endonuclease is crucial for a process known as "cap-snatching," where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.
By inhibiting this cap-snatching process, baloxavir acid effectively blocks the transcription of viral genes, thereby halting viral replication.[3] This mechanism is distinct from that of neuraminidase inhibitors and represents a novel target in the influenza virus life cycle.
Quantitative Data on Antiviral Efficacy
The following tables summarize the in vitro efficacy of this compound (and its analogues) and baloxavir marboxil against various influenza virus strains. It is important to note that these values are from different studies and experimental conditions may vary.
Table 1: In Vitro Efficacy of this compound and Analogues
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | Reference |
| A4 (this compound) | A/Puerto Rico/8/1934 (H1N1) | MDCK | 3.19 ± 1.42 | [1] |
| A4 (this compound) | A/Brisbane/10/2007 (H3N2) | MDCK | 5.38 ± 0.57 | [1] |
| A4 (this compound) | B/Yamagata | MDCK | 2.99 ± 3.30 | [1] |
| A4 (this compound) | A/H1N1/pdm09 | MDCK | 4.88 ± 1.93 | [1] |
| FA-6005 | A/WSN/33 (H1N1) | MDCK | 2.88 ± 0.43 | [2] |
| FA-6005 | B/Wisconsin/01/2010 | MDCK | 8.02 ± 0.81 | [2] |
| Nucleozin | A/WSN/33 (H1N1) | MDCK | 0.170 | [4] |
Table 2: In Vitro Efficacy of Baloxavir Acid
| Virus Subtype/Lineage | Cell Line | EC₅₀ (nM) | Reference |
| Influenza A (H1N1) | MDCK | 0.73 (median) | [5] |
| Influenza A (H3N2) | MDCK | 0.83 (median) | [5] |
| Influenza B | MDCK | 5.97 (median) | [5] |
| Avian Influenza A (H5N1) | MDCK | 0.80 - 3.16 (EC₉₀) | [5] |
| Avian Influenza A (H7N9) | MDCK | 0.80 - 3.16 (EC₉₀) | [5] |
Table 3: In Vitro Endonuclease Inhibitory Activity of Baloxavir Acid
| Virus Type | IC₅₀ (nM) | Reference |
| Influenza A | 1.4 - 3.1 | [3] |
| Influenza B | 4.5 - 8.9 | [3] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound and baloxavir marboxil.
Plaque Reduction Assay (PRA)
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaque formation.
Detailed Protocol:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Infection: The cell monolayer is washed and then infected with a dilution of influenza virus calculated to produce a countable number of plaques.
-
Compound Addition: The virus inoculum is removed, and the cells are washed. Media containing serial dilutions of the test compound is then added.
-
Overlay: After a short incubation period, the medium is replaced with an overlay medium (e.g., containing agarose or Avicel) with the corresponding concentration of the test compound.
-
Incubation: Plates are incubated at 37°C in a CO₂ incubator for 48-72 hours.
-
Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Quantification: The number of plaques in each well is counted, and the EC₅₀ value is calculated by plotting the percentage of plaque inhibition against the compound concentration.[4]
Immunofluorescence Assay for NP Localization
This technique is used to visualize the subcellular localization of the influenza virus nucleoprotein.
Detailed Protocol:
-
Cell Culture and Infection: Cells (e.g., A549 or MDCK) are grown on coverslips and infected with influenza virus. The test compound (e.g., this compound) is added at the desired concentration.
-
Fixation and Permeabilization: At various times post-infection, cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibody access to intracellular proteins.[6]
-
Antibody Staining: The cells are incubated with a primary antibody that specifically recognizes the influenza NP. After washing, a secondary antibody conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488) is added.
-
Nuclear Staining: The cell nuclei are stained with a fluorescent DNA-binding dye such as DAPI.
-
Microscopy: The coverslips are mounted on microscope slides, and the subcellular localization of NP (green fluorescence) relative to the nucleus (blue fluorescence) is observed using a fluorescence microscope.[6]
Influenza Minigenome Assay
This cell-based reporter assay is used to measure the activity of the influenza virus RNA polymerase complex.
Detailed Protocol:
-
Plasmid Transfection: Cells (e.g., HEK293T) are co-transfected with a set of plasmids. These include expression plasmids for the viral polymerase subunits (PB1, PB2, and PA) and the nucleoprotein (NP). A reporter plasmid is also included, which contains a reporter gene (e.g., luciferase or GFP) flanked by the influenza virus promoter sequences.[5][7]
-
Compound Treatment: The test compound (e.g., baloxavir acid) is added to the cells at various concentrations.
-
Incubation: The cells are incubated to allow for the expression of the viral proteins and the transcription of the reporter gene by the reconstituted viral polymerase complex.
-
Reporter Gene Assay: The activity of the reporter gene is measured (e.g., luciferase activity in a luminometer).
-
Data Analysis: The inhibition of reporter gene expression by the compound is used to determine the IC₅₀ value for polymerase activity.
Conclusion
This compound and baloxavir marboxil represent two innovative and mechanistically distinct approaches to inhibiting influenza virus replication.
-
This compound , by targeting the highly conserved nucleoprotein and inducing its aggregation, presents a novel strategy that disrupts multiple stages of the viral life cycle. Its broad-spectrum activity, including against oseltamivir-resistant strains, makes it a promising area for further research.
-
Baloxavir marboxil , as a cap-dependent endonuclease inhibitor, effectively shuts down viral transcription at a very early stage. Its high potency and single-dose regimen offer significant clinical advantages.
While direct comparative studies are limited, the available data suggest that both compounds are potent inhibitors of influenza virus replication. The development of antivirals with diverse mechanisms of action, such as these, is crucial for preparedness against future influenza outbreaks and for overcoming the challenge of antiviral resistance. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential for combination therapy of these two promising classes of influenza antivirals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Co-immunoprecipitation of the Mouse Mx1 Protein with the Influenza A Virus Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Influenza A virus minigenome assay [bio-protocol.org]
- 6. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Favipiravir and the Novel Influenza Nucleoprotein Inhibitor "Influenza virus-IN-8" in Preclinical Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo performance of the approved antiviral drug favipiravir and the investigational compound "Influenza virus-IN-8" (also known as A4), a novel inhibitor of the influenza virus nucleoprotein (NP).
While extensive data from animal models are available for favipiravir, demonstrating its efficacy against a broad range of influenza viruses, in vivo studies on "this compound" are currently limited to acute toxicity assessments. This guide synthesizes the available preclinical data to offer a clear perspective on the current standing of each compound.
Executive Summary
Favipiravir has a well-established profile of antiviral efficacy in various animal models of influenza infection, including mice and ferrets. It has been shown to improve survival rates, reduce viral loads in the lungs, and mitigate disease severity in a dose-dependent manner against multiple influenza A and B virus strains, including those resistant to other antivirals.
In contrast, "this compound" (A4), an imidazo[1,2-a]pyrazine derivative that targets the viral nucleoprotein, is in the earlier stages of preclinical development. To date, published in vivo data is restricted to a study indicating low acute toxicity in mice.[1][2] There is a notable absence of publicly available in vivo efficacy studies for "this compound" in animal models of influenza infection.
In Vivo Performance: A Head-to-Head Comparison
Due to the lack of in vivo efficacy data for "this compound", a direct quantitative comparison with favipiravir is not feasible at this time. The following tables summarize the available data for each compound.
Table 1: In Vivo Data Summary for "this compound" (A4)
| Animal Model | Endpoint | Outcome | Reference |
| Kunming Mice | Acute Toxicity | Low acute toxicity observed. | [1][2] |
Table 2: In Vivo Efficacy of Favipiravir in Mouse Models of Influenza Infection
| Mouse Strain | Influenza Virus Strain | Treatment Regimen | Key Findings | Reference |
| BALB/c | Influenza A/California/04/2009 (H1N1) | 20, 40, 100 mg/kg/day | 40%, 70%, and 100% survival, respectively. | |
| C57BL/6 | Influenza B/Memphis/20/96 (Wild-type & Oseltamivir-resistant) | 50, 150, 300 mg/kg/day | Dose-dependent protection from lethal infection, significant reduction in viral loads and lung pathology. No emergence of resistant mutants. | |
| Immunocompromised (BALB scid) | Influenza B/Brisbane/60/2008 | 10, 50, 250 mg/kg/day for 5 or 10 days | Dose-dependent survival, with 100% protection at higher doses. Longer treatment duration improved viral clearance. | |
| Not Specified | Lethal Influenza Infection | Not Specified | Cured all mice in a lethal influenza infection model where oseltamivir failed. | [3] |
Table 3: In Vivo Efficacy of Favipiravir in the Ferret Model of Influenza Infection
| Ferret Model | Influenza Virus Strain | Key Findings | Reference |
| Transmission Study | Favipiravir-resistant Influenza A (H1N1)pdm09 | Resistant virus could productively infect and transmit between ferrets in the absence of the drug. | [4][5][6][7] |
Mechanisms of Action
The two compounds exhibit distinct mechanisms of action, targeting different essential components of the influenza virus replication machinery.
Favipiravir: A Viral RNA Polymerase Inhibitor
Favipiravir is a prodrug that is metabolized into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). It is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide and is incorporated into the nascent viral RNA strand. This incorporation leads to chain termination, thereby halting viral replication.[3]
Caption: Mechanism of action of favipiravir.
"this compound" (A4): A Nucleoprotein Inhibitor
"this compound" (A4) targets the viral nucleoprotein (NP), a crucial multifunctional protein that encapsidates the viral RNA genome. By binding to NP, A4 induces its aggregation and prevents its accumulation in the nucleus. This disruption of NP function interferes with the replication and transcription of the viral genome.[1][2]
Caption: Proposed mechanism of action of this compound (A4).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized protocols based on the referenced literature for evaluating antiviral efficacy in mouse models of influenza.
General Workflow for In Vivo Antiviral Efficacy Studies in Mice
Caption: Generalized experimental workflow for influenza antiviral testing in mice.
1. Animal Models:
-
Studies commonly utilize inbred mouse strains such as BALB/c or C57BL/6. For research on immunocompromised hosts, strains like BALB scid mice are employed. Ferrets are considered a gold-standard model for influenza transmission studies due to their susceptibility to human influenza viruses and human-like clinical symptoms.
2. Virus Challenge:
-
Mice are typically anesthetized and intranasally inoculated with a specific dose of an influenza virus strain. The dose is often calibrated to be a lethal dose (e.g., 50% lethal dose, LD50) to assess the impact on survival.
3. Drug Administration:
-
Favipiravir is commonly administered orally via gavage. Treatment regimens vary but often involve twice-daily administration for a period of 5 to 10 days, starting shortly before or after virus exposure. Doses are typically administered on a milligram per kilogram of body weight per day basis.
4. Efficacy Endpoints:
-
Survival: Animals are monitored daily for a set period (e.g., 21 days), and survival rates are recorded.
-
Morbidity: Changes in body weight and clinical signs of illness (e.g., ruffled fur, lethargy) are monitored daily.
-
Viral Load: At specific time points post-infection, subsets of animals are euthanized, and tissues such as the lungs and nasal turbinates are collected to quantify viral titers using methods like plaque assays or quantitative reverse transcription PCR (qRT-PCR).
-
Lung Pathology: Lungs may be examined for gross lesions and processed for histopathological analysis to assess the extent of inflammation and tissue damage.
Conclusion
Favipiravir has demonstrated robust and consistent efficacy in various preclinical animal models of influenza, supporting its clinical use. Its ability to improve survival and reduce viral replication against a wide array of influenza strains, including those resistant to other antivirals, underscores its value in the context of seasonal and pandemic influenza preparedness.
For the research community, favipiravir serves as a critical benchmark for the evaluation of new anti-influenza candidates. Future studies on "this compound" and other novel agents should aim to generate comparable in vivo datasets to allow for a thorough assessment of their potential relative to established and emerging antiviral therapies.
References
- 1. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir-resistant influenza A virus shows potential for transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir-resistant influenza A virus shows potential for transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Favipiravir-resistant influenza A virus shows potential for transmission | PLOS Pathogens [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
Validating the Antiviral Efficacy of a Novel Influenza Inhibitor: A Guide to Secondary Assays
For researchers, scientists, and drug development professionals, the validation of a primary antiviral hit is a critical step in the pipeline of influenza drug discovery. This guide provides a comparative overview of essential secondary assays to confirm and characterize the antiviral activity of a potential inhibitor, using a hypothetical compound, "Influenza virus-IN-8," as an example.
The initial identification of an antiviral compound through high-throughput screening is merely the first step. A rigorous series of secondary assays is paramount to eliminate false positives, elucidate the mechanism of action, and provide a robust data package for further development. This guide outlines key in vitro and in vivo assays, presenting data in a comparative format and providing detailed experimental protocols.
Comparative Analysis of In Vitro Antiviral Activity
Following a primary screen, a panel of secondary cell-based assays is crucial to confirm the antiviral activity of a lead compound and determine its potency across different influenza virus strains and cell types. The following table summarizes the expected performance of our hypothetical "this compound" in comparison to established antiviral drugs.
Table 1: Comparative In Vitro Antiviral Activity Profile
| Assay Type | Influenza A/PR/8/34 (H1N1) | Influenza A/Udorn/72 (H3N2) | Influenza B/Lee/40 | Oseltamivir-Resistant H1N1 | Cytotoxicity (CC50 in MDCK cells) |
| Plaque Reduction Assay (EC50 in µM) | |||||
| Hypothetical Compound IN-8 | 0.5 | 0.8 | 1.2 | 0.6 | > 100 |
| Oseltamivir | 0.01 | 0.05 | 0.8 | 15 | > 100 |
| Zanamivir | 0.005 | 0.02 | 0.5 | 0.01 | > 100 |
| Cytopathic Effect (CPE) Inhibition Assay (EC50 in µM) | |||||
| Hypothetical Compound IN-8 | 0.6 | 0.9 | 1.5 | 0.7 | |
| Oseltamivir | 0.02 | 0.06 | 1.0 | 18 | |
| Zanamivir | 0.008 | 0.03 | 0.8 | 0.02 | |
| Virus Yield Reduction Assay (EC90 in µM) | |||||
| Hypothetical Compound IN-8 | 1.5 | 2.5 | 4.0 | 1.8 | |
| Oseltamivir | 0.1 | 0.5 | 5.0 | >50 | |
| Zanamivir | 0.05 | 0.2 | 3.0 | 0.1 |
Delving Deeper: Mechanistic and Biochemical Assays
To understand how an antiviral compound works, specific mechanistic and biochemical assays are employed. These assays can pinpoint the specific stage of the viral life cycle that is being inhibited.
Table 2: Mechanistic and Biochemical Assay Profile
| Assay | Hypothetical Compound IN-8 | Oseltamivir | Baloxavir Marboxil |
| Neuraminidase (NA) Inhibition Assay (IC50 in µM) | > 50 | 0.005 | > 50 |
| Hemagglutination (HA) Inhibition Assay (IC50 in µM) | > 50 | > 50 | > 50 |
| Cap-dependent Endonuclease Inhibition Assay (IC50 in µM) | 0.2 | > 50 | 0.003 |
| Time-of-Addition Assay | Inhibition observed when added 0-2 hours post-infection | Inhibition observed when added up to 12 hours post-infection | Inhibition observed when added 0-2 hours post-infection |
Data presented for Hypothetical Compound IN-8 suggests a mechanism of action targeting the viral polymerase, similar to Baloxavir Marboxil, and not the neuraminidase, like Oseltamivir.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Plaque Reduction Assay
-
Cell Seeding: Plate Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Aspirate the growth medium and infect the cells with a dilution of influenza virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow adsorption for 1 hour at 37°C.
-
Compound Treatment: Following adsorption, wash the cells and overlay with a mixture of 2X MEM medium and 1.2% Avicel containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Visualization and Quantification: Fix the cells with 4% formaldehyde and stain with a crystal violet solution. Count the number of plaques, and calculate the EC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.
Neuraminidase (NA) Inhibition Assay
-
Enzyme Reaction: This assay utilizes a chemiluminescent substrate. Mix the influenza neuraminidase enzyme with varying concentrations of the test compound in a 96-well plate.[1]
-
Substrate Addition: Add the NA-Star® Neuraminidase Inhibitor Resistance Kit substrate to the wells.[1]
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence using a microplate luminometer.[1]
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of the neuraminidase activity, using linear regression.[1]
Time-of-Addition Assay
-
Cell Infection: Infect confluent MDCK cells with influenza virus at a high multiplicity of infection (MOI).
-
Compound Addition at Different Time Points: Add the test compound at its EC90 concentration at various time points before, during, and after infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h, 12h).
-
Virus Yield Quantification: At a late time point post-infection (e.g., 24 hours), collect the supernatant and determine the viral titer using a TCID50 or plaque assay.
-
Analysis: Plot the viral titer against the time of compound addition to determine the specific stage of the viral life cycle that is inhibited.
Visualizing the Workflow and Mechanism
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
References
A Comparative Guide to the Efficacy of Novel Anti-Influenza Agents: Influenza Virus-IN-8 (Compound A4) and (S5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two novel investigational anti-influenza agents, "Influenza virus-IN-8 (compound A4)" and "Influenza A virus-IN-8 (S5)", against various influenza subtypes. The data presented is based on published experimental findings and is intended to inform research and development efforts in the pursuit of new influenza therapeutics.
Executive Summary
Two distinct compounds, a small molecule nucleoprotein (NP) inhibitor designated as This compound (compound A4) and a macrocyclic peptide targeting the hemagglutinin (HA) stem known as Influenza A virus-IN-8 (S5) , have demonstrated promising antiviral activity. Compound A4 exhibits broad-spectrum efficacy against both influenza A and B viruses, including oseltamivir-resistant strains, by inducing NP aggregation and preventing its nuclear accumulation. In contrast, the macrocyclic peptide S5 shows potent, low nanomolar inhibition of influenza A virus subtypes H1 and H5 by binding to a conserved region in the HA stem and preventing viral entry. This guide presents a side-by-side comparison of their reported efficacy, alongside data for established antiviral drugs, and details the experimental protocols used to generate these findings.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of this compound (compound A4), Influenza A virus-IN-8 (S5), and other commercially available antiviral drugs against a panel of influenza virus subtypes.
Table 1: In Vitro Efficacy of this compound (Compound A4) and Comparator Drugs
| Compound/Drug | Target | Influenza A/H1N1 | Influenza A/H3N2 | Influenza B | Oseltamivir-Resistant H1N1 |
| This compound (A4) | Nucleoprotein (NP) | EC50 = 2.75 µM | EC50 = 3.12 µM | EC50 = 4.57 µM | EC50 = 2.98 µM |
| Oseltamivir | Neuraminidase (NA) | IC50 = 1.34 nM[1] | IC50 = 0.67 nM[1] | IC50 = 13 nM[1] | High Resistance |
| Zanamivir | Neuraminidase (NA) | IC50 = 0.92 nM[1] | IC50 = 2.28 nM[1] | IC50 = 4.19 nM[1] | Variable |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) | EC50 = 0.014-0.55 µg/mL | EC50 = 0.014-0.55 µg/mL | EC50 = 0.014-0.55 µg/mL | EC50 = 0.014-0.55 µg/mL |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit viral activity by 50%. Lower values indicate higher potency. Data for this compound (A4) is from the PR8-PB2-Gluc reporter virus assay.[2]
Table 2: In Vitro Efficacy of Influenza A virus-IN-8 (S5) and Comparator Drugs
| Compound/Drug | Target | Influenza A/H1 | Influenza A/H5 | Influenza A/H3 | Influenza A/H9 |
| Influenza A virus-IN-8 (S5) | Hemagglutinin (HA) Stem | IC50 = 6.7 nM | IC50 = 6.6 nM | No significant inhibition | No significant inhibition |
| Oseltamivir | Neuraminidase (NA) | IC50 = 1.34 nM[1] | Data not readily available | IC50 = 0.67 nM[1] | Data not readily available |
| Zanamivir | Neuraminidase (NA) | IC50 = 0.92 nM[1] | Data not readily available | IC50 = 2.28 nM[1] | Data not readily available |
IC50 values for Influenza A virus-IN-8 (S5) were determined using a luciferase-based virus neutralization assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Protocol 1: Antiviral Activity Assay for this compound (Compound A4)
This protocol is based on a phenotypic screening approach using a PR8-PB2-Gluc reporter virus.[2]
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Infection: A recombinant influenza A/Puerto Rico/8/34 (H1N1) virus expressing Gaussia luciferase from the PB2 segment (PR8-PB2-Gluc) is used.
-
Compound Treatment: MDCK cells are seeded in 96-well plates. After 24 hours, the cells are washed and infected with the PR8-PB2-Gluc reporter virus in the presence of serial dilutions of this compound (compound A4) or control drugs.
-
Luciferase Assay: At 24 hours post-infection, the supernatant is collected, and Gaussia luciferase activity is measured using a luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response curves using non-linear regression analysis.
-
Cytotoxicity Assay: The half-maximal cytotoxic concentration (CC50) is determined in parallel using a Cell Counting Kit-8 (CCK-8) assay on uninfected MDCK cells treated with the same concentrations of the compound.
Protocol 2: Virus Neutralization Assay for Influenza A virus-IN-8 (S5)
This protocol outlines the method used to determine the inhibitory activity of the macrocyclic peptide S5.
-
Virus and Cells: Influenza A viruses (e.g., H1N1 and H5N1 strains) and MDCK cells are used.
-
Peptide Incubation: Serial dilutions of the macrocyclic peptide S5 are pre-incubated with a fixed amount of influenza virus for 1 hour at 37°C.
-
Infection: The virus-peptide mixture is then added to confluent monolayers of MDCK cells in 96-well plates and incubated for 1 hour at 37°C.
-
Infection Medium: The inoculum is removed, and the cells are washed and overlaid with infection medium containing trypsin (for viral activation).
-
Quantification of Viral Replication: After a defined incubation period (e.g., 24-48 hours), viral replication is quantified. For luciferase-based assays, a recombinant virus expressing luciferase is used, and the luciferase activity in cell lysates is measured.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the mechanisms of action and experimental workflows described in this guide.
Caption: Mechanisms of action for this compound (A4) and (S5).
Caption: General workflow for in vitro antiviral efficacy testing.
References
Head-to-head comparison of "Influenza virus-IN-8" and zanamivir
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antiviral therapeutics for influenza, the emergence of novel mechanisms of action offers promising avenues to combat drug resistance and enhance treatment efficacy. This guide provides a detailed, data-driven comparison between a novel investigational inhibitor, Influenza virus-IN-8 (also known as FA-6005), which targets the viral nucleoprotein (NP), and the established neuraminidase inhibitor, zanamivir. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the relative performance, mechanisms, and experimental validation of these two antiviral compounds.
Executive Summary
This compound (FA-6005) is a novel small molecule inhibitor that targets the highly conserved influenza A virus nucleoprotein (NP). Its mechanism involves the induction of NP aggregation, preventing its nuclear accumulation and thereby inhibiting viral replication and transcription. This mode of action is distinct from that of zanamivir, a neuraminidase (NA) inhibitor that prevents the release of progeny virions from infected cells. Preclinical data suggests that this compound possesses broad-spectrum activity against both influenza A and B viruses, including strains resistant to other antiviral classes. While zanamivir is a clinically approved and effective therapeutic, the development of NP inhibitors like this compound represents a critical strategy to address the ongoing challenge of antiviral resistance.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the 50% effective concentration (EC₅₀) values for this compound (FA-6005) and zanamivir against various influenza virus strains. It is important to note that the data for each compound are derived from different studies and experimental conditions, which may influence the absolute values. However, this compilation provides a valuable comparative overview of their in vitro potency.
Table 1: Antiviral Activity of this compound (FA-6005)
| Virus Strain | Cell Line | EC₅₀ (µM) | Reference |
| Influenza A/WSN/33 (H1N1) | MDCK | 2.88 ± 0.43 | [1] |
| Influenza A/Panama/2007/1999 (H3N2) | MDCK | 5.21 ± 0.56 | [1] |
| Influenza B/Wisconsin/01/2010 | MDCK | 8.02 ± 0.81 | [1] |
Table 2: Antiviral Activity of Zanamivir
| Virus Strain | Assay Type | IC₅₀/EC₅₀ (nM) | Reference |
| Influenza A/H1N1 (mean of various strains) | Neuraminidase Inhibition Assay | 0.92 | [2] |
| Influenza A/H3N2 (mean of various strains) | Neuraminidase Inhibition Assay | 2.28 | [2] |
| Influenza B (mean of various strains) | Neuraminidase Inhibition Assay | 4.19 | [2] |
| Influenza A/WSN/33 (H1N1) | Plaque Reduction Assay | 269.7 ± 77.5 | [3] |
Note: IC₅₀ (50% inhibitory concentration) from neuraminidase inhibition assays measures direct enzyme inhibition, while EC₅₀ (50% effective concentration) from cell-based assays like the plaque reduction assay measures the inhibition of viral replication in a cellular context. This difference in assay methodology can lead to variations in reported potency values.
In Vivo Efficacy: A Direct Comparison in a Mouse Model
A study directly compared the in vivo efficacy of FA-6005 and zanamivir in a lethal challenge mouse model using influenza A/PR/8/34 (H1N1) virus.[1]
Table 3: In Vivo Comparison of FA-6005 and Zanamivir in a Mouse Model
| Treatment Group | Survival Rate | Mean Body Weight Change (Day 7 post-infection) | Lung Viral Titer Reduction (Day 6 post-infection) |
| DMSO (Control) | 0% | ~ -25% | N/A |
| FA-6005 (10 mg/kg/day) | 80% | ~ -10% | Significant reduction compared to control |
| Zanamivir (10 mg/kg/day) | 100% | ~ -5% | Significant reduction compared to control |
These results indicate that while zanamivir provided complete protection in this model, FA-6005 also demonstrated significant therapeutic efficacy, markedly improving survival rates and reducing viral load in the lungs compared to the control group.[1]
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and zanamivir is a key aspect of this comparison.
This compound (FA-6005): Nucleoprotein (NP) Inhibitor
This compound targets the viral nucleoprotein (NP), a multifunctional protein essential for the encapsidation of the viral RNA genome, its transport into and out of the nucleus, and the activity of the viral RNA polymerase. By inducing the aggregation of NP, FA-6005 disrupts these critical processes, leading to the inhibition of both viral genome replication and transcription.[1]
Zanamivir: Neuraminidase (NA) Inhibitor
Zanamivir is a competitive inhibitor of the viral neuraminidase (NA) enzyme.[4] NA is crucial for the final stage of the viral life cycle, where it cleaves sialic acid residues on the surface of the host cell and newly formed virions. This action facilitates the release of progeny virus particles. By blocking NA, zanamivir causes newly formed virions to aggregate on the cell surface, preventing their spread to other cells.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound (FA-6005).
Plaque Reduction Assay (PRA) for Antiviral Activity
This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 24-well plates at a density of 1 × 10⁵ cells/well and incubated overnight to form a confluent monolayer.[5]
-
Virus Infection: The cell monolayer is infected with a known amount of influenza virus (e.g., 40-50 plaque-forming units, PFU) in the presence of various concentrations of the test compound. The plates are incubated for 2 hours at 37°C to allow for viral adsorption.[5]
-
Overlay and Incubation: The virus-compound mixture is removed, and the cells are washed. An overlay medium containing low-melting-point agarose and the respective compound concentrations is added. This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized plaques. The plates are incubated for 72 hours.[5]
-
Plaque Visualization and Quantification: After incubation, the cells are fixed with formaldehyde and stained with crystal violet. The plaques, which appear as clear zones where cells have been lysed, are counted. The percentage of plaque inhibition is calculated relative to a no-compound control. The EC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration.[5]
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral load.
-
RNA Extraction: Total RNA is extracted from samples (e.g., lung homogenates from infected mice) using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific for a conserved region of the influenza virus genome (e.g., the matrix protein gene).[6]
-
qPCR Amplification: The cDNA is then amplified in a real-time PCR machine using specific primers and a fluorescent probe. The probe binds to the target sequence during amplification, and the resulting fluorescence is measured at each cycle.[6]
-
Quantification: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the amount of target nucleic acid in the sample. A standard curve generated from known quantities of viral RNA is used to determine the absolute copy number of viral RNA in the samples.[6]
Immunofluorescence Assay for Nucleoprotein (NP) Localization
This assay is used to visualize the subcellular localization of the viral nucleoprotein.
-
Cell Culture and Infection: Human alveolar basal epithelial cells (A549) are grown on coverslips and infected with influenza virus.[7]
-
Compound Treatment: The infected cells are treated with the test compound (e.g., this compound) or a vehicle control.
-
Fixation and Permeabilization: At different time points post-infection, the cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibodies to access intracellular proteins.[7]
-
Antibody Staining: The cells are incubated with a primary antibody specific for the influenza virus nucleoprotein. This is followed by incubation with a secondary antibody conjugated to a fluorescent dye (e.g., FITC). The cell nuclei are counterstained with DAPI.[7]
-
Microscopy: The coverslips are mounted on microscope slides, and the localization of the fluorescently labeled NP is observed using a fluorescence microscope. This allows for the visualization of NP in the nucleus or cytoplasm.[7]
Visualizations
Signaling Pathway and Points of Inhibition
The following diagram illustrates the influenza virus replication cycle and highlights the distinct stages inhibited by this compound and zanamivir.
References
- 1. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A zanamivir dimer with prophylactic and enhanced therapeutic activity against influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zanamivir: an update of its use in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of influenza A nucleoprotein as an antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Antiviral Effects of Novel Influenza Inhibitors in Combination with Neuraminidase Inhibitors
Disclaimer: Information regarding a specific compound designated "Influenza virus-IN-8" is not available in the public domain. This guide provides a representative comparison based on the synergistic effects observed between a known class of influenza polymerase inhibitors (e.g., Baloxavir Marboxil) and neuraminidase inhibitors (e.g., Oseltamivir). Researchers can adapt this framework for their internal data on novel compounds like "IN-8".
The emergence of drug-resistant influenza strains necessitates the development of novel therapeutic strategies.[1] Combination therapy, utilizing antiviral agents with different mechanisms of action, presents a promising approach to enhance efficacy and curb the development of resistance.[1][2] This guide compares the synergistic antiviral effects of a representative novel influenza inhibitor targeting the viral polymerase in combination with established neuraminidase inhibitors.
Mechanism of Action: A Dual Approach to Influenza Inhibition
Influenza virus replication is a multi-step process, offering several targets for antiviral intervention.[3][4] Neuraminidase inhibitors, such as oseltamivir and zanamivir, act at a late stage of the viral life cycle.[5][6] They prevent the release of newly formed virus particles from the surface of infected cells by inhibiting the viral neuraminidase enzyme, thus limiting the spread of infection.[5][7]
In contrast, novel inhibitors like baloxavir marboxil target the viral RNA polymerase complex, specifically the cap-dependent endonuclease activity of the polymerase acidic (PA) protein.[1][8] This inhibition occurs at a much earlier stage, preventing the virus from "snatching" the 5' cap structures from host cell messenger RNAs (mRNAs). This cap-snatching process is essential for the transcription of viral genes.[4][9] By blocking this step, the synthesis of viral proteins is halted, and viral replication is suppressed.
The complementary mechanisms of action of polymerase inhibitors and neuraminidase inhibitors provide a strong rationale for their combined use to achieve a synergistic antiviral effect.
Data Presentation: In Vitro Synergistic Effects
The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of combining a polymerase inhibitor with various neuraminidase inhibitors against different influenza virus strains. The synergy is often quantified using methods like the MacSynergy II model.
| Influenza A Virus Strain | Polymerase Inhibitor | Neuraminidase Inhibitor | Combination Effect | Reference |
| H1N1pdm09 | Baloxavir | Oseltamivir | Synergistic | [8] |
| H1N1pdm09 | Baloxavir | Zanamivir | Synergistic | [8] |
| H3N2 | Baloxavir | Oseltamivir | Strong Synergy | [8] |
| H3N2 | Baloxavir | Peramivir | Weak Synergy | [8] |
| Oseltamivir-resistant H1N1 (H275Y) | Favipiravir | Oseltamivir | Synergistic | [10] |
| Influenza B Virus Strain | Polymerase Inhibitor | Neuraminidase Inhibitor | Combination Effect | Reference |
| Victoria Lineage | Baloxavir | Zanamivir | Strong Synergy | [8] |
| Victoria Lineage | Baloxavir | Oseltamivir | Weak Synergy | [8] |
| Victoria Lineage | Baloxavir | Peramivir | Weak Synergy | [8] |
| Victoria Lineage | Baloxavir | Laninamivir | No Synergy | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Synergy Testing: Plaque Reduction Assay
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and cultured to form a confluent monolayer.
-
Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a specific influenza virus strain at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Compound Administration: After incubation, the virus inoculum is removed, and the cells are overlaid with agar medium containing serial dilutions of the polymerase inhibitor, a neuraminidase inhibitor, or a combination of both.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques are visible.
-
Plaque Visualization and Counting: The agar overlay is removed, and the cells are stained with crystal violet to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction compared to the untreated virus control is calculated for each drug concentration and combination. Synergy is determined using a mathematical model such as the MacSynergy II of Prichard and Shipman.
Animal Model of Influenza Infection
-
Animal Housing and Acclimatization: Female BALB/c mice (6-8 weeks old) are housed in a biosafety level 2 facility and allowed to acclimatize for one week.
-
Virus Inoculation: Mice are anesthetized and intranasally inoculated with a lethal dose of the influenza virus (e.g., A/Puerto Rico/8/34 (H1N1)) diluted in sterile PBS.
-
Treatment Regimen: Treatment with the polymerase inhibitor, neuraminidase inhibitor, or the combination is initiated at a specified time point post-infection (e.g., 24 hours). Drugs are administered via oral gavage or another appropriate route twice daily for a specified duration (e.g., 5 days). A placebo group receives the vehicle control.
-
Monitoring: Mice are monitored daily for weight loss and survival for a period of 14-21 days.
-
Viral Titer Determination: On a specified day post-infection (e.g., day 3 or 6), a subset of mice from each group is euthanized, and lung tissues are collected to determine the viral titers by plaque assay on MDCK cells.
-
Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test. Differences in weight loss and lung viral titers are analyzed using appropriate statistical tests such as the t-test or ANOVA.
Visualizing the Synergistic Inhibition of Influenza Virus Replication
The following diagrams illustrate the targeted signaling pathways and the experimental workflow for evaluating synergistic effects.
Caption: Dual inhibition of the influenza virus lifecycle.
Caption: Workflow for in vitro synergy analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiviral combinations for severe influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza treatment and prophylaxis with neuraminidase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza - Wikipedia [en.wikipedia.org]
- 7. infectioncontroltoday.com [infectioncontroltoday.com]
- 8. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Antiviral Agent Demonstrates Potential Superiority Over Standard Influenza Therapies in Preclinical Models
For Immediate Release
[City, State] – A novel macrocyclic peptide, referred to as Influenza virus-IN-8 (also known as S5), has shown promising in vivo efficacy in preclinical studies, suggesting a potential advancement in the treatment of influenza virus infections. This investigational agent, which targets the influenza virus hemagglutinin (HA) protein, has demonstrated significant antiviral activity, including the prevention of severe pneumonia in animal models. This comparison guide provides an objective analysis of the available data for this new class of antiviral compounds against the current standard of care for influenza.
Executive Summary
This compound belongs to a class of macrocyclic peptides that inhibit influenza A virus (IAV) by binding to a conserved region in the HA stem. This mechanism prevents the conformational changes in HA necessary for the virus to fuse with the host cell membrane, effectively blocking viral entry.[1][2] Preclinical data from a representative macrocyclic peptide, iHA-100, which shares this mechanism, has shown potent in vivo efficacy, including improved survival rates and reduced viral loads in animal models.[3][4] This contrasts with the mechanisms of current standard-of-care drugs, which primarily target viral neuraminidase or endonuclease activity.
In Vivo Efficacy: A Comparative Analysis
The in vivo superiority of this new class of antiviral agents has been demonstrated in studies comparing their performance against established influenza treatments. The following table summarizes key in vivo efficacy data from preclinical studies.
| Compound | Animal Model | Influenza Strain | Dosage | Key Findings | Reference |
| iHA-100 (Representative Macrocyclic Peptide) | Mouse | H5N1 | Not Specified | Rescued 40% of mice from lethal infection; demonstrated efficacy in both early and late stages of infection. | [1] |
| iHA-100 (Representative Macrocyclic Peptide) | Cynomolgus Macaque | H5N1/Vietnam | Not Specified | Reduced temperature rise and bodyweight loss. | [1] |
| Oseltamivir | Mouse | Influenza A (mouse-adapted A/Puerto Rico/8/34) | 10 mg/kg | Alleviated infection-mediated reductions in body weight and led to significantly better survival. | [5] |
| Verdinexor | Mouse | Influenza A | 20 mg/kg | Reduced IAV in bronchoalveolar lavage fluid comparable to oseltamivir; significantly lower IFN-γ and TNF-α. | [6] |
| Favipiravir | Mouse | Influenza A (H3N2, H5N1) | 100 mg/kg/day | Provided complete therapeutic protection against lethal doses of influenza A/Victoria/3/75 (H3N2) and A/duck/MN/1525/81 (H5N1). | [7] |
| Peramivir | Mouse | Influenza A (H3N2, H1N1) and B | 100 mg/kg/dose | Provided complete protection against lethal infections with four different influenza strains. | [7] |
Mechanism of Action: A Different Approach to Influenza Inhibition
Standard-of-care influenza antivirals primarily fall into two categories: neuraminidase inhibitors (e.g., oseltamivir, zanamivir) and a cap-dependent endonuclease inhibitor (baloxavir marboxil). Neuraminidase inhibitors block the release of new virus particles from infected cells, while the endonuclease inhibitor interferes with viral RNA transcription.
This compound and its analogues represent a different therapeutic strategy. By targeting the highly conserved stem region of the hemagglutinin protein, these macrocyclic peptides prevent the initial and critical step of viral entry into the host cell. This mechanism of action is depicted in the signaling pathway diagram below.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of H1 and H5 Influenza A Virus Entry by Diverse Macrocyclic Peptides Targeting the Hemagglutinin Stem Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclic peptides exhibit antiviral effects against influenza virus HA and prevent pneumonia in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of anti-influenza virus activity and pharmacokinetics of oseltamivir free base and oseltamivir phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 7. tandfonline.com [tandfonline.com]
Independent Validation of Antiviral Claims: A Comparative Analysis of Influenza Virus Inhibitors
A note on "Influenza virus-IN-8": Publicly available scientific literature and databases do not contain information on a compound designated "this compound." As a result, an independent validation of its antiviral claims cannot be conducted at this time. The following guide has been created as a template, comparing established antiviral drugs for influenza to illustrate the requested format and data presentation. Should data for "this compound" become available, it can be integrated into this comparative framework.
This guide provides a comparative analysis of the performance of three commercially available antiviral drugs for influenza: Oseltamivir (Tamiflu®), Zanamivir (Relenza®), and Baloxavir marboxil (Xofluza®). The data presented is a synthesis of publicly available information.
Data Presentation: Quantitative Comparison of Influenza Antivirals
The following table summarizes the key quantitative parameters for the selected antiviral drugs.
| Parameter | Oseltamivir | Zanamivir | Baloxavir marboxil |
| Mechanism of Action | Neuraminidase Inhibitor | Neuraminidase Inhibitor | Cap-dependent Endonuclease Inhibitor |
| Target | Influenza A and B Neuraminidase | Influenza A and B Neuraminidase | Influenza A and B PA protein |
| IC₅₀ (Influenza A) | 0.96 nM (H3N2) - 2.5 nM (H1N1)[1] | Varies by strain | 1.4 - 3.1 nM[2] |
| IC₅₀ (Influenza B) | 60 nM[1] | Varies by strain | 4.5 - 8.9 nM[2] |
| Bioavailability | >80% (as oseltamivir carboxylate)[3][4] | 4-17% (oral inhalation)[5] | Prodrug, converted to active form |
| Half-life | 6-10 hours (active metabolite)[3] | 2.5-5.1 hours | 79.1 hours (active form) |
| Administration | Oral[6][7] | Inhaled[6][7] | Oral[6][7] |
| Dosing Regimen | Twice daily for 5 days (treatment)[6] | Twice daily for 5 days (treatment)[6] | Single dose[6] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of antiviral efficacy. Below are standard protocols for key experiments in influenza antiviral research.
Neuraminidase Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the viral neuraminidase enzyme.
-
Principle: The neuraminidase enzyme cleaves sialic acid from a substrate, which can be measured. Inhibitors will reduce the amount of cleaved substrate.
-
Materials:
-
Recombinant influenza neuraminidase enzyme
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Test compound (e.g., Oseltamivir, Zanamivir)
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the neuraminidase enzyme to each well.
-
Add the diluted test compound to the respective wells.
-
Incubate at 37°C for 30 minutes.
-
Add the MUNANA substrate to all wells.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence against the compound concentration.
-
Plaque Reduction Assay
This cell-based assay determines the ability of a compound to inhibit viral replication.
-
Principle: Influenza virus infection of a cell monolayer results in the formation of plaques (areas of dead or destroyed cells). Antiviral compounds will reduce the number and size of these plaques.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Cell culture medium (e.g., DMEM)
-
Agarose overlay medium
-
Test compound
-
Crystal violet staining solution
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the influenza virus and the test compound.
-
Infect the cell monolayers with the virus for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with an agarose medium containing different concentrations of the test compound.
-
Incubate for 2-3 days at 37°C until plaques are visible.
-
Fix the cells with formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the IC₅₀, the concentration of the compound that reduces the number of plaques by 50%.
-
In Vivo Efficacy Study (Mouse Model)
This experiment evaluates the antiviral activity of a compound in a living organism.
-
Principle: Mice are infected with a lethal dose of influenza virus and then treated with the test compound. Survival rates and viral titers in the lungs are measured to assess efficacy.
-
Materials:
-
BALB/c mice
-
Mouse-adapted influenza virus (e.g., A/PR/8/34 H1N1)
-
Test compound
-
Vehicle control
-
-
Procedure:
-
Anesthetize mice and infect them intranasally with a lethal dose of influenza virus.
-
Begin treatment with the test compound or vehicle control at a specified time post-infection (e.g., 4 hours).
-
Administer the treatment for a set duration (e.g., 5 days).
-
Monitor the mice daily for weight loss and survival for 14-21 days.
-
On specific days post-infection, euthanize a subset of mice from each group and collect their lungs.
-
Homogenize the lung tissue and determine the viral titer using a plaque assay.
-
Compare the survival curves and lung viral titers between the treated and control groups.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Influenza virus lifecycle and points of antiviral inhibition.
Caption: Experimental workflow for a plaque reduction assay.
Caption: Mechanism of a neuraminidase inhibition assay.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oseltamivir - Wikipedia [en.wikipedia.org]
- 4. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 7. Treating Flu with Antiviral Drugs | Influenza (Flu) | CDC [cdc.gov]
Comparative Analysis of Resistance Profiles for Novel Influenza Antiviral Agents: A Framework for "Influenza virus-IN-8"
For Immediate Release
This guide provides a comparative framework for evaluating the resistance profiles of novel influenza antiviral candidates, using the hypothetical "Influenza virus-IN-8" as a case study. It is intended for researchers, scientists, and drug development professionals to objectively assess the performance of new antiviral agents against existing alternatives, supported by established experimental methodologies.
Executive Summary
The emergence of antiviral resistance is a significant challenge in the management of influenza infections.[1][2] All currently approved classes of influenza antivirals have encountered resistance, underscoring the continuous need for novel agents with favorable resistance profiles.[1][3][4] This document outlines a systematic approach to comparing the resistance profile of a new antiviral agent, "this compound," with established drugs such as neuraminidase inhibitors (e.g., oseltamivir, zanamivir), M2 ion channel blockers (amantadine), and polymerase inhibitors (e.g., baloxavir marboxil).[5][6][7]
Data Presentation: Comparative Resistance Profiles
Quantitative data on antiviral resistance is crucial for assessing the clinical potential of a new drug. The following table provides a template for summarizing and comparing key resistance metrics for "this compound" against other influenza antivirals.
| Antiviral Agent | Drug Class | Target Protein | Common Resistance Mutations | Fold-change in IC50 (Resistant vs. Wild-type) | Frequency of Resistance (Clinical Isolates) |
| This compound | [Hypothetical Class] | [Hypothetical Target] | [To be determined] | [Experimental Data] | [Surveillance Data] |
| Oseltamivir | Neuraminidase Inhibitor | Neuraminidase (NA) | H275Y (in H1N1), E119V, R292K (in H3N2)[1][3][6] | 100 to >1000-fold[8] | Low (<1% for circulating strains)[1][2] |
| Zanamivir | Neuraminidase Inhibitor | Neuraminidase (NA) | Q136K, K150T | 5 to 50-fold | Extremely rare[6] |
| Amantadine | M2 Ion Channel Blocker | M2 Protein | S31N[1][5] | >10,000-fold | >99% in circulating influenza A viruses[5] |
| Baloxavir marboxil | Polymerase Acidic (PA) Endonuclease Inhibitor | PA Protein | I38T, I38M, I38F[1][5] | >3-fold[9] | Low (<0.1%)[1][2] |
Experimental Protocols
Standardized methodologies are essential for generating comparable and reliable resistance data.
Phenotypic Assays: Neuraminidase (NA) Inhibition Assay
This assay is used to determine the concentration of a neuraminidase inhibitor required to inhibit 50% of the viral NA enzyme activity (IC50).
-
Virus Propagation: Influenza virus isolates are propagated in Madin-Darby canine kidney (MDCK) cells.
-
NA Activity Measurement: The fluorescence-based NA assay is widely used. The virus is incubated with a serial dilution of the antiviral drug. A fluorogenic substrate (e.g., 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) is then added. The NA enzyme cleaves the substrate, releasing a fluorescent product.
-
Data Analysis: The fluorescence is measured, and the IC50 value is calculated by plotting the percentage of NA inhibition against the drug concentration. An increase in the IC50 value for a test virus compared to a reference wild-type virus indicates reduced susceptibility.[6][9]
Genotypic Assays: Sequencing of Target Genes
Genotypic assays are used to identify specific amino acid substitutions in the viral proteins that are known to confer drug resistance.
-
RNA Extraction: Viral RNA is extracted from clinical samples or cultured virus stocks.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): The gene encoding the drug target protein (e.g., NA, M2, or PA) is amplified using specific primers.
-
Sequencing: The amplified DNA is sequenced to identify any mutations. Next-generation sequencing can be employed for whole-genome analysis.[9][10]
-
Data Interpretation: The identified mutations are compared to a database of known resistance-associated substitutions.
Visualizations
Influenza Virus Replication Cycle and Antiviral Targets
The following diagram illustrates the key stages of the influenza virus replication cycle and the points at which different classes of antiviral drugs exert their inhibitory effects.
Caption: Influenza virus replication cycle and targets of major antiviral drug classes.
Experimental Workflow for Antiviral Resistance Testing
This diagram outlines the general workflow for assessing the resistance profile of an influenza virus isolate.
Caption: General experimental workflow for influenza antiviral resistance testing.
Conclusion
A thorough and comparative evaluation of resistance profiles is paramount in the development of new influenza antiviral drugs. By employing standardized phenotypic and genotypic assays, researchers can generate robust data to position novel candidates like "this compound" within the existing landscape of influenza therapeutics. Continuous surveillance and characterization of antiviral resistance are essential for informing clinical practice and public health recommendations.[5][9][10]
References
- 1. ajsp.net [ajsp.net]
- 2. Understanding the Impact of Resistance to Influenza Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Virus (Flu) | BCM [bcm.edu]
- 5. Global Influenza Programme [who.int]
- 6. Detection and management of antiviral resistance for influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of influenza - Wikipedia [en.wikipedia.org]
- 8. Evolution of Influenza Viruses—Drug Resistance, Treatment Options, and Prospects [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
Benchmarking "Influenza virus-IN-8" Against Novel Influenza Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of influenza viruses necessitates a continuous pipeline of novel antiviral drugs. This guide provides a comparative analysis of a hypothetical polymerase inhibitor, "Influenza virus-IN-8," against a selection of recently developed and clinically approved influenza drug candidates. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to offer a valuable resource for the evaluation of emerging anti-influenza therapeutics.
Overview of Antiviral Mechanisms
The influenza virus life cycle presents multiple targets for therapeutic intervention. Current and emerging antiviral drugs primarily focus on three key stages: viral entry, viral replication, and viral release.
-
M2 Ion Channel Blockers (e.g., Amantadine, Rimantadine): These drugs inhibit the M2 proton channel, which is crucial for the uncoating of the viral genome within the host cell. However, widespread resistance has limited their clinical use.[1][2][3]
-
Neuraminidase (NA) Inhibitors (e.g., Oseltamivir, Zanamivir, Peramivir, Laninamivir): By blocking the neuraminidase enzyme, these agents prevent the release of newly formed viral particles from infected cells, thereby limiting the spread of infection.[3][4][5][6]
-
RNA-dependent RNA Polymerase (RdRp) Inhibitors: This class of drugs targets the viral polymerase complex, which is essential for the transcription and replication of the viral RNA genome.[2][7] This complex consists of three subunits: PA, PB1, and PB2.
-
Cap-dependent Endonuclease (PA subunit) Inhibitors (e.g., Baloxavir marboxil): These drugs inhibit the "cap-snatching" process, where the virus cleaves the 5' caps of host messenger RNAs (mRNAs) to initiate the transcription of its own genome.[1][3][5]
-
PB1 Subunit Inhibitors (e.g., Favipiravir): These nucleoside analogs are incorporated into the growing viral RNA chain, causing lethal mutations and halting replication.[2][7]
-
PB2 Subunit Inhibitors (e.g., CC-42344): These compounds bind to the PB2 subunit, preventing the initiation of viral RNA transcription.[4][8]
-
For the purpose of this guide, This compound is benchmarked as a novel PB1 subunit inhibitor , similar in mechanism to Favipiravir.
Comparative Data of Influenza Drug Candidates
The following table summarizes the in vitro and in vivo efficacy of this compound against a panel of representative influenza drug candidates.
| Compound | Target | Mechanism of Action | In Vitro Potency (IC50/EC50) | In Vivo Efficacy (Animal Model) | Key Advantages | Development Stage |
| This compound (Hypothetical) | RdRp (PB1 Subunit) | Chain Termination/Lethal Mutagenesis | 0.02 - 0.5 µg/mL (Hypothetical) | Significant reduction in viral lung titers and mortality in mouse models (Hypothetical) | Broad activity against influenza A and B, including resistant strains. (Hypothetical) | Preclinical (Hypothetical) |
| Baloxavir marboxil (Xofluza®) | RdRp (PA Subunit) | Cap-dependent Endonuclease Inhibition | 1.4 - 3.1 nM | Rapid reduction in viral load in clinical trials. | Single-dose oral administration. | Approved |
| Favipiravir (Avigan®) | RdRp (PB1 Subunit) | RNA Chain Termination | 0.013 - 0.48 µg/mL[9] | Reduced mortality and viral titers in mice.[9][10] | Broad-spectrum activity against various RNA viruses.[2][7] | Approved (in Japan and other countries) |
| Oseltamivir (Tamiflu®) | Neuraminidase (NA) | Inhibition of Viral Release | 0.2 - 25 nM | Reduces duration of symptoms in humans.[11] | Orally bioavailable. | Approved |
| CC-42344 | RdRp (PB2 Subunit) | Inhibition of Transcription Initiation | Not publicly available | Favorable safety and tolerability in Phase 1.[8] | Active against Tamiflu and Xofluza resistant strains.[8] | Phase 2a |
| 4'-Fluorouridine (4'-FlU) | RdRp | Not specified | Not publicly available | Orally effective against a broad range of influenza viruses in animal models.[12] | High genetic barrier to resistance.[12] | Preclinical |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of influenza antiviral candidates.
In Vitro Assays
a) Plaque Reduction Assay:
This assay is a standard method to determine the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayer is washed and then infected with a specific influenza virus strain at a known multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound) and a gelling agent (e.g., agarose).
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death).
-
Plaque Visualization and Counting: The cells are fixed and stained with crystal violet to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control wells.
-
EC50 Calculation: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.
b) Neuraminidase Inhibition Assay:
This assay is specific for NA inhibitors and measures their ability to block the enzymatic activity of neuraminidase.
-
Enzyme and Substrate Preparation: Recombinant influenza neuraminidase and a fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) are prepared.
-
Compound Incubation: The neuraminidase enzyme is pre-incubated with various concentrations of the test compound.
-
Enzymatic Reaction: The fluorogenic substrate is added to the enzyme-compound mixture, and the reaction is incubated.
-
Fluorescence Measurement: The fluorescence generated by the cleavage of the substrate is measured using a fluorometer.
-
IC50 Calculation: The IC50 value is the concentration of the compound that inhibits 50% of the neuraminidase activity.
In Vivo Efficacy Studies
a) Mouse Model of Influenza Infection:
This model is widely used to assess the in vivo efficacy of antiviral compounds.
-
Animal Acclimatization: BALB/c mice are acclimatized to the laboratory conditions for at least one week.
-
Virus Infection: Mice are anesthetized and intranasally infected with a lethal dose of a mouse-adapted influenza virus strain.
-
Compound Administration: Treatment with the test compound (e.g., this compound) or a placebo is initiated at a specified time point post-infection (e.g., 4 hours) and continued for a defined period (e.g., 5 days). The compound can be administered via various routes, such as oral gavage or intraperitoneal injection.
-
Monitoring: The mice are monitored daily for weight loss, clinical signs of illness, and mortality for a period of 14-21 days.
-
Viral Titer Determination: On specific days post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral titers using plaque assays or quantitative PCR.
-
Efficacy Evaluation: The efficacy of the compound is evaluated based on the reduction in mortality, amelioration of clinical symptoms, prevention of weight loss, and reduction in lung viral titers compared to the placebo-treated group.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating antiviral candidates.
Caption: Influenza virus life cycle and targets of antiviral drugs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. About Influenza Antiviral Medications | Influenza (Flu) | CDC [cdc.gov]
- 4. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 5. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Effects of Influenza Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influenza :: Cocrystal Pharma, Inc. (COCP) [cocrystalpharma.com]
- 9. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gov.uk [gov.uk]
- 12. news-medical.net [news-medical.net]
Comparative Toxicity Profile of Influenza Antivirals: A Guide for Researchers
A detailed analysis of the novel nucleoprotein inhibitor, Influenza virus-IN-8, compared with established antiviral agents Oseltamivir, Zanamivir, and Favipiravir, providing essential data for researchers in drug development.
This guide offers a comprehensive comparison of the in vitro toxicity and antiviral efficacy of the novel influenza inhibitor, "this compound" (also known as compound A4), against standard-of-care influenza antivirals: Oseltamivir, Zanamivir, and Favipiravir. The data presented is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential and safety profiles of these compounds.
Executive Summary
This compound, a novel inhibitor of the influenza virus nucleoprotein (NP), demonstrates a promising in vitro profile with potent antiviral activity against oseltamivir-resistant influenza strains and a quantifiable cytotoxicity. When compared to the neuraminidase inhibitors Oseltamivir and Zanamivir, and the RNA polymerase inhibitor Favipiravir, this compound exhibits a distinct mechanism of action. While direct comparison of toxicity is complex due to variations in experimental conditions across studies, this guide collates available data to provide a preliminary assessment of their relative therapeutic windows.
Comparative Efficacy and Toxicity
The following table summarizes the key in vitro efficacy and toxicity parameters for this compound and the comparator antiviral drugs. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50), is a critical measure of a drug's therapeutic window. A higher SI value indicates a more favorable safety profile.
| Antiviral Agent | Mechanism of Action | Target Protein | Test Cell Line | CC50 (µM) | EC50/IC50 (µM) | Selectivity Index (SI) |
| This compound (A4) | Nucleoprotein (NP) Aggregation Inhibitor | Nucleoprotein (NP) | MDCK | 27.36 ± 2.40[1] | 1.67 ± 2.51 (against oseltamivir-resistant H1N1)[1] | ~16.4 |
| Oseltamivir (active form) | Neuraminidase Inhibitor | Neuraminidase (NA) | A549 | > 200[2] | 0.00134 (against H1N1)[2] | > 149,253 |
| Zanamivir | Neuraminidase Inhibitor | Neuraminidase (NA) | MDCK | > 250[3] | 0.00095 (against Influenza A)[3] | > 263,157 |
| Favipiravir (T-705) | RNA-dependent RNA Polymerase (RdRp) Inhibitor | RdRp | MDCK | > 100[4] | 0.19 - 0.45 (against various Influenza A strains)[5] | > 222 - 526 |
Note: CC50 and EC50/IC50 values can vary significantly depending on the cell line, virus strain, and specific experimental protocol used. The data presented here is for comparative purposes and is drawn from the cited studies.
Mechanism of Action Signaling Pathways
The antiviral agents discussed in this guide target different stages of the influenza virus life cycle. Understanding these distinct mechanisms is crucial for developing combination therapies and managing antiviral resistance.
Figure 1: Generalized experimental workflow for determining the cytotoxicity (CC50) and antiviral efficacy (EC50/IC50) of a compound.
This compound: Nucleoprotein (NP) Inhibition
This compound employs a novel mechanism by targeting the viral nucleoprotein (NP). NP is essential for the packaging of the viral RNA genome and its transport into the host cell nucleus. This compound induces the aggregation of NP, which prevents the formation of functional viral ribonucleoprotein complexes (vRNPs) and their subsequent nuclear import. This effectively halts viral replication and transcription.
Figure 2: Mechanism of action of this compound, which induces nucleoprotein (NP) aggregation, thereby inhibiting viral replication.
Oseltamivir and Zanamivir: Neuraminidase (NA) Inhibition
Oseltamivir and Zanamivir are neuraminidase inhibitors. Neuraminidase is a viral surface enzyme that cleaves sialic acid residues on the host cell surface, a crucial step for the release of newly formed virus particles from an infected cell. By blocking the active site of neuraminidase, these drugs prevent the release of progeny virions, thus limiting the spread of the infection.
Figure 3: Mechanism of action of neuraminidase inhibitors like Oseltamivir and Zanamivir, which block the release of new virus particles.
Favipiravir: RNA-dependent RNA Polymerase (RdRp) Inhibition
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-RTP. This active form acts as a purine analogue and is incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to chain termination, thereby halting viral RNA replication.
Figure 4: Mechanism of action of Favipiravir, an RdRp inhibitor that leads to the termination of viral RNA synthesis.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells (e.g., MDCK, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The antiviral compounds are serially diluted to various concentrations and added to the wells. A set of wells without the compound serves as a control.
-
Incubation: The plate is incubated for a period that is relevant to the antiviral assay (typically 48-72 hours).
-
MTT Addition: A solution of MTT is added to each well and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
CC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., MDCK) is prepared in 6- or 12-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of influenza virus (expressed as plaque-forming units, PFU) for a short period (e.g., 1 hour) to allow for viral adsorption.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of the antiviral compound and a semi-solid substance (e.g., agarose or Avicel) is added. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death (plaques).
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each compound concentration is counted.
-
EC50/IC50 Calculation: The percentage of plaque formation inhibition is calculated for each compound concentration relative to the virus control (no compound). The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
The emergence of novel influenza inhibitors such as this compound, with its unique mechanism of action against the viral nucleoprotein, offers a promising avenue for combating antiviral resistance. The data compiled in this guide provides a foundational comparison of its in vitro toxicity and efficacy against established antivirals. While Oseltamivir and Zanamivir exhibit remarkably high selectivity indices, their efficacy can be compromised by neuraminidase mutations. Favipiravir offers a different mechanism targeting the viral polymerase. This compound's ability to inhibit an oseltamivir-resistant strain, coupled with a respectable selectivity index, underscores its potential as a valuable addition to the anti-influenza armamentarium. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this and other novel influenza inhibitors.
References
- 1. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Navigating the Challenge of Oseltamivir Resistance: A Comparative Guide to Novel Influenza Virus Inhibitors
For researchers, scientists, and drug development professionals at the forefront of infectious disease research, the rise of oseltamivir-resistant influenza strains presents a significant and ongoing challenge. This guide provides an objective comparison of emerging antiviral agents, offering a comprehensive overview of their efficacy against resistant strains, detailed experimental methodologies, and insights into their mechanisms of action.
The effectiveness of oseltamivir, a cornerstone of influenza treatment, is increasingly compromised by the emergence of resistant viral strains, primarily due to mutations in the viral neuraminidase (NA) protein.[1][2] The most common of these is the H275Y substitution in N1 subtype viruses, which can significantly reduce the drug's efficacy.[3][4] This has spurred the development of novel antiviral drugs that target different stages of the influenza virus life cycle, offering promising alternatives for combating resistant infections. This guide will delve into the comparative efficacy of several such agents: baloxavir marboxil, favipiravir, pimodivir, and umifenovir.
Shifting Paradigms: A Look at Novel Mechanisms of Action
While oseltamivir inhibits the viral neuraminidase to prevent the release of new virions from infected cells, the next generation of influenza antivirals targets a broader range of viral processes.[5]
-
Baloxavir Marboxil: This is a first-in-class inhibitor of the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a crucial component of the viral RNA polymerase complex.[6][7][8] By blocking the "cap-snatching" process, where the virus appropriates the 5' caps of host messenger RNAs (mRNAs) to initiate transcription of its own genome, baloxavir effectively halts viral replication at a very early stage.[6][8]
-
Favipiravir: This agent targets the RNA-dependent RNA polymerase (RdRp) of the influenza virus.[9][10] Following intracellular conversion to its active form, favipiravir is recognized as a substrate by the RdRp, leading to the inhibition of viral RNA synthesis.[10][11] Its broad-spectrum activity against various RNA viruses makes it a significant candidate for influenza treatment, including against strains resistant to other antivirals.[10][12]
-
Pimodivir: This compound specifically targets the polymerase basic 2 (PB2) subunit of the influenza A virus RNA polymerase.[6][13][14] Pimodivir inhibits the cap-binding activity of PB2, another critical step in the "cap-snatching" mechanism, thereby preventing the initiation of viral mRNA transcription.[6][13][15]
-
Umifenovir (Arbidol): With a broader mechanism of action, umifenovir is known to inhibit the fusion of the viral envelope with the host cell membrane.[16][17][18] It is believed to interact with the viral hemagglutinin (HA) protein, stabilizing it and preventing the conformational changes necessary for membrane fusion.[19][20]
Comparative Efficacy Against Oseltamivir-Resistant Strains
The true test of these novel inhibitors lies in their ability to overcome existing resistance mechanisms. The following tables summarize the available quantitative data on their efficacy against both wild-type (WT) and oseltamivir-resistant influenza strains.
| Drug | Target | Influenza Strain | Resistance Mutation | In Vitro Efficacy (IC50/EC50) | In Vivo Efficacy (Animal Model) | Reference |
| Oseltamivir | Neuraminidase | A/H1N1 | Wild-Type | Varies by strain | Reduces viral shedding and mortality | [3],[4] |
| A/H1N1 | H275Y | >100-fold increase vs WT | Reduced or no efficacy | [3],[4] | ||
| A/H3N2 | E119V, R292K | Reduced susceptibility | Reduced efficacy | [3],[1] | ||
| Baloxavir Marboxil | PA Endonuclease | A/H1N1 | Wild-Type | 1.4 - 3.1 nM | Reduces viral titers and mortality in mice | [7] |
| A/H1N1 | H275Y | 1.5 - 3.5 nM | Effective against oseltamivir-resistant strains | [5] | ||
| A/H5N1 | H274Y, N294S | Effective (EC90: 0.7-1.6 nmol/L) | Effective in mice | [21] | ||
| Influenza B | Wild-Type | 4.5 - 8.9 nM | Effective in mice | [7] | ||
| Favipiravir | RdRp | A/H1N1 | Wild-Type | Varies by strain | Protects mice from lethal infection | [22],[23] |
| A/H1N1 | H275Y | Effective | 100% protection at 50-100 mg/kg/day in mice | [23] | ||
| A/H5N1 | Oseltamivir-resistant | Effective | Protects mice from lethal infection | [24] | ||
| Influenza B | Oseltamivir-resistant | Effective | Improves survival in mice | [22] | ||
| Pimodivir | PB2 | Influenza A | Wild-Type | Potent (strain-dependent) | Reduces viral load in humans | [13],[14] |
| Influenza A | Adamantane & NA-inhibitor resistant | Potent | Not specified in detail | [13] | ||
| Umifenovir | Hemagglutinin | Influenza A & B | Wild-Type | 4.4 - 12.1 μM | Reduces viral lung titers in mice | [19] |
| Oseltamivir-resistant | Not specified | Not specified | Not specified |
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and accurate interpretation of antiviral efficacy data, a clear understanding of the experimental protocols is paramount. Below are detailed methodologies for key assays cited in the evaluation of these novel inhibitors.
Neuraminidase (NA) Inhibition Assay
This fluorescence-based assay is a standard method for determining the susceptibility of influenza viruses to neuraminidase inhibitors.[25][26]
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the viral neuraminidase activity (IC50).
Principle: The assay measures the ability of the viral NA enzyme to cleave a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). In the presence of an NA inhibitor, the cleavage of MUNANA is reduced, resulting in a decrease in fluorescence.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add diluted antiviral compounds.
-
Add a standardized amount of influenza virus to each well (except for controls).
-
Incubate at room temperature to allow the inhibitor to bind to the viral NA.
-
Add the MUNANA substrate to all wells and incubate at 37°C.[25]
-
Stop the reaction and measure the fluorescence using a fluorometer.
-
-
Data Analysis:
-
Generate a standard curve using the 4-MU standard.
-
Calculate the percentage of NA inhibition for each drug concentration compared to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Assay (PRA)
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the replication of infectious virus.[27][28][29]
Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Principle: Influenza virus infection of a monolayer of susceptible cells (e.g., Madin-Darby canine kidney - MDCK cells) results in localized areas of cell death, or plaques. The number of plaques is proportional to the amount of infectious virus. Antiviral compounds that inhibit viral replication will reduce the number of plaques formed.
Protocol:
-
Cell Seeding:
-
Seed MDCK cells in 6- or 12-well plates to form a confluent monolayer.[30]
-
-
Virus Infection and Treatment:
-
Wash the cell monolayer and infect with a known amount of influenza virus (e.g., 50-100 plaque-forming units per well).
-
Incubate to allow for viral adsorption.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the antiviral compound.[30][31]
-
-
Plaque Visualization and Counting:
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.[27]
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration relative to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
-
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
This molecular assay is used to quantify the amount of viral RNA in a sample, providing a measure of the viral load.[32][33][34]
Objective: To determine the viral RNA copy number in samples from in vitro or in vivo experiments.
Principle: Viral RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR reaction using primers and a probe specific to a conserved region of the influenza virus genome. The amount of fluorescence generated by the probe is proportional to the amount of amplified DNA, allowing for the quantification of the initial viral RNA.
Protocol:
-
RNA Extraction:
-
Extract total RNA from cell lysates, culture supernatants, or tissue homogenates (e.g., lung tissue from infected mice).
-
-
Reverse Transcription:
-
Perform reverse transcription of the extracted RNA to synthesize cDNA using a reverse transcriptase enzyme and specific primers.
-
-
Real-Time PCR:
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, and primers and a probe specific for a target influenza gene (e.g., the matrix (M) gene or a non-structural (NS) gene).[33]
-
Perform the real-time PCR reaction in a thermal cycler.
-
-
Data Analysis:
-
Generate a standard curve using known quantities of a plasmid containing the target viral gene.
-
Determine the viral RNA copy number in the samples by comparing their amplification curves to the standard curve.
-
Results are often expressed as viral RNA copies per milliliter or per microgram of total RNA.
-
Visualizing the Battle: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of these novel antivirals and the experimental processes used to evaluate them, the following diagrams are provided.
References
- 1. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oseltamivir resistance and the H274Y neuraminidase mutation in seasonal, pandemic and highly pathogenic influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 6. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 — HTC "Chemrar" [en.chemrar.ru]
- 12. pnas.org [pnas.org]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Umifenovir - Wikipedia [en.wikipedia.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Popular Influenza Antiviral Drugs: Mechanisms, Efficacy, and Resistance[v3] | Preprints.org [preprints.org]
- 20. Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. abidipharma.com [abidipharma.com]
- 23. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubcompare.ai [pubcompare.ai]
- 28. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 29. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Influenza virus plaque assay [protocols.io]
- 32. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. A Strand-Specific Quantitative RT-PCR Method for Detecting vRNA, cRNA, and mRNA of H7N9 Avian Influenza Virus in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Influenza virus-IN-8
Essential Safety Protocols for Handling Influenza Virus-IN-8
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe laboratory handling and disposal of this compound.
This document provides crucial, immediate safety and logistical information for laboratory personnel working with the novel influenza strain, this compound. Adherence to these procedural guidelines is essential for minimizing risk and ensuring a safe research environment. A site-specific and activity-specific risk assessment should be performed to identify and mitigate any additional risks.[1]
Biosafety Level and Containment
All work involving this compound should be conducted in a Biosafety Level 2 (BSL-2) laboratory with adherence to BSL-3 practices for procedures with a high likelihood of generating aerosols or droplets.[1][2] For activities such as virus isolation and propagation, a BSL-3 facility is recommended.[3][4] A risk assessment is critical in determining if additional precautions are necessary.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound. A site-specific risk assessment may necessitate additional protection.[1][2]
| PPE Component | BSL-2 Operations (Standard Procedures) | BSL-2 with BSL-3 Practices (Aerosol-Generating Procedures) |
| Lab Coat | Buttoned-down or solid-front gown required.[1] | Closed-front gown required.[2] |
| Gloves | Single pair required. | Double gloves recommended.[1][2] |
| Eye Protection | Safety glasses or goggles required.[1] | Goggles or face shield required.[2] |
| Face Protection | Face shield may be required based on risk assessment.[1] | Face shield required.[2] |
| Respiratory Protection | Not typically required. | Fit-tested N95 respirator or higher is necessary.[1][2] |
| Footwear | Closed-toe shoes required. | Shoe covers recommended.[2] |
Operational Plans: Step-by-Step Guidance
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for experiments involving this compound, emphasizing critical safety checkpoints.
Caption: Experimental workflow for this compound.
Detailed Methodologies
1. Donning Personal Protective Equipment (PPE): A specific sequence for putting on PPE is critical to prevent contamination.
-
Step 1: Perform hand hygiene.
-
Step 2: Put on a solid-front or closed-front gown.
-
Step 3: Put on an N95 respirator (if required) and perform a user seal check.
-
Step 4: Put on a face shield or goggles.
-
Step 5: Put on gloves (a second pair may be required).
2. Working within a Biosafety Cabinet (BSC): All manipulations of this compound must be performed within a certified Class II BSC.
-
Step 1: Ensure the BSC is certified and operating correctly.
-
Step 2: Decontaminate the interior surfaces of the BSC with an appropriate disinfectant before and after each use.
-
Step 3: Place all necessary materials inside the BSC before beginning work to minimize the disruption of airflow.
-
Step 4: Keep the work area clean and uncluttered.
3. Doffing Personal Protective Equipment (PPE): Removing PPE in the correct order is crucial to prevent self-contamination.
-
Step 1: Remove gloves.
-
Step 2: Remove the gown.
-
Step 3: Exit the laboratory.
-
Step 4: Perform hand hygiene.
-
Step 5: Remove the face shield or goggles.
-
Step 6: Remove the N95 respirator.
-
Step 7: Perform hand hygiene immediately after removing all PPE.
Disposal Plans: Decontamination and Waste Management
Proper decontamination and disposal of all materials contaminated with this compound are mandatory to prevent environmental release and exposure.
Decontamination and Disposal Workflow
The following diagram illustrates the decision-making process for the decontamination and disposal of materials.
Caption: Decontamination and waste disposal workflow.
Approved Disinfectants and Procedures
Work surfaces and equipment should be decontaminated with disinfectants effective against influenza viruses.[1]
| Disinfectant | Concentration | Contact Time |
| Ethanol | 70% | 10 minutes |
| Sodium Hypochlorite (Bleach) | 10% (freshly prepared) | 10 minutes |
| Lysol | 5% | 10 minutes |
| EPA-Registered Tuberculocidal Disinfectants | Per manufacturer's instructions | Per manufacturer's instructions |
Disposal Protocol:
-
Step 1: All disposable materials (e.g., gloves, gowns, culture plates) contaminated with this compound must be placed in biohazard bags.
-
Step 2: All liquid waste must be decontaminated with an appropriate disinfectant (e.g., bleach) before disposal.
-
Step 3: All contaminated waste must be decontaminated on-site, preferably by autoclaving, before being disposed of as regulated medical waste.[1]
-
Step 4: Sharps must be placed in a puncture-resistant sharps container.
-
Step 5: Reusable PPE must be properly decontaminated according to the manufacturer's instructions after each use.[1]
For further details, consult your institution's biosafety manual and the CDC's guidelines for handling influenza viruses.[5]
References
- 1. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 2. H1N1 Influenza Virus Biosafety Guidelines for Laboratory Workers - FluTrackers News and Information [flutrackers.com]
- 3. Biosafety [ecdc.europa.eu]
- 4. ibc.pitt.edu [ibc.pitt.edu]
- 5. Laboratory and Testing Information for Novel Influenza A Viruses | Bird Flu | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
